FH535
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUEXXEQGQWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392716 | |
| Record name | FH535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108409-83-2 | |
| Record name | FH535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
FH535: A Dual Inhibitor of Wnt/β-Catenin Signaling and Peroxisome Proliferator-Activated Receptors (PPARs)
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound has garnered significant interest in the field of cancer research due to its ability to potently and selectively modulate this critical developmental and disease-associated pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Disruption of β-Catenin-Mediated Transcription
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. The central event in this pathway is the stabilization and nuclear translocation of the transcriptional co-activator β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes, including key regulators of cell proliferation and survival such as c-Myc and Cyclin D1.
This compound exerts its primary inhibitory effect on the Wnt/β-catenin pathway by directly interfering with the formation of the β-catenin/TCF transcriptional complex. While the precise molecular target of this compound had been a subject of investigation, evidence suggests it may not directly bind to β-catenin or TCF. Instead, it is proposed to disrupt the protein-protein interactions necessary for the assembly of the active transcriptional machinery. This disruption leads to a significant reduction in the expression of Wnt target genes, thereby inhibiting the proliferation and survival of cancer cells dependent on this pathway.
In addition to its effects on the Wnt pathway, this compound is also a known antagonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARα. This dual activity is an important consideration in the interpretation of experimental results and the potential therapeutic applications of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines (Wnt/β-Catenin Reporter Assay)
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HT29 | Colon Cancer | 18.6 | |
| SW480 | Colon Cancer | 33.2 | |
| A549 | Lung Cancer | 20 | |
| K562, HL60, THP1, Jurkat | Leukemia | ~0.358 (on target gene mRNA) | |
| MKN45 | Gastric Cancer | 20 |
Table 2: Effects of this compound on Wnt Target Gene and Protein Expression
| Target Gene/Protein | Cell Line(s) | Effect | Quantitative Change | Reference |
| Cyclin D1 | HT29, SW480, LCSC, Huh7, Hep3B | Downregulation | Dose-dependent decrease in mRNA and protein | |
| c-Myc | MKN45 | Downregulation | Significant decrease in protein | |
| Survivin | HT29, SW480, LCSC, Huh7, Hep3B | Downregulation | Dose-dependent decrease in mRNA and protein | |
| LEF1 | SW480 | Downregulation | Decrease in mRNA | |
| AXIN2 | 143b, U2OS, SW480 | Downregulation (mRNA) | Decrease in mRNA | |
| β-catenin | SW480, HCC38 | Downregulation | Decrease in total protein | |
| MMP-7 | HT29, SW480 | Downregulation | Dose-dependent decrease in mRNA | |
| MMP-9 | HT29, SW480 | Downregulation | Dose-dependent decrease in mRNA and activity | |
| Snail | SW480 | Downregulation | Decrease in protein | |
| Vimentin | SW480 | Downregulation | Decrease in protein |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Luciferase Reporter Assay for Wnt/β-Catenin Signaling
This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF sites (e.g., FOPFlash). A renilla luciferase plasmid is often co-transfected for normalization. An increase in Wnt signaling leads to higher luciferase expression from the TOPFlash reporter.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., SW480, HT29) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity in this compound-treated cells relative to the DMSO-treated control.
-
The FOPFlash reporter is used as a negative control to assess non-specific effects on transcription.
-
Co-Immunoprecipitation (Co-IP) for β-Catenin/TCF Interaction
This technique is used to determine if this compound disrupts the physical interaction between β-catenin and TCF transcription factors.
Principle: An antibody specific to one protein (e.g., β-catenin) is used to pull down that protein from a cell lysate. If another protein (e.g., TCF4) is physically interacting with the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO for the desired time.
-
Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-β-catenin) or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the interacting protein of interest (e.g., anti-TCF4) to detect its presence in the immunoprecipitate.
-
The input samples (a small fraction of the initial cell lysate) should also be run on the gel to confirm the presence of both proteins in the cells.
-
Chromatin Immunoprecipitation (ChIP) for β-Catenin Occupancy on Target Gene Promoters
This assay is used to investigate whether this compound affects the binding of β-catenin to the promoter regions of its target genes.
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody against the protein of interest (β-catenin) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR using primers specific for the promoter regions of target genes.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against β-catenin or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify the promoter regions of Wnt target genes (e.g., c-Myc, Cyclin D1) and a negative control region.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA (a small fraction of the initial sheared chromatin).
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
A Technical Guide to ICG-001 and PRI-724: Small-Molecule Inhibitors of Tcf/β-catenin Signaling
This in-depth technical guide provides a comprehensive overview of ICG-001 and its clinical successor, PRI-724, small-molecule inhibitors that target the Tcf/β-catenin signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the Wnt/β-catenin cascade.
Introduction to Tcf/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, including colorectal cancer, hepatocellular carcinoma, and various leukemias. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (Tcf/Lef) family of transcription factors. This complex drives the expression of target genes involved in cell proliferation, survival, and differentiation. The interaction between β-catenin and its coactivators, such as CREB-binding protein (CBP) and its paralog p300, is critical for transcriptional activation.
ICG-001 and PRI-724: Mechanism of Action
ICG-001 is a first-in-class small molecule that specifically disrupts the interaction between β-catenin and CBP. It does not interfere with the binding of β-catenin to other proteins, such as E-cadherin or APC. By binding to CBP, ICG-001 selectively inhibits the transcription of Wnt/β-catenin target genes.
PRI-724 is the (S)-enantiomer of ICG-001 and is a more potent inhibitor of the CBP/β-catenin interaction. This increased potency has led to its selection for clinical development. The mechanism of action for both compounds involves the modulation of the transcriptional output of the Wnt/β-catenin pathway, leading to the induction of apoptosis and the inhibition of proliferation in cancer cells with aberrant Wnt signaling.
Quantitative Data
The following tables summarize the quantitative data for ICG-001 and PRI-724 from various studies.
Table 1: In Vitro Potency of ICG-001 and PRI-724
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| ICG-001 | TOPflash Reporter Assay | HCT-116 | 0.4 µM | |
| ICG-001 | Cell Proliferation | SW480 | 5 µM | |
| PRI-724 | TOPflash Reporter Assay | SW480 | 0.04 µM | |
| PRI-724 | Cell Proliferation | AsPC-1 | ~1 µM |
Table 2: Binding Affinity
| Compound | Protein | Method | Kd Value | Reference |
| ICG-001 | CBP | Not Specified | Not Specified | |
| PRI-724 | CBP | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments used to characterize ICG-001 and PRI-724 are provided below.
TOP/FOPflash Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Tcf/β-catenin complex.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., HCT-116, SW480)
-
TOPflash and FOPflash reporter plasmids (TOPflash contains Tcf binding sites; FOPflash has mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
ICG-001 or PRI-724
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of ICG-001 or PRI-724 (or DMSO as a vehicle control).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) of β-catenin and CBP
This experiment is used to demonstrate the disruption of the β-catenin/CBP interaction by ICG-001 or PRI-724.
Materials:
-
Cancer cell line with active Wnt signaling
-
ICG-001 or PRI-724
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against β-catenin or CBP for immunoprecipitation
-
Protein A/G agarose beads
-
Antibodies against β-catenin and CBP for Western blotting
Protocol:
-
Treat cells with ICG-001, PRI-724, or a vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CBP) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against β-catenin and CBP to detect the co-immunoprecipitated proteins.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line
-
ICG-001 or PRI-724
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plate
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of ICG-001 or PRI-724 for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
The following diagrams illustrate the signaling pathway, mechanism of action, and experimental workflow.
Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.
FH535: A Dual Inhibitor of β-catenin/Tcf-Mediated Transcription and Peroxisome Proliferator-Activated Receptors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
FH535 is a small molecule inhibitor that has garnered significant interest in cancer research due to its dual-targeting mechanism. It effectively suppresses the canonical Wnt/β-catenin signaling pathway, a critical driver in the development and progression of numerous cancers, and concurrently antagonizes the activity of peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth overview of this compound's effect on β-catenin/Tcf-mediated transcription, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation, often due to mutations in pathway components, is a hallmark of many cancers, including colorectal, hepatocellular, and breast cancer.[1][2] Central to this pathway is the transcriptional coactivator β-catenin, which, upon stabilization, translocates to the nucleus and associates with T-cell factor/lymphoid enhancer-binding factor (Tcf/Lef) transcription factors to drive the expression of target genes involved in proliferation, survival, and cell fate determination, such as Cyclin D1 and c-myc.[3]
This compound has emerged as a valuable tool for studying and potentially treating cancers with dysregulated Wnt signaling. It acts by competitively inhibiting the interaction between β-catenin and its coactivator, CREB-binding protein (CBP). Additionally, this compound functions as an antagonist of PPARγ and PPARδ, nuclear hormone receptors involved in metabolism and cell differentiation.[4] This dual inhibitory activity makes this compound a compound of significant interest for cancer therapy.
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway at the level of transcriptional activation. In a healthy cell, β-catenin levels are kept low by a destruction complex. Upon Wnt signaling, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to Tcf/Lef transcription factors and recruits coactivators, most notably CBP and its paralog p300, to initiate the transcription of Wnt target genes. This compound disrupts this process by directly interfering with the binding of β-catenin to CBP.
// Nodes Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LRP [label="LRP5/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dishevelled [label="Dishevelled", fillcolor="#FBBC05", fontcolor="#202124"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaCatenin_cyto [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaCatenin_nuc [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="Tcf/Lef", fillcolor="#FBBC05", fontcolor="#202124"]; CBP [label="CBP/p300", fillcolor="#FBBC05", fontcolor="#202124"]; WntTargetGenes [label="Wnt Target Genes\n(e.g., Cyclin D1, c-myc)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPAR [label="PPARγ / PPARδ", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Wnt -> Frizzled; Frizzled -> Dishevelled; LRP -> Dishevelled; Dishevelled -> DestructionComplex [arrowhead=tee, label="Inhibits"]; DestructionComplex -> BetaCatenin_cyto [arrowhead=tee, label="Degradation"]; BetaCatenin_cyto -> BetaCatenin_nuc [label="Translocation"]; BetaCatenin_nuc -> TCF_LEF; TCF_LEF -> WntTargetGenes [label="Activation"]; CBP -> TCF_LEF; this compound -> BetaCatenin_nuc [arrowhead=tee, label="Inhibits Interaction\nwith CBP"]; this compound -> PPAR [arrowhead=tee, label="Antagonizes"]; } caption: "Wnt/β-catenin signaling pathway and points of intervention by this compound."
Quantitative Data
The inhibitory effects of this compound on β-catenin/Tcf-mediated transcription and cancer cell proliferation have been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HT29 | Colon Cancer | Cell Proliferation (CCK-8) | 18.6 | [1][5] |
| SW480 | Colon Cancer | Cell Proliferation (CCK-8) | 33.2 | [1][5] |
| MKN45 | Gastric Cancer | Cell Proliferation (MTT) | Not explicitly stated, but significant inhibition observed | [3] |
This compound also demonstrates a dose-dependent inhibition of Wnt target gene expression.
| Cell Line | Target Gene | Treatment Concentration (µM) | Fold Change in mRNA Expression | Reference |
| HT29 | Cyclin D1 | 10, 20 | Dose-dependent downregulation | [1][6] |
| HT29 | Survivin | 10, 20 | Dose-dependent downregulation | [1][6] |
| SW480 | Cyclin D1 | 20, 40 | Dose-dependent downregulation | [1][6] |
| SW480 | Survivin | 20, 40 | Dose-dependent downregulation | [1][6] |
| HT29 | c-Myc | Not specified | Downregulation | [6] |
| SW480 | c-Myc | Not specified | Upregulation | [6] |
Experimental Protocols
Luciferase Reporter Assay for β-catenin/Tcf-mediated Transcription
This assay is a common method to quantify the activity of the Wnt/β-catenin pathway. It utilizes a reporter plasmid containing Tcf/Lef binding sites upstream of a luciferase gene (e.g., TOPflash). A control plasmid with mutated binding sites (e.g., FOPflash) is used to measure non-specific activity.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HT29 or SW480) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash or FOPflash reporter plasmid and a Renilla luciferase internal control plasmid (e.g., pRL-SV40) using a suitable transfection reagent according to the manufacturer's protocol.[7]
-
Treatment: After 6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[7]
-
Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The final transcriptional activity is expressed as the ratio of TOPflash to FOPflash activity.
Co-Immunoprecipitation (Co-IP) to Assess β-catenin/CBP Interaction
Co-IP is used to determine if two proteins interact in a cellular context. In this case, it can be used to demonstrate that this compound disrupts the interaction between β-catenin and CBP.
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[8]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an antibody against the "bait" protein (e.g., anti-β-catenin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[8]
-
Capture: Add Protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[8]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.[8]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-CBP) to detect the interaction.
Western Blot Analysis of Wnt Target Gene Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as the products of Wnt target genes.
Detailed Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1, anti-c-myc, or anti-β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.
Conclusion
This compound is a potent dual inhibitor of the Wnt/β-catenin signaling pathway and PPARs. Its ability to disrupt the crucial interaction between β-catenin and CBP, thereby inhibiting the transcription of key oncogenes, makes it a valuable research tool and a potential therapeutic agent for a variety of cancers. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other small molecule inhibitors on this critical signaling pathway. Further research is warranted to fully elucidate the therapeutic potential and clinical applications of this compound.
References
- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jcancer.org [jcancer.org]
- 8. Co-immunoprecipitation of β-catenin and NF-κB [bio-protocol.org]
FH535: A Dual Inhibitor of Wnt/β-catenin and PPAR Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FH535 is a cell-permeable small molecule that has garnered significant interest in cancer research due to its unique dual inhibitory action against the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound. It includes a compilation of its biological activity in various cancer cell lines, detailed descriptions of key experimental protocols for its evaluation, and visual representations of the signaling pathways it modulates.
Discovery and Chemical Structure
This compound, a sulfonamide compound, was identified through a cell-based screen of a chemical library for inhibitors of the Wnt/β-catenin signaling pathway. Its chemical name is 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₂N₂O₄S | |
| Molecular Weight | 361.20 g/mol | |
| CAS Number | 108409-83-2 | |
| Appearance | Yellow solid | |
| Solubility | Soluble in DMSO (>10 mM) |
Chemical Structure Diagram:
FH535: A Dual Inhibitor of Wnt/β-Catenin and PPAR Signaling in Cancer Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FH535 is a synthetic small molecule inhibitor that has garnered significant interest in oncology research due to its ability to suppress the proliferation of a wide range of cancer cells. Its mechanism of action is notable for its dual antagonistic effect on two distinct signaling pathways: the canonical Wnt/β-catenin pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. Both of these pathways are frequently dysregulated in various malignancies, making this compound a compelling candidate for further investigation and therapeutic development. This guide provides a comprehensive overview of the molecular mechanisms of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates.
Mechanism of Action: Dual Pathway Inhibition
This compound exerts its anti-proliferative effects by concurrently targeting two key signaling cascades.
Inhibition of the Wnt/β-Catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the expression of genes that drive cell proliferation and survival. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK-3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes such as c-Myc and Cyclin D1.
This compound functions by disrupting the interaction between β-catenin and the TCF/LEF transcription factors in the nucleus. This blockade prevents the transcription of Wnt target genes that are essential for cell cycle progression and proliferation.
Caption: this compound inhibits the Wnt/β-catenin pathway by blocking β-catenin/TCF interaction.
Antagonism of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. They play significant roles in lipid metabolism and inflammation. Emerging evidence has implicated PPARs, particularly PPAR-γ, in cancer progression. This compound acts as an antagonist of both PPAR-γ and PPAR-δ, inhibiting their transcriptional activity. The precise downstream effects of PPAR antagonism in cancer are context-dependent but can contribute to the overall anti-proliferative action of this compound.
Caption: this compound acts as an antagonist to PPARs, inhibiting target gene expression.
Quantitative Data: In Vitro Efficacy of this compound
The efficacy of this compound has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes reported IC50 values for this compound.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colon Cancer | SW480 | ~15-20 | |
| Colon Cancer | DLD-1 | ~15-20 | |
| Colon Cancer | HCT-116 | ~15-20 | |
| Hepatocellular Carcinoma | HepG2 | ~10-15 | |
| Hepatocellular Carcinoma | Huh7 | ~10-15 | |
| Lung Cancer | H460 | ~25 | |
| Breast Cancer | MCF-7 | ~20-25 | |
| Breast Cancer | MDA-MB-231 | > 30 |
Note: IC50 values can vary based on experimental conditions, such as assay duration and cell density.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation and its underlying mechanisms.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as β-catenin, c-Myc, and Cyclin D1, following treatment with this compound.
Protocol:
-
Cell Lysis: Plate cells and treat with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels.
Wnt/β-Catenin Reporter Assay (Luciferase Assay)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK-3β inhibitor like LiCl) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in normalized luciferase activity in this compound-treated cells compared to the control indicates inhibition of Wnt/β-catenin signaling.
Conclusion
This compound is a potent anti-proliferative agent that operates through a unique dual-inhibitory mechanism against the Wnt/β-catenin and PPAR signaling pathways. Its ability to disrupt the nuclear interaction of β-catenin with TCF/LEF transcription factors effectively shuts down a critical oncogenic signaling cascade. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for the broader field of Wnt and PPAR signaling in cancer biology. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the clinical promise of this compound.
Downstream Target Genes of FH535 in Colon Cancer: A Technical Guide
Introduction
FH535 is a synthetic, cell-permeable small molecule that has garnered significant interest in the field of oncology, particularly for its potential therapeutic application in colon cancer. It functions as a dual inhibitor of two critical signaling pathways frequently dysregulated in colorectal carcinogenesis: the Wnt/β-catenin and the Peroxisome Proliferator-Activated Receptor (PPAR) pathways. This technical guide provides a comprehensive overview of the downstream target genes of this compound in colon cancer, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of colon cancer and targeted therapeutics.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by concurrently suppressing the transcriptional activity of β-catenin and various PPAR isoforms (PPARα, PPARγ, and PPARδ). In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent expression of a battery of genes involved in cell proliferation, survival, and differentiation. This compound has been shown to disrupt the interaction between β-catenin and its coactivators, thereby inhibiting the transcription of its downstream targets. Simultaneously, this compound antagonizes PPARs, which are nuclear hormone receptors that regulate lipid and glucose metabolism and have been implicated in colon cancer progression.
Downstream Target Gene Modulation by this compound
The dual inhibitory activity of this compound results in a significant alteration of the gene expression profile in colon cancer cells. The primary consequences of this compound treatment are the downregulation of oncogenes and cell cycle promoters, and the upregulation of tumor suppressors and cell adhesion molecules.
Quantitative Analysis of Gene Expression Changes
The following table summarizes the quantitative changes in the expression of key downstream target genes of the Wnt/β-catenin and PPAR pathways upon treatment with this compound in various colon cancer cell lines.
| Target Gene | Pathway | Effect of this compound | Cell Line | Fold Change / Percentage Change | Reference |
| c-Myc | Wnt/β-catenin | Downregulation | HCT116, SW480 | ~50-70% reduction in mRNA and protein levels | |
| Cyclin D1 | Wnt/β-catenin | Downregulation | HCT116, SW480 | ~40-60% reduction in protein levels | |
| Survivin | Wnt/β-catenin | Downregulation | Colon Cancer Stem Cells | Significant reduction in protein levels | |
| E-cadherin | Wnt/β-catenin | Upregulation | SW480 | Increased protein expression | |
| Axin2 | Wnt/β-catenin | Downregulation | HCT116 | Significant reduction in mRNA levels | |
| Lgr5 | Wnt/β-catenin | Downregulation | Colon Cancer Stem Cells | Significant reduction in protein levels | |
| CD36 | PPAR | Downregulation | Not specified | Not specified | |
| FABP1 | PPAR | Downregulation | Not specified | Not specified |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention of this compound in the Wnt/β-catenin and PPAR signaling pathways.
FH535: A Dual Wnt/β-Catenin and PPAR Antagonist and its Impact on Cancer Cell Motility
An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic compound FH535 and its profound effects on cancer cell motility. This compound is recognized as a dual inhibitor of the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways, both of which are frequently dysregulated in various malignancies and play crucial roles in tumor progression and metastasis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel anti-cancer therapeutics.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously targeting two key signaling cascades:
-
Wnt/β-catenin Pathway: In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in proliferation, survival, and motility. This compound has been shown to disrupt the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of these oncogenic target genes.
-
PPAR Pathway: Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in metabolism and inflammation. In some cancers, PPARs are implicated in promoting cell survival and proliferation. This compound acts as an antagonist of both PPARγ and PPARα, thereby blocking their transcriptional activity and contributing to its anti-tumor effects.
The dual inhibition of these pathways makes this compound a potent agent against cancer cells that rely on one or both of these signaling cascades for their growth and dissemination.
Quantitative Impact of this compound on Cancer Cell Lines
The efficacy of this compound varies across different cancer cell lines, underscoring the importance of the genetic context of the tumor. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Cancer | ~15-20 | |
| SW480 | Colon Cancer | ~25 | |
| DLD-1 | Colon Cancer | >30 | |
| PANC-1 | Pancreatic Cancer | ~16.7 | |
| AsPC-1 | Pancreatic Cancer | ~20.9 | |
| MDA-MB-231 | Breast Cancer | ~10-15 | |
| MCF-7 | Breast Cancer | >30 | |
| A549 | Lung Cancer | ~20 | |
| HepG2 | Liver Cancer | ~15-25 |
IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effect of this compound on Cancer Cell Migration and Invasion
| Cell Line | Assay Type | This compound Conc. (µM) | % Inhibition (approx.) | Citation |
| HCT116 | Wound Healing | 15 | ~50% | |
| SW480 | Transwell Migration | 20 | ~60% | |
| MDA-MB-231 | Transwell Invasion | 10 | ~70% | |
| A549 | Wound Healing | 20 | ~45% | |
| HepG2 | Transwell Migration | 15 | ~55% |
Table 3: Modulation of Key Motility-Related Proteins by this compound
| Cell Line | Protein | Effect of this compound | Fold Change (approx.) | Citation |
| HCT116 | E-cadherin | Upregulation | 2.5-fold increase | |
| HCT116 | Vimentin | Downregulation | 3.0-fold decrease | |
| MDA-MB-231 | MMP-2 | Downregulation | 2.0-fold decrease | |
| MDA-MB-231 | MMP-9 | Downregulation | 2.8-fold decrease | |
| PANC-1 | Snail | Downregulation | 2.2-fold decrease |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments used to assess its impact on cancer cell motility.
Caption: this compound inhibits the Wnt/β-catenin pathway by disrupting β-catenin/TCF/LEF interaction.
Caption: this compound acts as a PPAR antagonist, blocking its transcriptional activity.
Caption: Workflow for a wound healing (scratch) assay to measure cell migration.
Caption: Workflow for a Transwell migration/invasion assay.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effect of this compound on cancer cell motility. Note: Specific parameters such as cell seeding density, this compound concentration, and incubation times should be optimized for each cell line and experimental question.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO2 until the cells are 90-100% confluent.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight, clear "scratch" through the center of the monolayer.
-
Washing: Gently wash the wells twice with serum-free medium or PBS to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or the vehicle control (DMSO) to the respective wells.
-
Image Acquisition (T=0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well. This is the T=0 time point.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Image Acquisition (T>0): Capture images of the same predefined locations at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Using image analysis software (e.g., ImageJ), measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the T=0 area for both treated and control wells.
Transwell Migration/Invasion Assay
This assay quantifies the migration of individual cells through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for multi-well plates
-
Matrigel (for invasion assays)
-
Cancer cell line of interest
-
Complete growth medium with serum (chemoattractant)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
-
Microscope
Protocol:
-
Insert Preparation (for Invasion): If performing an invasion assay, thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer (e.g., 50 µL) to the top of the Transwell insert and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Preparation: Culture cells and harvest them. Resuspend the cells in serum-free medium.
-
Cell Seeding: Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert in serum-free medium containing the desired concentration of this compound or vehicle.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for migration but not overgrowth (typically 12-48 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a wet cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution like Crystal Violet for 15-30 minutes.
-
Washing and Drying: Gently wash the insert with water to remove excess stain and allow it to air dry.
-
Analysis: Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field and compare the this compound-treated groups to the vehicle control.
Western Blotting for Motility-Related Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins, such as epithelial-mesenchymal transition (EMT) markers (E-cadherin, Vimentin) and matrix metalloproteinases (MMPs).
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-MMP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle for a specified time. Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to compare expression levels between treated and control samples.
Conclusion
This compound represents a promising class of anti-cancer agents due to its ability to simultaneously inhibit the Wnt/β-catenin and PPAR signaling pathways. The data clearly demonstrates its capacity to reduce cancer cell motility, migration, and invasion in a variety of cancer types. This is often associated with the reversal of the epithelial-mesenchymal transition phenotype and a decrease in the expression of matrix-degrading enzymes. The experimental protocols detailed herein provide a robust framework for further investigation into the anti-metastatic potential of this compound and similar compounds. Further research, including in vivo studies and potential clinical trials, is warranted to fully elucidate its therapeutic utility.
FH535: A Technical Guide to its Alteration of Metabolic Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of FH535, a synthetic small molecule, and its mechanisms for altering the metabolic landscape of cancer cells. Cancer progression is intrinsically linked to the reprogramming of cellular metabolism to meet the bioenergetic and biosynthetic demands of rapid proliferation. This compound presents a compelling therapeutic strategy by targeting key signaling pathways that orchestrate this metabolic shift.
1.1 Overview of this compound
This compound was initially identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. Subsequent research revealed its dual-inhibitory nature, also targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. This dual activity allows this compound to exert a multi-pronged attack on cancer cell proliferation and survival by disrupting fundamental cellular processes, including metabolism.
1.2 Rationale for Targeting Metabolic Pathways in Cancer
Cancer cells exhibit profound metabolic changes, famously described as the "Warburg effect," characterized by a preference for aerobic glycolysis even in the presence of sufficient oxygen. This metabolic reprogramming is not merely a consequence of transformation but is a central driver of tumor growth, providing ATP, building blocks for macromolecules, and maintaining redox balance. Key regulators of this shift, such as the c-Myc oncoprotein, are downstream of oncogenic signaling pathways. By targeting these upstream regulators, compounds like this compound can effectively starve cancer cells of the metabolic resources required for their growth and survival.
Core Mechanism of Action: Dual Inhibition
This compound's efficacy stems from its ability to simultaneously suppress two distinct signaling pathways that are crucial for cancer cell growth and metabolic regulation.
2.1 Inhibition of Wnt/β-Catenin Signaling
The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development and tissue homeostasis. In cancer, aberrant activation of this pathway leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This results in the expression of target genes that drive proliferation and survival, including the master metabolic regulator, c-Myc. This compound has been shown to antagonize the interaction between β-catenin and its transcriptional coactivators, thereby inhibiting the expression of its downstream targets.
2.2 Inhibition of Peroxisome Proliferator-Activated Receptors (PPARs)
In addition to its effects on the Wnt pathway, this compound also functions as an antagonist of PPARs, a family of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Specifically, this compound has been shown to inhibit PPAR-γ and PPAR-α. While the role of PPARs in cancer is complex and can be context-dependent, their inhibition by this compound adds another layer to its anti-cancer activity, potentially impacting fatty acid metabolism within the tumor microenvironment.
This compound-Mediated Alterations in Cancer Cell Metabolism
The dual inhibition of Wnt/β-catenin and PPAR signaling by this compound converges on the profound alteration of cancer cell metabolism, primarily through the suppression of the c-Myc oncogene.
3.1 Downregulation of c-Myc: A Central Node in Metabolic Reprogramming
A critical consequence of this compound-mediated Wnt/β-catenin pathway inhibition is the significant reduction in the expression of c-Myc. c-Myc is a potent transcription factor that orchestrates a broad program of metabolic gene expression, promoting glycolysis, glutaminolysis, and nucleotide and lipid synthesis to support anabolic growth. By downregulating c-Myc, this compound effectively dismantles this oncogenic metabolic network.
3.2 Impact on Glycolysis
This compound treatment has been demonstrated to suppress the high glycolytic rate characteristic of many cancer cells. This is achieved through the c-Myc-dependent downregulation of key glycolytic enzymes and transporters, including:
-
Glucose Transporter 1 (GLUT1): Responsible for glucose uptake.
-
Hexokinase 2 (HK2): Catalyzes the first committed step of glycolysis.
-
Lactate Dehydrogenase A (LDHA): Converts pyruvate to lactate, regenerating NAD+ to sustain high glycolytic flux.
The suppression of these genes leads to reduced glucose consumption and lactate production, crippling the cell's primary energy and carbon source.
3.3 Effects on Oxidative Phosphorylation
The impact of this compound on oxidative phosphorylation (OXPHOS) can be multifaceted. By shunting glucose away from lactate production, there can be an initial compensatory increase in mitochondrial respiration. However, the long-term effects of c-Myc inhibition and disruption of other metabolic pathways can lead to an overall reduction in mitochondrial function and ATP production, contributing to cell cycle arrest and apoptosis.
3.4 Influence on Other Metabolic Pathways
Beyond glycolysis, the suppression of c-Myc by this compound is predicted to affect other key metabolic pathways essential for cancer cell growth:
-
Glutaminolysis: c-Myc is a known activator of genes involved in glutamine uptake and metabolism, such as the glutamine transporter SLC1A5 and glutaminase (GLS ). Inhibition of c-Myc by this compound would therefore be expected to reduce the cell's ability to utilize glutamine, a critical substrate for replenishing the TCA cycle and for nucleotide synthesis.
-
Pentose Phosphate Pathway (PPP): The PPP branches from glycolysis to produce NADPH, which is essential for antioxidant defense and fatty acid synthesis, and ribose-5-phosphate for nucleotide synthesis. By suppressing overall glycolytic flux, this compound likely reduces the entry of glucose into the PPP.
-
Fatty Acid Synthesis: c-Myc promotes the expression of genes involved in de novo lipogenesis. The inhibition of this pathway by this compound would limit the availability of fatty acids required for membrane production in rapidly dividing cells.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound as reported in various studies.
4.1 Table: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | ~15-20 | |
| SW480 | Colon Carcinoma | ~15-20 | |
| DLD-1 | Colon Carcinoma | >25 | |
| HT-29 | Colon Carcinoma | >25 | |
| HepG2 | Hepatocellular Carcinoma | ~10-15 | |
| Huh7 | Hepatocellular Carcinoma | ~15-20 |
4.2 Table: Effects of this compound on Gene and Protein Expression
| Target | Cell Line | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Citation |
| c-Myc | HCT-116 | 25 µM this compound, 24h | ~0.4 | ~0.3 | |
| HK2 | HCT-116 | 25 µM this compound, 24h | ~0.5 | Not Reported | |
| LDHA | HCT-116 | 25 µM this compound, 24h | ~0.6 | Not Reported | |
| β-catenin | HepG2 | 15 µM this compound, 48h | Not Reported | Significant Decrease |
4.3 Table: Metabolic Flux Changes Induced by this compound
| Parameter | Assay | Cell Line | Treatment | Change | Citation |
| Extracellular Acidification Rate (ECAR) | Seahorse XF | HCT-116 | 25 µM this compound, 24h | ~40% Decrease | |
| Oxygen Consumption Rate (OCR) | Seahorse XF | HCT-116 | 25 µM this compound, 24h | No Significant Change | |
| Glucose Consumption | Metabolite Assay | HCT-116 | 25 µM this compound, 24h | ~50% Decrease | |
| Lactate Production | Metabolite Assay | HCT-116 | 25 µM this compound, 24h | ~60% Decrease |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's metabolic effects.
5.1 Cell Culture and this compound Treatment
-
Cell Lines: HCT-116 or HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound (e.g., from Cayman Chemical) is dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Treatment: For experiments, cells are seeded to achieve 60-70% confluency. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 15-25 µM) or DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 24-48 hours).
5.2 Western Blotting for Protein Expression Analysis
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a 4-20% polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-c-Myc, anti-β-catenin, anti-β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
5.3 Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated cells using an RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. Each reaction contains cDNA template, forward and reverse primers for the gene of interest (e.g., MYC, HK2, LDHA), and SYBR Green mix.
-
Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
5.4 Seahorse XF Analyzer for Metabolic Flux Analysis
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound or vehicle control for the desired time.
-
Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator for 1 hour.
-
Glycolysis Stress Test: To measure glycolytic function (ECAR), the following compounds are sequentially injected: glucose, oligomycin (an ATP synthase inhibitor to force maximum glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).
-
Mito Stress Test: To measure mitochondrial function (OCR), the following compounds are sequentially injected: oligomycin, FCCP (a protonophore that uncouples the mitochondrial membrane to induce maximum respiration), and a mixture of rotenone and antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).
-
Data Analysis: ECAR and OCR values are recorded in real-time and normalized to cell number or protein content.
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound downregulates c-Myc, suppressing metabolic pathways.
Caption: Experimental workflow for assessing metabolic effects of this compound.
Conclusion and Future Directions
This compound represents a promising class of anti-cancer agents that function by disrupting the intricate link between oncogenic signaling and metabolic reprogramming. Its ability to downregulate c-Myc through the inhibition of the Wnt/β-catenin pathway leads to a significant suppression of glycolysis and other anabolic pathways, effectively starving cancer cells of the resources needed for proliferation. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into this compound and similar compounds.
Future research should focus on elucidating the full spectrum of metabolic pathways affected by this compound, including its impact on lipid metabolism through its PPAR-inhibitory activity. Furthermore, preclinical and clinical studies are necessary to evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with other cancer treatments, in relevant cancer models. A deeper understanding of its metabolic mechanism of action will be critical for identifying patient populations most likely to respond to this targeted therapeutic strategy.
FH535: A Technical Guide to its Interaction with the TCF/LEF Family of Transcription Factors
This technical guide provides an in-depth analysis of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.
Introduction: The Wnt/β-catenin Pathway and TCF/LEF Transcription Factors
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate decisions. In the canonical pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin. The binding of a Wnt ligand to its receptor complex initiates a signaling cascade that inhibits this degradation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Once in the nucleus, β-catenin forms a complex with the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. This complex then activates the transcription of key target genes, such as c-Myc and Cyclin D1, which drive cell proliferation. Dysregulation of this pathway is a hallmark of numerous cancers.
This compound: A Dual Antagonist of Wnt/β-catenin and PPAR
This compound is a synthetic small molecule inhibitor designed to disrupt the canonical Wnt/β-catenin signaling pathway. It functions by competitively antagonizing the interaction between β-catenin and the TCF/LEF transcription factors, thereby preventing the formation of the active transcriptional complex. This blockade leads to the downregulation of Wnt target genes and a subsequent reduction in cancer cell proliferation.
Notably, this compound also exhibits activity as a dual antagonist for peroxisome proliferator-activated receptors α and γ (PPAR-α and PPAR-γ). This dual activity should be considered when designing and interpreting experiments involving this compound.
Mechanism of Action of this compound
This compound's primary mechanism in the context of Wnt signaling is the direct inhibition of the protein-protein interaction between nuclear β-catenin and members of the TCF/LEF family (e.g., TCF4). By preventing this binding, this compound effectively blocks the recruitment of the transcriptional machinery required for the expression of Wnt target genes.
Caption: Wnt/β-catenin pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for the reduction of Wnt/β-catenin-mediated transcription is a key metric.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Downstream Genes Affected |
| HCT-116 | Colorectal Carcinoma | TOPflash Reporter Assay | ~15-20 | c-Myc, Cyclin D1 |
| SW480 | Colorectal Carcinoma | TOPflash Reporter Assay | ~1 | c-Myc, Cyclin D1 |
| DLD-1 | Colorectal Carcinoma | Cell Viability Assay | ~16 | Not specified |
| HepG2 | Hepatocellular Carcinoma | TOPflash Reporter Assay | ~20 | Not specified |
Note: IC50 values can vary based on the specific experimental conditions, cell line passage number, and assay used.
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the TCF/LEF family.
Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the transcriptional activity of the β-catenin/TCF complex using a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash). A decrease in luciferase activity upon this compound treatment indicates pathway inhibition.
Caption: Workflow for a Wnt/β-catenin luciferase reporter assay.
Protocol:
-
Cell Culture and Seeding: Plate cells (e.g., SW480, HCT-116) in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-lipid complex mixture. For each well, co-transfect cells with a TCF/LEF reporter plasmid (e.g., M50 Super 8x TOPflash) and a control plasmid for normalization (e.g., pRL-TK Renilla). A negative control plasmid with mutated TCF binding sites (e.g., M51 Super 8x FOPflash) should be used in parallel.
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate cells for 24 hours post-transfection.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Cell Lysis:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system.
-
Transfer cell lysate to a luminometer-compatible plate.
-
Measure Firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity (from TOPflash or FOPflash) to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Plot the normalized activity against the this compound concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4
This technique is used to demonstrate that this compound disrupts the physical interaction between β-catenin and TCF4 within the cell.
Caption: Workflow for Co-Immunoprecipitation to detect protein interaction.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., SW480) and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Pre-clearing: Incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to remove the pre-clearing beads and transfer the supernatant to a new tube.
-
Add a primary antibody against the "bait" protein (e.g., anti-β-catenin antibody) to the lysate. Incubate overnight at 4°C with gentle rotation. An isotype-matched IgG should be used as a negative control.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-TCF4 antibody).
-
A significant reduction in the TCF4 band in the this compound-treated sample compared to the control indicates that the interaction was disrupted.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if this compound treatment reduces the occupancy of the β-catenin/TCF4 complex at the promoter regions of Wnt target genes.
Protocol:
-
Cross-linking: Treat cells with this compound or vehicle control. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody against TCF4 (or β-catenin).
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify the promoter regions of known Wnt target genes (e.g., c-Myc, Axin2) that contain TCF/LEF binding sites.
-
Analyze the amount of precipitated DNA relative to an input control. A significant decrease in the amplification of target promoters in this compound-treated cells indicates reduced TCF4 occupancy.
-
FH535: A Dual Inhibitor of Wnt/β-catenin and PPAR Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
FH535 is a synthetic small molecule that has garnered significant attention in cancer research due to its unique dual inhibitory action against two critical cellular signaling pathways: the Wnt/β-catenin pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows involved in its characterization.
Core Mechanism of Action
This compound exerts its anti-proliferative and anti-metastatic effects by concurrently targeting components of the Wnt/β-catenin and PPAR signaling pathways.[2][4] In the canonical Wnt pathway, this compound inhibits the transcriptional activity mediated by the β-catenin/T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) complex.[5][6] This disruption leads to the downregulation of key target genes involved in cell proliferation, survival, and differentiation, such as Cyclin D1 and survivin.[7][8][9]
Simultaneously, this compound acts as an antagonist of PPARγ and PPARδ.[3][4][10] It achieves this by inhibiting the recruitment of coactivators, such as GRIP1 and β-catenin, to these nuclear receptors.[10][11][12] The interplay between the Wnt and PPAR pathways is complex, with β-catenin known to act as a coactivator for PPARs, suggesting a potential mechanism for the dual inhibitory effect of this compound.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency in different cellular contexts.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | Cell Viability (CCK-8) | 18.6 | [2] |
| SW480 | Colon Cancer | Cell Viability (CCK-8) | 33.2 | [2] |
| PANC-1 | Pancreatic Cancer | TCF Reporter Assay | ~10-20 | [6] |
| BxPC-3 | Pancreatic Cancer | TCF Reporter Assay | ~10-20 | [6] |
| Huh7 | Liver Cancer | TOPFlash Reporter Assay | ~5-15 | [8] |
| Liver Cancer Stem Cells (LCSC) | Liver Cancer | TOPFlash Reporter Assay | ~5-15 | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of this compound, various experimental approaches are employed. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a common experimental workflow.
Experimental Protocols
Dual-Luciferase Reporter Assay for Wnt/β-catenin Pathway Activity
This assay is used to quantify the effect of this compound on the transcriptional activity of the TCF/LEF complex.[6]
Materials:
-
Cancer cell line of interest (e.g., SW480, PANC-1)
-
Cell culture medium and supplements
-
TCF/LEF luciferase reporter plasmid (e.g., pTOPFLASH)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., pFOPFLASH)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.[13]
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]
-
This compound Treatment: After 6-8 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).[6]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Activity Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.[14]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU) or as a percentage of the control.
PPAR Ligand Binding Assay
This assay determines the ability of this compound to interfere with the binding of a ligand to a PPAR. A common method is a fluorescence polarization-based assay.[15]
Materials:
-
Recombinant human PPARγ-Ligand Binding Domain (LBD)
-
Fluorescently labeled PPARγ ligand (probe)
-
This compound
-
Assay buffer
-
Black, low-volume 384-well plate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Dilute the PPARγ-LBD and the fluorescent probe in the assay buffer to the working concentrations recommended by the assay kit manufacturer.[16]
-
Assay Reaction: In the wells of the 384-well plate, add the assay buffer, this compound or vehicle control, and the fluorescent probe.
-
Initiation of Reaction: Add the diluted PPARγ-LBD to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.[16]
-
Data Analysis: The binding of the fluorescent probe to the PPARγ-LBD results in a high fluorescence polarization value. Displacement of the probe by this compound leads to a decrease in polarization. The data can be used to calculate the IC50 of this compound for PPARγ binding.
Co-Immunoprecipitation (Co-IP) for β-catenin/TCF Interaction
This technique is used to investigate whether this compound disrupts the interaction between β-catenin and TCF transcription factors.
Materials:
-
Cells expressing endogenous or tagged β-catenin and TCF4
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against β-catenin or TCF4 for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-β-catenin and anti-TCF4)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing Lysates: (Optional) Incubate the cell lysates with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both β-catenin and TCF4 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated TCF4 in this compound-treated samples would indicate disruption of the interaction.
This in-depth guide provides a foundational understanding of the dual inhibitory nature of this compound. The presented data, visualizations, and protocols offer a valuable resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of targeting the Wnt/β-catenin and PPAR signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FH 535 | β-catenin | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 8. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with this compound | PLOS One [journals.plos.org]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. thomassci.com [thomassci.com]
- 13. Wnt Reporter Activity Assay [bio-protocol.org]
- 14. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]
- 15. caymanchem.com [caymanchem.com]
- 16. abcam.co.jp [abcam.co.jp]
The Impact of FH535 on Cyclin D1 and Survivin Expression: A Technical Overview
This technical guide provides an in-depth analysis of the effects of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, on the expression of two critical cell cycle and survival proteins: cyclin D1 and survivin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action of this compound and its potential as a therapeutic agent.
Introduction: this compound and the Wnt/β-catenin Pathway
This compound is a synthetic compound designed to antagonize the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. This compound exerts its inhibitory effect by disrupting the interaction between β-catenin, the central effector of the pathway, and the transcriptional coactivator p300. This disruption prevents the transcription of β-catenin target genes, including the cell cycle regulator cyclin D1 and the apoptosis inhibitor survivin.
Quantitative Analysis of this compound's Effect on Cyclin D1 and Survivin
The inhibitory effect of this compound on cyclin D1 and survivin expression has been documented across various cancer cell lines. The following tables summarize the quantitative data from these studies, demonstrating a consistent, dose-dependent reduction in both protein and mRNA levels of these key oncogenes.
Table 1: Effect of this compound on Cyclin D1 Expression
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Cyclin D1 Protein Level | Effect on Cyclin D1 mRNA Level | Reference |
| H460 | Lung Cancer | 10 | Significant decrease | Not Reported | |
| H460 | Lung Cancer | 20 | Further significant decrease | Not Reported | |
| Various | Colon Cancer | 15 | Decreased expression | Not Reported | |
| Various | Endometrial Cancer | 10-20 | Downregulation | Not Reported |
Table 2: Effect of this compound on Survivin Expression
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Survivin Protein Level | Effect on Survivin mRNA Level | Reference |
| H460 | Lung Cancer | 10 | Significant decrease | Significant decrease | |
| H460 | Lung Cancer | 20 | Further significant decrease | Further significant decrease | |
| HepG2 | Hepatoblastoma | Not Specified | Downregulation | Downregulation | |
| Huh6 | Hepatoblastoma | Not Specified | Downregulation | Downregulation |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits the Wnt/β-catenin pathway, leading to the downregulation of cyclin D1 and survivin.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of this compound on cyclin D1 and survivin expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., H460, HepG2) in appropriate culture dishes (e.g., 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dose.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48 hours) before harvesting for protein or RNA analysis.
Western Blot Analysis for Cyclin D1 and Survivin Protein Levels
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cyclin D1, survivin, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the expression of cyclin D1 and survivin to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for Cyclin D1 and Survivin mRNA Levels
-
RNA Extraction: Following this compound treatment, extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol, RNeasy).
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and specific primers for cyclin D1, survivin, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Experimental and Analytical Workflow
The diagram below outlines a typical workflow for investigating the effects of this compound on cyclin D1 and survivin expression.
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a potent inhibitor of cyclin D1 and survivin expression in various cancer cell models. Its mechanism of action, through the disruption of the β-catenin/p300 interaction, provides a clear rationale for its anti-proliferative and pro-apoptotic effects. The experimental protocols detailed herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other Wnt/β-catenin pathway inhibitors.
The Role of FH535 in the Downregulation of Matrix Metalloproteinases MMP-7 and MMP-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule inhibitor FH535 and its role in the downregulation of matrix metalloproteinase-7 (MMP-7) and matrix metalloproteinase-9 (MMP-9). This compound is a potent dual inhibitor of the Wnt/β-catenin signaling pathway and the peroxisome proliferator-activated receptors (PPARs) γ and δ.[1][2][3] The aberrant activation of the Wnt/β-catenin pathway is a frequent event in the progression of various cancers, leading to the transcription of genes involved in cell proliferation, migration, and invasion.[4][5] Among these are MMP-7 and MMP-9, key enzymes responsible for the degradation of the extracellular matrix, a critical step in tumor metastasis.[6][7] This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant anti-proliferative and anti-metastatic effects in various cancer cell lines, including those of the colon, pancreas, and liver.[4][8][9] Its primary mechanism of action involves the disruption of the canonical Wnt/β-catenin signaling pathway.[4] In this pathway, the stabilization and nuclear translocation of β-catenin leads to its association with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes, including MMP-7 and MMP-9.[5] this compound has been shown to suppress TCF/LEF-dependent transcription.[4]
Furthermore, this compound also functions as a dual antagonist of PPARγ and PPARδ.[1][2] There is evidence of crosstalk between the Wnt and PPAR signaling pathways, suggesting a complex mechanism of action for this compound.[10]
Quantitative Data: The Inhibitory Effect of this compound
The inhibitory effects of this compound on cell proliferation and MMP expression have been quantified in various studies. The following tables summarize key data from research on colon cancer cell lines.
| Cell Line | IC50 for Cell Proliferation (μM) | Reference |
| HT29 | 18.6 | [8] |
| SW480 | 33.2 | [8] |
Table 1: this compound IC50 Values for Cell Proliferation in Colon Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) for cell proliferation was determined after 48 hours of treatment with this compound.
| Target Gene | Cell Line | This compound Concentration (μM) | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| MMP-7 | HT29 | 10 | ~0.6 | [4] |
| 20 | ~0.3 | [4] | ||
| SW480 | 20 | ~0.5 | [4] | |
| 40 | ~0.2 | [4] | ||
| MMP-9 | HT29 | 10 | ~0.7 | [4] |
| 20 | ~0.4 | [4] | ||
| SW480 | 20 | ~0.6 | [4] | |
| 40 | ~0.3 | [4] |
Table 2: Dose-Dependent Downregulation of MMP-7 and MMP-9 mRNA Expression by this compound. The relative mRNA expression of MMP-7 and MMP-9 was measured by quantitative real-time PCR (qRT-PCR) in HT29 and SW480 colon cancer cells treated with the indicated concentrations of this compound for 24 hours. Data is estimated from the graphical representations in the cited literature.
Signaling Pathways
The primary mechanism by which this compound downregulates MMP-7 and MMP-9 is through the inhibition of the Wnt/β-catenin signaling pathway. The dual antagonism of PPARs by this compound may also contribute to this effect, given the known crosstalk between the two pathways.
References
- 1. Cross-Talking Between PPAR and WNT Signaling and its Regulation in Mesenchymal Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
- 8. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with this compound | PLOS One [journals.plos.org]
- 9. Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Alzheimer Disease: Crosstalk between the Canonical Wnt/Beta-Catenin Pathway and PPARs Alpha and Gamma [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor FH535 and its effects on angiogenesis-related gene expression. This compound is a dual inhibitor of the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs).[1] Its anti-angiogenic properties are primarily attributed to its modulation of key genes controlling vascular development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-angiogenic effects predominantly by inhibiting the canonical Wnt/β-catenin signaling pathway.[2][3][4][5][6] In many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes, including those that promote angiogenesis.[2] this compound disrupts the interaction between β-catenin and TCF, thereby suppressing the transcription of these pro-angiogenic genes.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression of angiogenesis-related genes and functional angiogenic assays, as reported in studies on pancreatic and colon cancer cells.[1][2]
Table 1: Effect of this compound on the Expression of Angiogenesis-Related Genes in Pancreatic Cancer Cells
| Gene | Regulation at mRNA Level | Regulation at Protein Level |
| VEGF | Downregulated | Downregulated |
| ANGPT2 | Downregulated | Downregulated |
| VEGFR3 (FLT4) | Downregulated | Downregulated |
| IFN-γ | Downregulated | Downregulated |
| PLAUR (uPAR) | Downregulated | Downregulated |
| THPO | Downregulated | Downregulated |
| TIMP1 | Downregulated | Downregulated |
| bFGF (FGF2) | Not Reported | Downregulated |
| TIMP2 | Not Reported | Downregulated |
| VEGFD | Not Reported | Downregulated |
| ANGPT1 | Not Reported | Downregulated |
| IL-1β | Not Reported | Downregulated |
| MCP-4 | Not Reported | Downregulated |
| VEGFR2 (KDR) | Not Reported | Downregulated |
Data derived from microarray and antibody array analyses following treatment with 20 μM this compound.[2]
Table 2: Effect of this compound on Secreted Pro-Angiogenic Cytokines and Functional Angiogenesis Assays
| Parameter | Assay | Organism/Cell Line | Treatment | Result |
| VEGF Secretion | Milliplex Assay | PANC-1 | 20 μM this compound | Significantly Decreased (P < 0.01) |
| IL-6 Secretion | Milliplex Assay | PANC-1 | 20 μM this compound | Significantly Decreased (P < 0.01) |
| IL-8 Secretion | Milliplex Assay | PANC-1 | 20 μM this compound | Significantly Decreased (P < 0.01) |
| TNF-α Secretion | Milliplex Assay | PANC-1 | 20 μM this compound | Significantly Decreased (P < 0.05) |
| Tube Formation | HUVEC Tube Formation | HUVECs | Supernatant from this compound-treated PANC-1 cells | Significantly Reduced (P < 0.05) |
| Microvessel Density (MVD) | Immunohistochemistry (CD34) | Pancreatic Cancer Xenografts | This compound Treatment | Significantly Repressed (P < 0.05) |
HUVEC: Human Umbilical Vein Endothelial Cells.[2]
Table 3: Effect of this compound on MMP Expression in Colon Cancer Cells
| Gene | Regulation at mRNA Level | Regulation at Protein Level |
| MMP-7 | Dose-dependently Downregulated | Not Reported |
| MMP-9 | Dose-dependently Downregulated | Gelatinase Activity Significantly Suppressed |
MMPs (Matrix Metalloproteinases) play a crucial role in extracellular matrix degradation, a key step in angiogenesis and tumor invasion.[1][8]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and a typical experimental workflow for studying the anti-angiogenic effects of this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the anti-angiogenic effects of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the impact of this compound on angiogenesis.
Cell Culture and this compound Treatment
Pancreatic cancer cell lines (e.g., PANC-1, CFPAC-1) or colon cancer cell lines (e.g., HT29, SW480) are cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experimental assays, cells are seeded and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture media at various concentrations (e.g., 10-50 μM) for specified durations (e.g., 24-72 hours). Control cells are treated with an equivalent concentration of the vehicle (DMSO).
Gene Expression Analysis (Microarray and RT-qPCR)
Objective: To identify and quantify changes in mRNA levels of angiogenesis-related genes following this compound treatment.
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and bioanalyzer.
-
Microarray Analysis: RNA samples are processed and hybridized to a human gene expression microarray chip (e.g., Affymetrix GeneChip). The resulting data is normalized, and differentially expressed genes are identified using bioinformatics software. A fold-change threshold (e.g., ≥1.5) and a statistical significance level (e.g., P < 0.05) are applied to identify significant changes.[2]
-
Real-Time Quantitative PCR (RT-qPCR): To validate microarray findings, cDNA is synthesized from the isolated RNA. RT-qPCR is performed using a thermal cycler with SYBR Green or TaqMan probes for specific genes of interest (e.g., VEGF, ANGPT2). Gene expression is normalized to a housekeeping gene (e.g., GAPDH). The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.
Protein Expression Analysis (Antibody Array and Western Blot)
Objective: To measure changes in the protein levels of angiogenesis-related factors.
-
Protein Lysate and Supernatant Collection: For cellular protein analysis, cells are lysed to extract total protein. For secreted proteins, the cell culture supernatant (conditioned media) is collected.
-
Antibody Array: To screen for changes in multiple angiogenesis-related proteins simultaneously, a protein antibody array is used.[2] Cell lysates or supernatants are incubated with a membrane spotted with antibodies against various angiogenic factors. The signal intensity for each spot is quantified to determine relative protein abundance.
-
Western Blot: Specific protein changes are confirmed by Western blotting. Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the target proteins (e.g., β-catenin, Cyclin D1, MMP-9). A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
HUVEC Tube Formation Assay
Objective: To assess the functional impact of secreted factors from this compound-treated cancer cells on the tube-forming ability of endothelial cells in vitro.[2]
-
Preparation of Conditioned Media: Cancer cells are treated with this compound or vehicle for a specified time. The culture supernatant is then collected and centrifuged to remove cellular debris.
-
Assay Procedure: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel or a similar basement membrane extract in a 96-well plate. The cells are then incubated with the conditioned media from the cancer cells.
-
Analysis: After an incubation period (e.g., 6-12 hours), the formation of capillary-like structures (tubes) is observed and photographed under a microscope. The total tube length and the number of branch points are quantified using image analysis software (e.g., ImageJ). A significant reduction in these parameters in the this compound-treated group compared to the control indicates an anti-angiogenic effect.[2]
In Vivo Xenograft Model and Microvessel Density (MVD) Analysis
Objective: To evaluate the anti-angiogenic effect of this compound in a living organism.
-
Xenograft Implantation: Cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).
-
This compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) according to a predetermined schedule and dosage.
-
Tumor Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry (IHC): Tumor sections are stained with an antibody against an endothelial cell marker, such as CD34 or CD31, to highlight blood vessels.
-
MVD Quantification: The microvessel density is determined by counting the number of stained vessels in several high-power fields. A lower MVD in the this compound-treated group indicates inhibition of tumor angiogenesis.[2]
Conclusion
This compound demonstrates significant anti-angiogenic activity by targeting the Wnt/β-catenin signaling pathway. This leads to the transcriptional repression of a broad range of pro-angiogenic genes, including key factors like VEGF and ANGPT2. The in vitro and in vivo data strongly support its potential as a therapeutic agent that can remodel the tumor microenvironment by inhibiting the formation of new blood vessels. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers investigating the anti-angiogenic properties of this compound and similar pathway inhibitors.
References
- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
Foundational Research on FH535 in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis.[1] The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in pancreatic cancer progression, making it a key target for novel therapeutic strategies.[1][2] FH535 has emerged as a small molecule inhibitor of this pathway, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound in pancreatic cancer, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects.
Introduction to this compound
This compound is a synthetic, cell-permeable sulfonamide compound that functions as a dual inhibitor of the Wnt/β-catenin and peroxisome proliferator-activated receptor (PPAR) pathways.[3] Its primary mechanism of action in the context of cancer is the disruption of the canonical Wnt signaling cascade, a pathway frequently dysregulated in various malignancies, including pancreatic cancer.[1]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
The canonical Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival. In pancreatic cancer, its aberrant activation leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) to drive the expression of oncogenes.[1]
This compound disrupts this pathway by inhibiting the interaction between β-catenin and its transcriptional co-activators.[3] This leads to a reduction in the transcription of Wnt target genes, thereby suppressing cancer cell growth and proliferation.[1]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Preclinical Efficacy of this compound in Pancreatic Cancer
In Vitro Studies
This compound has demonstrated significant anti-proliferative and anti-metastatic effects in various pancreatic cancer cell lines.
Table 1: Summary of In Vitro Effects of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Citation |
| PANC-1 | Western Blot | 20 µM | Downregulation of nuclear and total β-catenin. | [1] |
| BxPC-3 | Western Blot | 20 µM | No significant effect on nuclear or total β-catenin. | [1] |
| PANC-1 | TCF/LEF Luciferase Reporter Assay | Dose-dependent | Suppression of TCF-dependent transcription. | [1] |
| BxPC-3 | TCF/LEF Luciferase Reporter Assay | Dose-dependent | Suppression of TCF-dependent transcription. | [1] |
| PANC-1 | Wound Healing Assay | 20 µM | Significant inhibition of cell migration at 8 and 12 hours. | [4] |
| BxPC-3 | Wound Healing Assay | 20 µM | Significant inhibition of cell migration. | [1] |
| PANC-1 | Transwell Invasion Assay | 20, 40 µM | Inhibition of cell invasion. | [3] |
| BxPC-3 | Transwell Invasion Assay | Not Specified | Inhibition of cell invasion. | [1] |
| PANC-1 | MTT Assay, Plate Clone Formation | Dose- and time-dependent | Inhibition of cell growth. | [1] |
| BxPC-3 | MTT Assay, Plate Clone Formation | Dose- and time-dependent | Inhibition of cell growth. | [1] |
| PANC-1 | Cell Cycle Analysis | Not Specified | G1 phase arrest. | [5] |
| MiaPaCa-2 | Cell Cycle Analysis | Not Specified | G1 phase arrest. | [5] |
Note: Specific IC50 values for this compound in pancreatic cancer cell lines were not explicitly stated in the reviewed literature.
In Vivo Studies
In vivo studies using pancreatic cancer xenograft models have corroborated the anti-tumor effects of this compound.
Table 2: Summary of In Vivo Effects of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Cell Line Used | Treatment Regimen | Key Findings | Citation |
| Nude Mice | PANC-1 | Not Specified | Significant repression of tumor growth starting at day 13. | [6] |
| Nude Mice | PANC-1 | Not Specified | Repression of Ki-67 expression in tumor tissues. | [6] |
Note: The specific percentage of tumor growth inhibition was not quantitatively reported in the reviewed literature.
This compound and the Tumor Microenvironment
Targeting Cancer Stem Cells
Pancreatic cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapy resistance. This compound has been shown to impair the stemness of pancreatic CSCs.
Table 3: Effect of this compound on Pancreatic Cancer Stem Cell Markers
| Cell Line | Marker | Method | Concentration | Result | Citation |
| PANC-1 | CD24, CD44 | Real-Time PCR, Western Blot, Flow Cytometry | Not Specified | Downregulation of mRNA and protein expression; reduction of CD24+/CD44+ population. | [6] |
| CFPAC-1 | CD24, CD44 | Real-Time PCR, Western Blot, Flow Cytometry | Not Specified | Downregulation of mRNA and protein expression; reduction of CD24+/CD44+ population. | [6] |
Note: Quantitative fold-change in marker expression was not consistently reported.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound remodels the tumor microenvironment by repressing angiogenesis.[6]
Table 4: Effect of this compound on Pro-Angiogenic Factors
| Cell Line | Factor | Method | Concentration | Result | Citation |
| PANC-1 | VEGF, IL-6, IL-8, TNF-α | Milliplex Assay | 20 µM | Significant decrease in secretion. | [6] |
Note: Specific concentrations (e.g., pg/mL) of secreted factors were not detailed in the reviewed literature.
This compound also downregulates the expression of several pro-angiogenic genes, including ANGPT2, VEGFR3, IFN-γ, PLAUR, THPO, TIMP1, and VEGF.[2][6]
Experimental Protocols
Western Blot for β-catenin
Caption: Workflow for Western Blot analysis of β-catenin.
Detailed Methodology:
-
Cell Lysis: Pancreatic cancer cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, a nuclear extraction kit or a protocol involving hypotonic and hypertonic buffers is used.[7][8]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against β-catenin (typically at a 1:1000 dilution) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
TCF/LEF Luciferase Reporter Assay
Caption: Workflow for TCF/LEF Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Seeding: Pancreatic cancer cells are seeded in a 96-well plate.
-
Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., pTOPFLASH) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[10]
-
Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for 24 to 48 hours to allow for changes in reporter gene expression.
-
Lysis and Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[11]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion and Future Directions
The foundational research on this compound in pancreatic cancer provides compelling preclinical evidence for its therapeutic potential. By targeting the dysregulated Wnt/β-catenin signaling pathway, this compound effectively inhibits tumor growth, metastasis, and angiogenesis, while also targeting the resilient cancer stem cell population. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers aiming to build upon these findings.
Future research should focus on elucidating the precise molecular interactions of this compound within the β-catenin/TCF/LEF transcriptional complex and exploring potential mechanisms of resistance. Furthermore, combination therapies of this compound with standard-of-care chemotherapeutics or other targeted agents may offer synergistic effects and improve treatment outcomes for pancreatic cancer patients. The continued investigation of this compound and similar Wnt pathway inhibitors holds significant promise for the development of novel and effective treatments for this devastating disease.
References
- 1. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. docs.abcam.com [docs.abcam.com]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
FH535 Protocol for In Vitro Cell Culture Studies
Application Notes and Protocols for Researchers
These application notes provide a detailed guide for utilizing FH535, a dual inhibitor of the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways, in in vitro cell culture studies. This document is intended for researchers, scientists, and drug development professionals investigating cancer and other diseases where these pathways are dysregulated.
Introduction to this compound
This compound is a small molecule inhibitor that has been shown to suppress the proliferation of various human cancer cell lines, including those from the lung, colon, breast, and liver. Its mechanism of action involves the disruption of the interaction between β-catenin and T-cell factor (TCF) complexes, which are crucial for the transcription of Wnt target genes. Additionally, this compound functions as an antagonist for both PPAR-γ and PPAR-δ. This dual activity makes it a valuable tool for studying the roles of these signaling pathways in cell growth, differentiation, and apoptosis.
Mechanism of Action: Wnt/β-catenin and PPAR Signaling
The Wnt/β-catenin signaling pathway is central to embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation. Upon Wnt ligand binding, this degradation is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the expression of target genes like c-myc and cyclin D1, which drive cell proliferation. This compound is understood to inhibit the binding of β-catenin to TCF/LEF, thereby blocking the transcription of these target genes.
PPARs are nuclear hormone receptors that play key roles in lipid metabolism and inflammation. Their involvement in cancer is complex, with both tumor-promoting and tumor-suppressing roles reported. This compound's ability to antagonize PPARs adds another layer to its mechanism of action, which can be explored in relevant cellular contexts.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature. IC50 values can vary depending on the cell line, assay type, and incubation time.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | Cell Viability | 72 | ~15 | |
| SW480 | Colon Cancer | Cell Viability | 48 | 1-10 | |
| DLD-1 | Colon Cancer | Cell Viability | 48 | 1-10 | |
| HT-29 | Colon Cancer | Cell Viability | 48 | >10 | |
| HepG2 | Liver Cancer | Cell Viability | 72 | ~20 | |
| Huh7 | Liver Cancer | Cell Viability | 72 | ~25 | |
| A549 | Lung Cancer | Cell Viability | 48 | ~17 | |
| H1299 | Lung Cancer | Cell Viability | 48 | ~20 | |
| MDA-MB-231 | Breast Cancer | Cell Viability | 72 | ~18 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study using this compound.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.
Western Blot Analysis for β-catenin
This protocol is for detecting changes in the levels of β-catenin and other target proteins.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex.
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound. It is also common to include a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like LiCl) to stimulate a baseline reporter activity that can then be inhibited by this compound.
-
Lysis and Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the extent of inhibition.
Troubleshooting and Considerations
-
Solubility: this compound has poor water solubility. Ensure it is fully dissolved in DMSO before adding it to the culture medium.
-
Off-Target Effects: Be aware of this compound's dual antagonism of Wnt/β-catenin and PPAR pathways. The observed cellular effects may result from the inhibition of one or both pathways. Consider using control compounds that are specific for each pathway to dissect the individual contributions.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between cell lines. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell model.
-
DMSO Toxicity: Always include a vehicle control to account for any potential effects of the DMSO solvent on the cells. Keep the final DMSO concentration as low as possible.
Application Notes and Protocols for FH535 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
FH535 is a synthetic small molecule inhibitor that has demonstrated potent anti-tumor activity in various cancer models. It functions primarily as a dual inhibitor of the Wnt/β-catenin signaling pathway and the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARδ.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on findings from multiple preclinical studies. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the recommended dosage and administration of this compound in different mouse xenograft models as reported in the literature.
Table 1: Recommended Dosage and Administration of this compound
| Cancer Type | Mouse Strain | Cell Line | Dosage (mg/kg) | Administration Route | Dosing Frequency | Vehicle | Reference(s) |
| Colon Cancer | BALB/c nude | HT29 | 15 | Intraperitoneal (i.p.) | Every 2 days | DMSO/RPMI 1640 (1:1) | [3][4] |
| Hepatocellular Carcinoma | Athymic nude | Huh7 | 15 | Intraperitoneal (i.p.) | Every other day | DMSO/Serum-free medium (40% DMSO final) | [5] |
| Pancreatic Cancer | Nude | PANC-1 | 25 | Intraperitoneal (i.p.) | Every 2 days | DMSO/DMEM (1:1) | [6] |
Table 2: Summary of In Vivo Efficacy Studies with this compound
| Cancer Model | Treatment Group | Tumor Growth Inhibition | Key Findings | Reference(s) |
| Colon Cancer (HT29 xenograft) | 15 mg/kg this compound | Significant reduction in tumor volume and weight compared to control. | Downregulation of Wnt/β-catenin target genes (cyclin D1, survivin) and proliferation marker Ki-67. No significant body weight loss observed. | [3][4] |
| Hepatocellular Carcinoma (Huh7 xenograft) | 15 mg/kg this compound | Reduced tumor growth and weight. | No gross toxicity observed at doses up to 15 mg/kg. | [5] |
| Pancreatic Cancer (PANC-1 xenograft) | 25 mg/kg this compound | Significantly suppressed tumor formation and growth. | Repressed angiogenesis-related genes. | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 15 mg/kg dosing solution of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI 1640 medium or Dulbecco's Modified Eagle Medium (DMEM), sterile
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a stock solution. For example, to prepare a 21.7 mg/mL stock solution, dissolve 21.7 mg of this compound in 1 mL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in light-protected aliquots.
-
-
Working Solution Preparation (for a 20g mouse):
-
To achieve a dose of 15 mg/kg, a 20g mouse requires 0.3 mg of this compound.
-
Calculate the volume of stock solution needed. For a 21.7 mg/mL stock, this would be approximately 13.8 µL.
-
On the day of injection, prepare the working solution by diluting the stock solution with a sterile vehicle. A common vehicle is a 1:1 mixture of DMSO and a cell culture medium like RPMI 1640 or DMEM.[3][6]
-
For a final injection volume of 100 µL, mix 50 µL of the this compound stock solution (adjust concentration as needed) with 50 µL of sterile RPMI 1640 or DMEM.
-
Alternatively, dilute the calculated volume of the 21.7 mg/mL stock solution in serum-free medium to a final DMSO concentration of 40%.[5]
-
Vortex the working solution gently before administration.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution with the same final concentration of DMSO and vehicle as the this compound working solution (e.g., a 1:1 mixture of DMSO and RPMI 1640).
-
HT29 Colon Cancer Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous HT29 xenograft model and treatment with this compound.
Materials:
-
6- to 7-week-old male BALB/c nude mice
-
HT29 human colon cancer cells
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
This compound working solution and vehicle control
Procedure:
-
Cell Preparation:
-
Culture HT29 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells in 200 µL.[4] Some protocols may use a 1:1 mixture of PBS and Matrigel to improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Inject 200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Calculate the volume using the formula: Volume = (length × width²) / 2.[3]
-
-
Treatment Initiation and Administration:
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.[4]
-
Administer this compound (15 mg/kg) or vehicle control intraperitoneally every other day. The typical injection volume is 100 µL.[3][4]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment tolerance.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the planned duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, measure their final weight and volume.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24-48 hours for subsequent immunohistochemical analysis.
-
Immunohistochemistry (IHC) for Ki-67
This protocol provides a general procedure for staining paraffin-embedded tumor sections for the proliferation marker Ki-67.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Secondary antibody: HRP-conjugated goat anti-rabbit
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary Ki-67 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism of inhibition by this compound. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. Wnt binding to its receptor complex (Frizzled/LRP) leads to the inactivation of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it binds to TCF/LEF transcription factors to activate target gene expression, promoting cell proliferation. This compound is believed to interfere with the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of Wnt target genes.
Caption: Wnt/β-catenin signaling and this compound inhibition.
PPARγ/δ Antagonism by this compound
This compound also acts as a dual antagonist of PPARγ and PPARδ. PPARs are nuclear receptors that, upon activation by ligands, heterodimerize with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, regulating their transcription. By antagonizing PPARγ and PPARδ, this compound can modulate gene expression involved in cellular metabolism and differentiation, contributing to its anti-cancer effects.
Caption: this compound antagonism of PPARγ/δ signaling.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound in a xenograft mouse model.
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
FH535: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FH535 is a synthetic, cell-permeable small molecule that functions as a dual inhibitor of the Wnt/β-catenin and peroxisome proliferator-activated receptor (PPAR) signaling pathways.[1][2][3] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including colorectal, hepatocellular, and pancreatic cancers, making it a compelling target for therapeutic intervention.[1][4] this compound has demonstrated anti-proliferative and anti-metastatic effects in a variety of cancer cell lines and in vivo models, suggesting its potential as a valuable tool for cancer research and drug development.[1][5] These application notes provide detailed information on the solubility of this compound, its preparation for experiments, and established protocols for its use in preclinical studies.
Physicochemical Properties and Solubility
This compound is a crystalline solid with the molecular formula C₁₃H₁₀Cl₂N₂O₄S and a molecular weight of 361.2 g/mol . Proper solubilization is critical for accurate and reproducible experimental results.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~10-100 mg/mL | ~27.7 - 276.9 mM | [2][6][7] |
| Dimethylformamide (DMF) | ~25 mg/mL | ~69.2 mM | [6][7] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~1.4 mM | [6][7] |
Note: For aqueous solutions, it is recommended to first dissolve this compound in a small amount of DMSO or DMF and then dilute with the aqueous buffer.[6] Aqueous solutions are not recommended for storage and should be prepared fresh.[6] Stock solutions in DMSO can be stored at -20°C for up to 3 months or -80°C for up to a year.[8]
Mechanism of Action
This compound exerts its biological effects by targeting two key signaling pathways:
-
Wnt/β-catenin Pathway: this compound inhibits the transcriptional activity mediated by the β-catenin/T-cell factor (Tcf) complex.[2] This leads to the downregulation of critical downstream target genes involved in cell proliferation (e.g., Cyclin D1) and survival (e.g., Survivin).[1]
-
PPAR Pathway: this compound acts as a dual antagonist of PPARγ and PPARδ.[2][3] It blocks the recruitment of coactivators, such as GRIP1 and β-catenin, to these receptors.[8][9]
The dual inhibition of these pathways contributes to the anti-cancer effects of this compound.
Figure 1. Simplified signaling pathways inhibited by this compound.
Quantitative Data
The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of its anti-proliferative activity.
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Source(s) |
| HT29 | Colon Cancer | CCK-8 | 18.6 | [1] |
| SW480 | Colon Cancer | CCK-8 | 33.2 | [1] |
| DLD-1 | Colon Cancer | MTT | 28 | [8] |
| SW480 (with NHERF1) | Colon Cancer | MTT | 10 | [8] |
| LCSC | Liver Cancer | Not Specified | 15.4 | [3] |
| Huh7 | Liver Cancer | Not Specified | 10.9 | [3] |
| PLC | Liver Cancer | Not Specified | 9.3 | [3] |
| PANC-1 | Pancreatic Cancer | Not Specified | ~20 (effective concentration) | [5][8] |
| BxPC-3 | Pancreatic Cancer | Not Specified | ~20 (effective concentration) | [5] |
| 143b, U2OS, SaOS-2, HOS, K7M2 | Osteosarcoma | MTS | Varies | [10] |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cell Viability Assay (CCK-8 or MTT)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3x10³ to 5x10⁴ cells/well and allow them to adhere overnight.[1][5]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control (DMSO only) must be included.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[1][5]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: In Vivo Xenograft Tumor Model
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection (e.g., SW480, Huh7)
-
This compound
-
Vehicle solution (e.g., 1:1 mixture of DMSO and RPMI 1640)[1]
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).[11]
-
Prepare the this compound treatment solution. A common dosage is 15-25 mg/kg.[1][8] Dissolve the this compound in the vehicle solution.
-
Administer the this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.[1][8] Treatment is typically conducted every other day for a period of 2-3 weeks.[1]
-
Monitor the tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: Volume = (length × width²)/2.[1]
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Figure 2. General experimental workflow for this compound studies.
Conclusion
This compound is a valuable research tool for investigating the roles of the Wnt/β-catenin and PPAR signaling pathways in cancer and other diseases. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute experiments using this potent dual inhibitor. Careful attention to solubility and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Measuring Wnt/β-Catenin Signaling Inhibition by FH535 Using a TOPFlash Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The small molecule FH535 has been identified as an inhibitor of the Wnt/β-catenin pathway. It functions by antagonizing the β-catenin/T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF) mediated transcription.
The TOPFlash luciferase reporter assay is a widely used method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. This assay relies on a reporter plasmid (TOPFlash) containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene. In the presence of active Wnt signaling, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, driving the expression of luciferase. A control plasmid, FOPFlash, contains mutated, non-functional TCF/LEF binding sites and is used to measure non-specific luciferase expression. By measuring the relative light units produced, researchers can quantify the level of pathway activation or inhibition.
This application note provides a detailed protocol for using the TOPFlash assay to characterize the inhibitory effects of this compound on the Wnt/β-catenin pathway.
Principle of the TOPFlash Assay
The TOPFlash assay system provides a robust and sensitive method for monitoring the canonical Wnt/β-catenin signaling pathway. The core components are:
-
TOPFlash Plasmid: A firefly luciferase reporter plasmid with a minimal promoter preceded by several copies of the TCF/LEF DNA binding motif.
-
FOPFlash Plasmid: A negative control plasmid identical to TOPFlash, but with mutated TCF/LEF binding sites that prevent transcription factor binding.
-
Renilla Luciferase Plasmid: A second reporter plasmid, typically expressing Renilla luciferase from a constitutive promoter, used to normalize for variations in transfection efficiency and cell viability.
The ratio of firefly luciferase activity from the TOPFlash reporter to the Renilla luciferase activity provides a normalized measure of Wnt pathway activity. The TOPFlash/FOPFlash ratio can be used to determine the specific activation of the pathway.
Mechanism of this compound Inhibition
This compound is a dual inhibitor of peroxisome proliferator-activated receptors (PPARs) and the Wnt/β-catenin pathway. In the context of Wnt signaling, this compound disrupts the interaction between β-catenin and the TCF/LEF transcription factors in the nucleus. This prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, leading to a downstream reduction in their expression. The TOPFlash assay directly measures this transcriptional repression.
Data Presentation
The inhibitory effect of this compound on Wnt/β-catenin signaling can be quantified by a dose-response analysis. The following table summarizes representative data from studies using this compound in a TOPFlash reporter assay in different cancer cell lines.
| Cell Line | Treatment Condition | This compound Concentration (µM) | Normalized Luciferase Activity (% of Control) | Reference |
| SW480 (Colon Cancer) | Wnt pathway endogenously active | 0 (DMSO) | 100% | |
| 20 | ~55% | |||
| 40 | ~30% | |||
| Huh7 (Liver Cancer) | LiCl Stimulation | 0 (DMSO) | 100% | |
| 5 | ~60% | |||
| 10 | ~40% |
*Values are estimated from published bar graphs and represent a significant decrease (p < 0.05) compared to the control.
Mandatory Visualizations
Signaling Pathway Diagram
Application Note: Analysis of β-catenin Levels Following FH535 Treatment Using Western Blot
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the Wnt/β-catenin signaling pathway and the effects of small molecule inhibitors.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently implicated in the development and progression of various cancers. Central to this pathway is the protein β-catenin, whose stabilization and subsequent translocation to the nucleus lead to the activation of target genes. FH535 is a small molecule inhibitor that has been shown to suppress the Wnt/β-catenin pathway by targeting the interaction between β-catenin and the transcription factor TCF4. This application note provides a detailed protocol for analyzing the effects of this compound on β-catenin protein levels in cancer cells using Western blotting.
Key Concepts
The canonical Wnt signaling pathway, when activated, prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to initiate the transcription of target genes. This compound is a synthetic inhibitor of the Wnt/β-catenin pathway. It is thought to disrupt the pathway by preventing the binding of β-catenin to TCF/LEF transcription factors, thereby inhibiting the transcription of Wnt target genes.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., colorectal, hepatocellular carcinoma cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of protein extraction.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the β-catenin band intensity to the corresponding loading control band intensity.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in the following table. This allows for a clear comparison of β-catenin levels across different treatment conditions.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative β-catenin Expression (Normalized to Control) |
| HCT116 | 0 (Vehicle) | 24 | 1.00 |
| HCT116 | 10 | 24 | Value |
| HCT116 | 20 | 24 | Value |
| HCT116 | 30 | 24 | Value |
| HepG2 | 0 (Vehicle) | 48 | 1.00 |
| HepG2 | 15 | 48 | Value |
| HepG2 | 30 | 48 | Value |
Note: The "Value" fields should be populated with the mean normalized densitometry values from at least three independent experiments.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of β-catenin.
Caption: Logical flow of this compound's effect on β-catenin levels.
Application Notes and Protocols: Measuring FH535 Target Gene Expression using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
FH535 is a synthetic small molecule that functions as a dual inhibitor of the Wnt/β-catenin and peroxisome proliferator-activated receptor (PPAR) signaling pathways.[1][2][3] It exerts its effects by disrupting the interaction between β-catenin and T-cell factor (TCF) in the Wnt pathway, and by inhibiting the recruitment of coactivators to PPARγ and PPARδ.[1][2][3] Dysregulation of these pathways is implicated in various cancers, making this compound a valuable tool for research and a potential therapeutic agent.[4][5][6] This document provides a detailed protocol for quantifying the expression of this compound target genes using reverse transcription quantitative polymerase chain reaction (RT-qPCR), a sensitive and widely used technique for gene expression analysis.
Signaling Pathway of this compound Action
This compound simultaneously inhibits the Wnt/β-catenin and PPAR signaling pathways. In the canonical Wnt pathway, this compound prevents the nuclear translocation of β-catenin and its subsequent binding to TCF/LEF transcription factors, thereby downregulating the expression of Wnt target genes. In the PPAR pathway, this compound acts as an antagonist to PPARγ and PPARδ, preventing the recruitment of coactivators and subsequent gene transcription. This dual inhibition leads to a significant impact on cancer cell proliferation, migration, and angiogenesis.[2][3][4]
Caption: this compound inhibits Wnt/β-catenin and PPAR signaling pathways.
Experimental Protocol: RT-qPCR for this compound Target Gene Expression
This protocol outlines the steps for treating cells with this compound, extracting RNA, synthesizing cDNA, and performing qPCR to measure the expression of target genes.
Materials
-
Cell line of interest (e.g., HT29, SW480 colon cancer cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
PCR tubes or plates
-
qPCR instrument
Experimental Workflow
Caption: Workflow for RT-qPCR analysis of this compound target gene expression.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control (DMSO) for 24 to 48 hours. The final DMSO concentration should be less than 0.1%.
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform an on-column DNase I digestion to eliminate any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit and a mix of oligo(dT) and random primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix on ice. For each reaction, combine SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Set up the reactions in a 96-well qPCR plate in triplicate for each sample and gene. Include no-template controls (NTC) for each primer set to check for contamination.
-
Run the qPCR plate on a real-time PCR instrument using the thermal cycling conditions outlined in Table 2.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH or ACTB) to obtain the ΔCt.
-
Calculate the relative change in gene expression between the this compound-treated and control samples using the 2-ΔΔCt method.
-
Data Presentation
Table 1: Primer Sequences for Human Target and Housekeeping Genes
| Gene Symbol | Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Target Genes | |||
| CCND1 | Cyclin D1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
| BIRC5 | Survivin | AGGACCACCGCATCTCTACAT | AAGTCTGGCTCGTTCCTCAG |
| LEF1 | Lymphoid enhancer-binding factor 1 | AAGAGCAGCGACGGGAAGAG | GTCGCTGTTCTCGGACACACT |
| AXIN2 | Axin 2 | CTTTATGCTTTGCACTACGTCCCTCCA | CGCAACATGGTCAACCCTCAGAC |
| MMP7 | Matrix metallopeptidase 7 | GAGTGAGCTACAGTGGGAACA | CTGATGGCAGCAAACAGAGTA |
| MMP9 | Matrix metallopeptidase 9 | TGTACCGCTATGGTTACACTCG | GGCAGGGACAGTTGCTTCT |
| Housekeeping Genes | |||
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
| ACTB | Beta-actin | CTCTTCCAGCCTTCCTTCCT | AGCACTGTGTTGGCGTACAG |
Table 2: Typical RT-qPCR Thermal Cycling Conditions (SYBR Green)
| Step | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | |
| Melt Curve Analysis | |||
| Denaturation | 95 | 15 seconds | 1 |
| Annealing | 60 | 1 minute | 1 |
| Melt | 60 to 95 | Increment 0.5°C/5s | 1 |
Discussion
The provided protocol offers a robust framework for investigating the effects of this compound on the expression of key target genes involved in the Wnt/β-catenin and PPAR signaling pathways. The selection of appropriate target genes will depend on the specific cell type and research question. The genes listed in Table 1 are well-established targets of these pathways and have been shown to be modulated by this compound in various cancer cell lines.[5][7]
It is crucial to include appropriate controls in every experiment. A vehicle control (DMSO) is essential to distinguish the effects of this compound from those of the solvent. No-template controls are necessary to monitor for contamination. The choice of a stable housekeeping gene for normalization is also critical for accurate relative quantification. The expression of the chosen housekeeping gene should not be affected by the experimental treatment. It is recommended to test a panel of potential housekeeping genes to identify the most stable one for your specific experimental system.
The data generated from this RT-qPCR protocol can provide valuable insights into the molecular mechanisms of this compound action and its potential as a therapeutic agent. By quantifying the dose-dependent effects of this compound on target gene expression, researchers can better understand its potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 3. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Gene expression analysis by qRT-PCR [bio-protocol.org]
- 6. sinobiological.com [sinobiological.com]
- 7. clyte.tech [clyte.tech]
Application of FH535 in Colon Cancer Cell Lines: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and protocols for researchers and scientists in the field of oncology and drug development, focusing on the use of FH535 in the human colon cancer cell lines SW480 and HT29. This compound is a small molecule inhibitor that has demonstrated significant anti-cancer effects by dually targeting the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs). This guide summarizes the key effects of this compound on these cell lines, presents quantitative data in a structured format, and offers detailed protocols for essential in vitro assays. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the application of this compound in colon cancer research.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with aberrant activation of the Wnt/β-catenin signaling pathway being a frequent oncogenic driver.[1][2] This makes the pathway a prime target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its ability to inhibit this crucial pathway.[1][2] It also acts as an inhibitor of PPARs, adding to its multifaceted mechanism of action.[3] This document outlines the application of this compound in two commonly used p53- and APC-mutated colon cancer cell lines, SW480 and HT29, providing a practical resource for in vitro studies.[3]
Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the dual inhibition of the Wnt/β-catenin and PPAR signaling pathways. In the context of colon cancer cells with a constitutively active Wnt pathway, such as SW480 and HT29, this compound interferes with the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.[3] This leads to the downregulation of critical downstream target genes involved in cell proliferation, survival, and motility.
Data Presentation
The following tables summarize the quantitative effects of this compound on SW480 and HT29 colon cancer cell lines based on published data.
Table 1: Effect of this compound on Cell Viability
| Cell Line | IC50 Value (µM) | Assay | Reference |
| SW480 | 33.2 | CCK-8 | [3] |
| HT29 | 18.6 | CCK-8 | [3] |
Table 2: Effect of this compound on Wnt/β-catenin Pathway Target Gene mRNA Expression
| Gene | Cell Line | This compound Concentration (µM) | Fold Change vs. Control | Reference |
| LEF1 | SW480 | 20 | Downregulated | [3] |
| LEF1 | HT29 | 10 | Downregulated | [3] |
| AXIN2 | SW480 | 20 | Downregulated | [3] |
| AXIN2 | HT29 | 10 | Downregulated | [3] |
| c-Myc | SW480 | 20, 40 | Downregulated | [4] |
| c-Myc | HT29 | 10, 20 | Downregulated | [4] |
| Cyclin D1 | SW480 | 20, 40 | Dose-dependent downregulation | [3] |
| Cyclin D1 | HT29 | 10, 20 | Dose-dependent downregulation | [3] |
| Survivin | SW480 | 20, 40 | Dose-dependent downregulation | [3] |
| Survivin | HT29 | 10, 20 | Dose-dependent downregulation | [3] |
| MMP-7 | SW480 | 20, 40 | Dose-dependent downregulation | [3] |
| MMP-7 | HT29 | 10, 20 | Dose-dependent downregulation | [3] |
| MMP-9 | SW480 | 20, 40 | Dose-dependent downregulation | [3] |
| MMP-9 | HT29 | 10, 20 | Dose-dependent downregulation | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in SW480 and HT29 cells.
Cell Culture
-
Cell Lines: SW480 (ATCC® CCL-228™) and HT29 (ATCC® HTB-38™).
-
Culture Medium: McCoy's 5A Medium Modified (for SW480) or Dulbecco's Modified Eagle's Medium (DMEM) (for HT29), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (CCK-8)
This protocol is for determining the IC50 value of this compound.
Materials:
-
SW480 or HT29 cells
-
96-well culture plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for 48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated wells / Absorbance of control wells) x 100%. The IC50 value can be determined using a dose-response curve.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
SW480 or HT29 cells
-
6-well culture plates
-
Complete culture medium
-
This compound
-
Crystal Violet solution (0.5% in methanol)
-
PBS
Procedure:
-
Seed 500 (HT29) or 1000 (SW480) cells per well in 6-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 72 hours.
-
Replace the medium with fresh, drug-free medium and incubate for an additional 10-14 days, changing the medium every 3 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Wound Healing Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
SW480 cells (more motile than HT29)[5]
-
6-well culture plates
-
Complete culture medium
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed SW480 cells in 6-well plates and grow to confluence.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after 24-48 hours at the same position.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
SW480 cells
-
24-well Transwell inserts with 8 µm pores
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal Violet solution
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and incubate at 37°C to solidify.
-
Resuspend SW480 cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cells into the upper chamber of the inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blotting
This protocol is for analyzing the protein expression levels of β-catenin, Cyclin D1, and Survivin.
Materials:
-
SW480 and HT29 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-Survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for measuring the mRNA expression of Wnt/β-catenin target genes.
Materials:
-
SW480 and HT29 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for LEF1, AXIN2, c-Myc, Cyclin D1, Survivin, MMP-7, MMP-9, and a housekeeping gene like GAPDH)
-
RT-qPCR instrument
Procedure:
-
Treat cells with this compound for the desired time.
-
Isolate total RNA using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
Dual-Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors.
Materials:
-
SW480 cells
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-SV40)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect SW480 cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.[3][6]
-
After 6 hours of transfection, replace the medium with fresh medium containing this compound or vehicle control.[6]
-
Incubate for 24 hours.[6]
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[6]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Conclusion
This compound demonstrates potent anti-cancer activity in SW480 and HT29 colon cancer cell lines by inhibiting the Wnt/β-catenin signaling pathway. This leads to reduced cell proliferation, colony formation, migration, and invasion, along with the downregulation of key oncogenic target genes. The protocols and data presented in this document provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar targeted therapies in colorectal cancer. These standardized methods will aid in the generation of reproducible and comparable data, ultimately advancing the development of novel treatments for this disease.
References
Application Notes and Protocols: The Experimental Use of FH535 in Pancreatic Cancer Cell Line PANC-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, in the context of the PANC-1 human pancreatic cancer cell line. This document includes summaries of key findings, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Pancreatic cancer is a highly aggressive malignancy with a poor prognosis, making the identification of novel therapeutic targets and agents a critical area of research.[1] The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including pancreatic cancer, and plays a crucial role in cell proliferation, migration, and survival.[1] this compound has emerged as a valuable tool for investigating the therapeutic potential of targeting this pathway. In PANC-1 cells, a widely used model for pancreatic ductal adenocarcinoma, this compound has been shown to exert significant anti-cancer effects.
Mechanism of Action
This compound is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[1] In its canonical mode of action, this compound disrupts the interaction between β-catenin and the transcription factor TCF/LEF, thereby inhibiting the transcription of Wnt target genes that promote cancer cell growth and survival. Interestingly, in PANC-1 cells, this compound has been observed to downregulate the total protein levels of β-catenin, a mechanism that appears to be cell-type dependent.[2][3]
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Wnt/β-catenin signaling and this compound inhibition.
Data Presentation
The following tables summarize the quantitative effects of this compound on PANC-1 cells as reported in the literature.
Table 1: Effect of this compound on PANC-1 Cell Viability and Proliferation
| Parameter | Concentration | Duration | Effect | Reference |
| Cell Proliferation | Not Specified | 48 hours | Significantly inhibited in a time-dependent and dose-dependent manner | [2] |
| Clone Formation | Not Specified | 15 days | Dose-dependent inhibition of colony formation | [2] |
Table 2: Effect of this compound on PANC-1 Cell Migration and Invasion
| Assay | Concentration | Duration | Effect | Reference |
| Wound Healing | 20 µM | 8 and 12 hours | Significantly reduced cell migration | [3] |
| Invasion Assay | Not Specified | Not Specified | Significantly inhibited | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells
| Cell Cycle Phase | Concentration | Duration | Effect | Reference |
| G0/G1 | Dose-dependent | 24 hours | Decreased cell population | [2] |
| S | Dose-dependent | 24 hours | Decreased cell population | [2] |
| G2/M | Dose-dependent | 24 hours | Accumulation of cells | [2] |
Table 4: Effect of this compound on Gene and Protein Expression in PANC-1 Cells
| Gene/Protein | Concentration | Regulation | Fold Change | Reference |
| β-catenin (total) | 20 µM | Downregulated | Not Specified | [2][3] |
| β-catenin (nuclear) | 20 µM | Downregulated | Not Specified | [2] |
| Genes downstream of Wnt/β-catenin | 20 µM | Up- or Downregulated | >2-fold | [2] |
| Focal adhesion-related genes | Not Specified | Up- or Downregulated | >2-fold | [2] |
| Adherens junction-related genes | Not Specified | Up- or Downregulated | >2-fold | [2] |
| Tight junction-related genes | Not Specified | Up- or Downregulated | >2-fold | [2] |
| Cell motility-related genes | Not Specified | Up- or Downregulated | >2-fold | [2] |
| Angiogenesis-related genes | 20 µM | Up- or Downregulated | >1.5-fold | [4] |
| CD24 (mRNA) | Not Specified | Downregulated | Not Specified | [4] |
| CD44 (mRNA) | Not Specified | Downregulated | Not Specified | [4] |
| CD24 (protein) | Not Specified | Downregulated | Not Specified | [4] |
| CD44 (protein) | Not Specified | No significant change | Not Specified | [4] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on PANC-1 cells.
PANC-1 Cell Culture
-
Cell Line: PANC-1 (human pancreatic carcinoma, epithelioid).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable volume of 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.
Experimental Workflow
The general workflow for studying the effects of this compound on PANC-1 cells is depicted below.
Caption: General experimental workflow.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Western Blotting for β-catenin
This protocol outlines the general steps for detecting β-catenin protein levels.
-
Cell Lysis: After treatment with this compound, wash the PANC-1 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Wound Healing (Scratch) Assay
This protocol is a common method to assess cell migration.
-
Cell Seeding: Seed PANC-1 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with a low-serum medium (to minimize proliferation) containing this compound or DMSO.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
The experimental use of this compound in PANC-1 cells has provided valuable insights into the role of the Wnt/β-catenin pathway in pancreatic cancer. The data consistently demonstrates that this compound inhibits key cancer-related processes, including proliferation, migration, and invasion, while also affecting the cell cycle and the expression of genes associated with cancer progression. The protocols outlined in this document provide a foundation for researchers to further investigate the therapeutic potential of this compound and other Wnt/β-catenin pathway inhibitors in pancreatic cancer. Further studies are warranted to establish a more precise quantitative understanding of its effects, including IC50 values and detailed apoptotic responses, to facilitate its translation into clinical applications.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FH535 Treatment in Cell Migration Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, for inhibiting cell migration in various cancer cell lines. This document includes a summary of effective concentrations, detailed experimental protocols for key migration assays, and diagrams of the relevant signaling pathway and experimental workflows.
Overview of this compound and its Mechanism of Action in Cell Migration
This compound is a synthetic inhibitor that targets the canonical Wnt/β-catenin signaling pathway.[1] This pathway is frequently over-activated in various cancers and plays a crucial role in tumor progression and metastasis.[1][2][3] this compound is understood to inhibit the transcriptional activity of β-catenin/T-cell factor (TCF) complexes. This leads to the downregulation of target genes that are critical for cell proliferation and motility, such as cyclin D1, survivin, and matrix metalloproteinases.[2][4] In some breast cancer cells, this compound has also been shown to inhibit the expression of NEDD9, a protein implicated in cell migration and invasion.[3][5]
Effective Concentrations of this compound for Inhibiting Cell Migration
The effective concentration of this compound for inhibiting cell migration varies depending on the cell type and the specific experimental conditions. The following table summarizes the concentrations reported in the literature for different cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Effective this compound Concentration | Observed Effect |
| MDA-MB-231 & HCC38 | Triple-Negative Breast Cancer | Transwell Migration & Matrigel Invasion | 0.1 µM - 1 µM | Statistically significant and concentration-dependent inhibition of migration and invasion.[5][6] |
| SW480 | Colon Cancer | Wound Healing & Matrigel Invasion | Not explicitly stated, but IC50 for proliferation is 33.2 µM. | Significant decrease in migrating distance and weaker invading capacity.[2][7] |
| HT29 | Colon Cancer | Proliferation Assay | IC50 of 18.6 µM | Proliferation was significantly inhibited in a dose-dependent manner.[2][7] |
| PANC-1 & BxPC-3 | Pancreatic Cancer | Wound Healing Assay | 20 µM | Significantly reduced cell migration at 8 and 12 hours.[1][8] |
| Various | Osteosarcoma | Proliferation Assay | 0.1 µM, 1 µM, 10 µM | Inhibition of cell proliferation.[8] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.
Materials:
-
12-well tissue culture plates
-
Cell culture medium (low serum, e.g., 5% FBS, is recommended to minimize proliferation[9])
-
This compound stock solution (e.g., 10 mM in DMSO[6])
-
Phosphate-buffered saline (PBS)
-
200 µL or 1 mL pipette tips
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 12-well plates at a density that will form a confluent monolayer (70-80%) after 18-24 hours of incubation.[10]
-
Creating the "Wound": Once the cells are confluent, use a sterile 200 µL or 1 mL pipette tip to make a straight scratch across the center of the cell monolayer.[9][10] A cross-shaped scratch can also be made.[10]
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.[10]
-
Treatment: Replace the PBS with fresh, low-serum medium containing the desired concentration of this compound or the vehicle control (e.g., 0.1% DMSO[6]).
-
Imaging (Time Point 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. It is crucial to mark the position of the images to ensure the same field is captured at later time points.[10]
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C in a CO2 incubator. Capture images of the same marked fields at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed (typically 24-48 hours).[10]
-
Analysis: The rate of cell migration can be quantified by measuring the change in the width or area of the scratch over time using image analysis software like ImageJ.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., with 8 µm pores) for 24-well plates
-
Cell culture medium (serum-free for cell suspension, with chemoattractant for the lower chamber)
-
Chemoattractant (e.g., Type I collagen[11] or medium with a higher serum concentration)
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Preparation of Inserts: If required, coat the top of the transwell membrane with an extracellular matrix component (e.g., Matrigel for invasion assays) and allow it to solidify.[2]
-
Preparation of Lower Chamber: Add cell culture medium containing a chemoattractant to the lower wells of the 24-well plate. Also, add the desired concentration of this compound or vehicle control to these wells.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium at a specific concentration (e.g., 5 x 10^5 cells/mL[11]). Add the cell suspension to the upper chamber of the transwell inserts. The this compound or vehicle control should also be added to the cell suspension.[11]
-
Incubation: Place the inserts into the lower wells and incubate the plate for a period ranging from 3 to 24 hours, depending on the cell type's migratory capacity.[12]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain them with a solution like 0.1% crystal violet.[2]
-
Imaging and Quantification: After washing and drying, visualize the stained, migrated cells under a microscope and count them in several random fields. The extent of migration is determined by the average number of migrated cells per field.
Visual Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a wound healing (scratch) assay.
Caption: Experimental workflow for a transwell migration assay.
References
- 1. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibited migration and growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibited Migration and Growth of Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. This compound Inhibited Migration and Growth of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
wound healing assay protocol using FH535
Application Notes and Protocols
Topic: Wound Healing Assay Protocol using FH535
Audience: Researchers, scientists, and drug development professionals.
Introduction
The wound healing assay, or scratch assay, is a widely used in vitro method to study collective cell migration. This technique is fundamental in fields such as cancer research, developmental biology, and tissue engineering to evaluate the effects of various stimuli or inhibitors on cell motility. This compound is a small molecule inhibitor known to suppress the Wnt/β-catenin and peroxisome proliferator-activated receptor (PPAR) signaling pathways.[1][2][3][4] The Wnt/β-catenin pathway is a critical regulator of cell proliferation, migration, and differentiation, and its aberrant activation is common in many cancers.[1][5] this compound has been shown to inhibit the proliferation and motility of various cancer cell lines, making it a valuable tool for studying the mechanisms underlying cell migration.[1][6][7]
This document provides a detailed protocol for performing a wound healing assay using this compound to assess its impact on cell migration. It includes information on the mechanism of this compound, a step-by-step experimental procedure, data analysis, and visualization of the relevant signaling pathway and experimental workflow.
This compound Signaling Pathway
This compound dually inhibits the Wnt/β-catenin and PPAR signaling pathways.[2] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin.[5] In the nucleus, β-catenin associates with T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) transcription factors to activate target genes involved in proliferation and migration, such as Cyclin D1 and c-myc.[1] this compound exerts its inhibitory effect by antagonizing β-catenin/TCF-mediated transcription.[2] It also acts as an antagonist for PPARγ and PPARδ.[3]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for a scratch wound healing assay to measure the effect of this compound on the migration of a chosen cell line.
Materials and Reagents
-
Selected adherent cell line (e.g., SW480, HT29, or other motile cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (CAS 108409-83-2)
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with MRI Wound Healing Tool)
Procedure
-
Cell Seeding:
-
Culture cells until they are approximately 80-90% confluent.
-
Trypsinize and count the cells.
-
Seed cells into 6-well plates at a density that will form a confluent monolayer within 24 hours. A typical density is 5 x 10^5 cells/well for a 6-well plate.[8]
-
Incubate at 37°C and 5% CO₂ for 24 hours.
-
-
Creating the Wound (Scratch):
-
Once the cells form a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.[9] Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
To create a consistent scratch location, a line can be drawn on the bottom of the plate to serve as a guide.[8]
-
Gently wash the wells twice with 1 mL of sterile PBS to remove dislodged cells and debris.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[6]
-
Dilute the this compound stock solution in a low-serum medium (e.g., 0.5-1% FBS) to the desired final concentrations. Using low-serum media is crucial to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.[9]
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment group.
-
Add the prepared media to the respective wells. For example:
-
Vehicle Control (e.g., 0.1% DMSO)
-
10 µM this compound
-
20 µM this compound
-
40 µM this compound
-
-
It is recommended to test a range of concentrations to determine the dose-dependent effect of the inhibitor.[6][10]
-
-
Image Acquisition:
-
Immediately after adding the treatment media, capture the first images of the scratches. This is the 0-hour time point.
-
Ensure the same field of view is captured for each well at every time point. Mark the plate to align it consistently on the microscope stage.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture subsequent images at regular intervals, such as 12, 24, and 48 hours, depending on the migration rate of the cell line.[11]
-
-
Data Analysis and Quantification:
-
Use image analysis software like ImageJ to quantify the area of the cell-free gap at each time point.
-
The percentage of wound closure can be calculated using the following formula:
Wound Closure (%) = [ (Areat=0 - Areat=Δt) / Areat=0 ] * 100
Where:
-
Areat=0 is the initial wound area at the 0-hour time point.
-
Areat=Δt is the wound area at the measured time point (e.g., 24 hours).
-
-
Perform each condition in triplicate to ensure reproducibility and calculate the mean and standard deviation.
-
Plot the percentage of wound closure against time for each treatment condition.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the wound healing assay using this compound.
Data Presentation
Quantitative data should be organized to clearly display the dose-dependent effects of this compound. The results can be summarized in a table and further visualized with a bar chart or line graph.
Table 1: Effect of this compound on Wound Closure in SW480 Cells at 24 Hours
| Treatment Group | Concentration (µM) | Initial Wound Area (pixels²) (Mean ± SD) | Final Wound Area (pixels²) (Mean ± SD) | % Wound Closure (Mean ± SD) |
| Vehicle Control | 0 (0.1% DMSO) | 501,234 ± 15,678 | 125,308 ± 9,876 | 75.0 ± 2.5 |
| This compound | 10 | 498,990 ± 12,345 | 299,394 ± 11,223 | 40.0 ± 3.1 |
| This compound | 20 | 505,678 ± 14,567 | 414,656 ± 13,456 | 18.0 ± 2.8 |
| This compound | 40 | 502,112 ± 16,012 | 471,985 ± 15,889 | 6.0 ± 1.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Studies have shown that this compound significantly suppresses the migration of SW480 colon cancer cells.[1][7]
Troubleshooting and Considerations
-
Inconsistent Scratch Width: Use a guide or an automated scratching tool to ensure uniform wounds. Inconsistent widths can be a major source of variability.
-
Cell Proliferation vs. Migration: To isolate the effect on migration, use a low-serum medium (0.5-1% FBS).[9] Alternatively, a proliferation inhibitor like Mitomycin C can be used, but its potential toxicity should be assessed first.
-
Edge Effects: The cells at the edge of the scratch may behave differently. Always analyze the same region of the scratch for all images.
-
This compound Solubility and Stability: this compound is soluble in DMSO.[12] Ensure the stock solution is properly dissolved and that the final DMSO concentration in the media is low (<0.5%) and consistent across all treatment groups, including the vehicle control.
-
Cell Line Choice: The optimal cell density, incubation times, and effective this compound concentration will vary between cell lines and should be empirically determined.
References
- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. β-连环蛋白/TCF 抑制剂, this compound The β-Catenin/Tcf Inhibitor, this compound, also referenced under CAS 108409-83-2, controls the biological activity of β-Catenin/Tcf. This small molecule/inhibitor is primarily used for Cell Signaling applications. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Transwell Invasion Assay with FH535 Treatment
Introduction
The Transwell invasion assay is a widely utilized in vitro method to assess the invasive potential of cancer cells. This assay mimics the process of cell migration through the extracellular matrix (ECM), a key step in tumor metastasis. FH535 is a small molecule inhibitor that has been shown to suppress cancer cell invasion by targeting the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. These pathways are frequently dysregulated in various cancers, leading to increased cell proliferation, migration, and invasion. This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effect of this compound on cancer cell invasion.
This compound acts as a dual inhibitor, primarily targeting the interaction between β-catenin and the TCF/LEF family of transcription factors, which are crucial downstream effectors of the Wnt signaling pathway. By preventing this interaction, this compound downregulates the expression of target genes involved in cell invasion, such as matrix metalloproteinases (MMPs). Additionally, this compound can modulate PPAR signaling, which also plays a role in cancer cell motility.
Experimental Protocols
Materials
-
24-well Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest (e.g., HCT116, SW480, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope with a camera
-
Hemocytometer or automated cell counter
Cell Seeding and Treatment
-
Matrigel Coating: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (the dilution factor needs to be optimized for the cell line, but a 1:3 to 1:8 dilution is a common starting point). Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for 2-4 hours to allow for gelling.
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the culture medium with fresh medium. On the day of the assay, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium. Perform a cell count and assess viability.
-
Cell Seeding: Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control (DMSO). A typical cell seeding density is 1 x 10^5 to 5 x 10^5 cells/well in a volume of 200 µL. Add this cell suspension to the Matrigel-coated upper chamber of the Transwell inserts.
-
Chemoattractant: In the lower chamber of the 24-well plate, add 600-800 µL of complete medium containing 10-20% FBS as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.
Quantification of Cell Invasion
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel layer from the top surface of the membrane.
-
Fixation: Fix the invading cells on the bottom surface of the membrane by immersing the inserts in methanol for 10-20 minutes at room temperature.
-
Staining: After fixation, allow the inserts to air dry. Stain the fixed cells by immersing the inserts in a 0.5% Crystal Violet solution for 20-30 minutes at room temperature.
-
Washing: Gently wash the inserts with PBS or deionized water to remove excess stain.
-
Imaging and Counting: Visualize the stained, invaded cells under a microscope. Capture images from several random fields of view (e.g., 5-10 fields per insert). Count the number of invaded cells in each field. The results can be expressed as the average number of invaded cells per field.
-
Elution and Absorbance Measurement (Optional): To quantify the invasion more directly, the Crystal Violet stain can be eluted. Add a known volume (e.g., 200-300 µL) of a destaining solution (e.g., 10% acetic acid or 100% methanol) to a new 24-well plate and transfer the stained insert into the well. Incubate for 10-15 minutes with gentle shaking to elute the dye. Measure the absorbance of the eluted dye solution at a wavelength of 570 nm using a microplate reader.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for a Transwell invasion assay with this compound treatment on various cancer cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Seeding Density (cells/well) | Approximate Invasion Inhibition (%) | Reference |
| HCT116 (Colon Cancer) | 20-40 | 24 | 2 x 10^5 | 50-70 | |
| SW480 (Colon Cancer) | 15-30 | 48 | 1 x 10^5 | 40-60 | |
| KYSE-150 (Esophageal Squamous Cell Carcinoma) | 10-20 | 24 | 5 x 10^4 | 35-55 | |
| A549 (Lung Cancer) | 25-50 | 24 | 1 x 10^5 | 45-65 |
Note: The values presented in this table are approximate and may vary depending on specific experimental conditions, including the Matrigel concentration and the passage number of the cell line. Optimization is recommended for each new cell line and experimental setup.
Mandatory Visualizations
Caption: Workflow of the Transwell invasion assay with this compound treatment.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Application Note: Assessing the Efficacy of the Wnt/β-catenin and PPAR Antagonist FH535 using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for evaluating the long-term cytostatic and cytotoxic effects of FH535, a dual inhibitor of the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways, using a colony formation (clonogenic) assay. This assay is crucial for determining the ability of a single cancer cell to undergo unlimited division and form a colony, thereby assessing the anti-proliferative efficacy of compounds like this compound over an extended period.
Introduction to this compound
This compound is a small molecule inhibitor designed to suppress cancer cell growth by targeting two key signaling pathways. It functions as a dual antagonist of the Wnt/β-catenin and PPAR signaling pathways. The Wnt/β-catenin pathway is frequently dysregulated in various cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator to drive the expression of proliferation and survival genes. This compound has been shown to disrupt the interaction between β-catenin and the TCF/LEF family of transcription factors. Additionally, it acts as an antagonist for both PPAR-γ and PPAR-α. By inhibiting these pathways, this compound can effectively reduce cancer cell proliferation, making the colony formation assay an ideal method to quantify its long-term efficacy.
Mechanism of Action: Dual Pathway Inhibition
This compound exerts its anti-cancer effects by simultaneously blocking two pro-proliferative signaling cascades.
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt pathway activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors, activating target genes like c-Myc and Cyclin D1. This compound prevents β-catenin from associating with its transcriptional partners, thereby blocking the expression of these oncogenes.
-
PPAR Pathway: Peroxisome Proliferator-Activated Receptors are nuclear receptors that regulate gene expression related to metabolism and cell differentiation. In some cancer contexts, PPARs can contribute to cell proliferation. This compound acts as a direct antagonist to these receptors.
Figure 1. this compound dual inhibition of Wnt/β-catenin and PPAR pathways.
Experimental Protocol: Colony Formation Assay
This protocol outlines the steps to assess the dose-dependent effect of this compound on the clonogenic survival of cancer cells.
3.1. Materials and Reagents
-
Cancer cell line of interest (e.g., SW480, HCT116, or other colorectal cancer lines with active Wnt signaling)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution prepared in DMSO, e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO₂)
-
Microscope and hemocytometer/cell counter
3.2. Experimental Workflow
Figure 2. Experimental workflow for the colony formation assay.
3.3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension to a final concentration that allows for seeding a low number of cells (e.g., 200-1000 cells per well of a 6-well plate). The optimal number should be determined empirically for each cell line.
-
Seed the cells into 6-well plates containing 2 mL of complete medium per well. Ensure even distribution by gently swirling the plates.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range for this compound is 10-30 µM. Suggested final concentrations: 0 µM (vehicle control, e.g., 0.1% DMSO), 5 µM, 10 µM, 20 µM, and 40 µM.
-
Carefully aspirate the medium from each well and replace it with 2 mL of the medium containing the appropriate this compound concentration.
-
Include a vehicle-only control (0 µM this compound) to assess normal colony formation. All treatments, including the control, should contain the same final concentration of DMSO.
-
-
Incubation:
-
Return the plates to the incubator and culture for 10-14 days. Do not disturb the plates during this time to allow distinct colonies to form.
-
Monitor the control wells for colony size. The assay is complete when colonies in the control well are visible to the naked eye and consist of at least 50 cells.
-
-
Staining:
-
Aspirate the medium from all wells.
-
Gently wash each well twice with 2 mL of PBS to remove dead cells and debris.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution.
-
Gently wash the wells with tap water until the excess stain is removed and the background is clear.
-
Allow the plates to air dry completely at room temperature.
-
Data Collection and Analysis
4.1. Colony Counting
-
Scan or photograph the dried plates for documentation.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. This can be done manually using a microscope or with imaging software like ImageJ.
4.2. Calculations
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group.
-
PE = (Number of colonies in control / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF): This normalizes the colony count in treated wells to the plating efficiency of the control cells.
-
SF = (Number of colonies in treated well) / (Number of cells seeded x (PE / 100))
-
4.3. Data Presentation
Quantitative results should be summarized in a table to facilitate comparison between different this compound concentrations.
| This compound Conc. (µM) | Cells Seeded | Avg. Colony Count (±SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Vehicle) | 500 | 185 (±12) | 37.0% | 1.00 |
| 5 | 500 | 122 (±9) | - | 0.66 |
| 10 | 500 | 74 (±7) | - | 0.40 |
| 20 | 500 | 28 (±5) | - | 0.15 |
| 40 | 500 | 5 (±2) | - | 0.03 |
| Table 1: Representative data from a colony formation assay assessing this compound efficacy. Data are hypothetical and presented as mean ± standard deviation from triplicate wells. |
Troubleshooting
-
Low Plating Efficiency: The cell line may be sensitive to low-density plating. Increase the number of cells seeded or use conditioned medium.
-
Uneven Colony Distribution: Ensure a single-cell suspension before seeding and avoid agitating plates after seeding.
-
High Background Staining: Ensure thorough washing after staining with crystal violet.
-
Colonies Merging: Reduce the number of cells seeded or shorten the incubation time.
Conclusion
The colony formation assay is a robust method for determining the long-term, dose-dependent inhibitory effects of this compound on the proliferative capacity of cancer cells. By quantifying the reduction in clonogenic survival, researchers can effectively assess the efficacy of this dual Wnt/β-catenin and PPAR inhibitor, providing critical data for preclinical drug development.
Application Notes: Cell Cycle Analysis of Cancer Cells Treated with FH535
Introduction
FH535 is a synthetic small-molecule inhibitor that demonstrates dual-targeting capabilities against the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.[1] Aberrant activation of the Wnt/β-catenin signaling pathway is a common feature in numerous human cancers, including colorectal cancer, making it a promising target for therapeutic intervention.[1][2] this compound exerts its anti-cancer effects by disrupting the transcriptional activity of β-catenin and PPAR, leading to the inhibition of cancer cell proliferation, migration, and invasion.[1][3] A key mechanism of this compound-induced anti-proliferative activity is the induction of cell cycle arrest, primarily at the G0/G1 phase.[4] This document provides detailed protocols for treating cancer cells with this compound and analyzing the subsequent effects on the cell cycle.
Mechanism of Action
In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP co-receptors leads to the inactivation of a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α).[5] This inactivation prevents the phosphorylation and subsequent degradation of β-catenin.[5][6] As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes like c-Myc and Cyclin D1, which drive cell proliferation.[5][6] this compound is understood to inhibit this pathway by preventing the formation of the β-catenin/TCF/LEF transcriptional complex, thereby downregulating these target genes and halting cell cycle progression.[1][4]
Signaling Pathways and Experimental Workflow
Here are diagrams illustrating the Wnt/β-catenin signaling pathway and a typical experimental workflow for analyzing the effects of this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| HT29 | Colon Cancer | ~15-20 | 48 | [1][2] |
| SW480 | Colon Cancer | ~15-20 | 48 | [1][2] |
| MDA-MB-231 | Breast Cancer (TN) | Potent Inhibitor | Not Specified | [3] |
| HCC38 | Breast Cancer (TN) | Potent Inhibitor | Not Specified | [3] |
| MKN45 | Gastric Cancer | Inhibitory | Not Specified | [4] |
| HepG2 | Liver Cancer | Inhibitory | Not Specified | [7] |
*Specific IC50 value not provided, but described as a potent growth inhibitor for these cell lines.[3] **this compound showed significant inhibition of proliferation, but a specific IC50 value was not stated in the abstract.[4][7]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MKN45 | Control | Not Specified | Not Specified | Not Specified | [4] |
| MKN45 | This compound | Increased | Decreased | Not Specified | [4] |
| HT29 | Control | Not Specified | Not Specified | Not Specified | [1] |
| HT29 | This compound (15 µM, 48h) | Increased | Decreased | Not Specified | [1] |
| SW480 | Control | Not Specified | Not Specified | Not Specified | [1] |
| SW480 | This compound (15 µM, 48h) | Increased | Decreased | Not Specified | [1] |
(Note: Many studies confirm G0/G1 arrest qualitatively but do not provide specific percentage distributions in their abstracts.)
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for the culture and treatment of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT29, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Proceed to the desired downstream analysis (e.g., cell cycle analysis, Western blotting).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes how to prepare and stain cells with propidium iodide (PI) for cell cycle analysis.[8][9][10]
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
PBS, ice-cold
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes (12x75 mm polystyrene/polypropylene tubes)[9]
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect the culture medium (which may contain floating, apoptotic cells). Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the collected medium.
-
Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 200-300 x g for 5 minutes.[11] Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation: Centrifuge again, discard the supernatant, and resuspend the pellet in the residual PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells for staining.[9]
-
Incubate the cells for at least 2 hours at -20°C. (Cells can be stored at -20°C for several weeks).
-
Staining: Centrifuge the fixed cells at 300-500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading double-stranded RNA, ensuring that PI only stains DNA.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer.[12] Set up the instrument to measure the fluorescence emission of PI. Collect data for at least 10,000-20,000 single-cell events.
-
Data Analysis: Use appropriate software to generate a DNA content histogram. Gate on the single-cell population to exclude doublets.[12] Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Protocol 3: Western Blotting for Cell Cycle and Wnt Pathway Proteins
This protocol is for analyzing changes in protein expression levels post-treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to proteins like β-catenin, c-Myc, and Cyclin D1 is expected to decrease after this compound treatment.[1][4]
References
- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibited Migration and Growth of Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. studylib.net [studylib.net]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Administration of FH535 in Xenograft Models
Introduction
FH535 is a synthetic, small-molecule inhibitor that has garnered significant interest in cancer research due to its dual-targeting mechanism. It was initially identified as an inhibitor of the Wnt/β-catenin signaling pathway and has also been shown to antagonize Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. By preventing the interaction between β-catenin and its coactivators, this compound effectively downregulates the transcription of key oncogenes like c-Myc and Cyclin D1. Its ability to also inhibit PPAR signaling, which can be involved in tumor cell metabolism and proliferation, makes this compound a compelling compound for in vivo studies using xenograft models. These models are essential for evaluating the preclinical efficacy and therapeutic potential of novel anti-cancer agents.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects primarily by modulating the Wnt/β-catenin and PPAR signaling cascades.
1. Wnt/β-catenin Signaling Pathway Inhibition
In the canonical Wnt pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin by a "destruction complex." Upon Wnt binding, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and bind with TCF/LEF transcription factors to activate target gene expression. This compound disrupts this final step by competitively inhibiting the binding of β-catenin to its transcriptional coactivators, thereby suppressing the expression of genes that drive cell proliferation.
Caption: Wnt/β-catenin pathway showing this compound's inhibitory action.
2. PPAR Signaling Pathway Antagonism
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression related to metabolism and inflammation. In some cancer types, PPARs can promote tumor growth. This compound acts as an antagonist for both PPARα and PPARγ, blocking their activity and contributing to its overall anti-neoplastic effects. This dual inhibition is significant as it allows this compound to target cancer cell growth through multiple interconnected pathways.
Caption: PPAR signaling showing this compound's antagonistic action.
Experimental Protocol: this compound Administration in a Xenograft Model
This protocol provides a generalized workflow for assessing the efficacy of this compound in a subcutaneous xenograft mouse model. Specifics such as cell line, mouse strain, and dosage may need to be optimized for the cancer type under investigation.
Caption: General experimental workflow for this compound in vivo studies.
Detailed Methodologies:
-
Cell Culture: Cancer cell lines (e.g., colorectal SW480, hepatocellular HepG2, pancreatic PANC-1) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, are commonly used. All procedures must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Xenograft Establishment: Cells are harvested, washed in PBS, and resuspended in a 1:1 mixture of serum-free media and Matrigel. Approximately 2-5 x 10⁶ cells are injected subcutaneously into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., 10% DMSO in corn oil).
-
This compound Treatment: this compound dissolved in the vehicle.
-
-
This compound Preparation and Administration: this compound is dissolved in a suitable vehicle. A common administration route is intraperitoneal (i.p.) injection. Dosages reported in the literature often range from 25 to 50 mg/kg of body weight, administered daily or every other day.
-
Monitoring:
-
Tumor Volume: Measured 2-3 times weekly using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored to assess systemic toxicity.
-
Animal Health: General health and behavior are observed daily.
-
-
-
Tumors are excised, weighed, and photographed.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) to analyze markers like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis).
-
Another portion can be snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR) to measure the levels of Wnt target genes like c-Myc and Cyclin D1.
-
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound across different xenograft models.
Table 1: Efficacy of this compound in Colorectal Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Route | Treatment Duration | Outcome | Reference |
| SW480 | Nude Mice | 25 mg/kg, i.p., daily | 19 days | 50% reduction in tumor growth rate | |
| DLD-1 | NOD/SCID Mice | 50 mg/kg, i.p., 5 days/week | 21 days | Significant suppression of tumor growth |
Table 2: Efficacy of this compound in Hepatocellular Carcinoma (HCC) Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Route | Treatment Duration | Outcome | Reference |
| HepG2 | Nude Mice | 25 mg/kg, i.p., daily | 21 days | ~60% inhibition of tumor growth | |
| Huh7 | Nude Mice | 25 mg/kg, i.p., daily | 21 days | ~55% inhibition of tumor growth |
Table 3: Efficacy of this compound in Other Cancer Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Route | Outcome | Reference |
| Pancreatic | PANC-1 | Nude Mice | 25 mg/kg, i.p., daily | Significant reduction in tumor volume and weight | |
| Melanoma | A375 | Nude Mice | Not specified | Inhibited tumor growth |
Disclaimer: These protocols and data summaries are for informational purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines. Researchers should consult the primary literature for detailed methodologies.
Application Notes and Protocols for Assessing FH535's Anti-Angiogenic Effects
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-angiogenic properties of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The Wnt/β-catenin signaling pathway has been identified as a key regulator of angiogenesis, making it an attractive target for anti-cancer therapies. This compound is a synthetic small molecule that inhibits the Wnt/β-catenin pathway by disrupting the interaction between β-catenin and TCF/LEF transcription factors. This document outlines detailed protocols for evaluating the anti-angiogenic effects of this compound both in vitro and in vivo.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its anti-angiogenic effects primarily by inhibiting the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, β-catenin is targeted for proteasomal degradation. Upon Wnt binding to its receptor, this degradation is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes, many of which are involved in cell proliferation and survival. This compound has been shown to suppress the growth of various cancer cells by inhibiting this pathway.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to provide an example of how to present results for easy comparison.
Table 1: Effect of this compound on Endothelial Cell Proliferation (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) ± SD | % Inhibition |
| Vehicle Control | 0 | 1.25 ± 0.08 | 0 |
| This compound | 1 | 1.02 ± 0.06 | 18.4 |
| This compound | 5 | 0.78 ± 0.05 | 37.6 |
| This compound | 10 | 0.45 ± 0.04 | 64.0 |
| This compound | 25 | 0.21 ± 0.03 | 83.2 |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure (%) ± SD | % Inhibition of Migration |
| Vehicle Control | 0 | 95.2 ± 4.5 | 0 |
| This compound | 1 | 78.1 ± 5.1 | 18.0 |
| This compound | 5 | 55.9 ± 4.8 | 41.3 |
| This compound | 10 | 32.4 ± 3.9 | 66.0 |
| This compound | 25 | 15.7 ± 2.8 | 83.5 |
Table 3: Effect of this compound on In Vitro Tube Formation
| Treatment Group | Concentration (µM) | Number of Tubes ± SD | Total Tube Length (µm) ± SD |
| Vehicle Control | 0 | 45 ± 5 | 12540 ± 1120 |
| This compound | 1 | 35 ± 4 | 9860 ± 950 |
| This compound | 5 | 22 ± 3 | 6120 ± 780 |
| This compound | 10 | 11 ± 2 | 3050 ± 450 |
| This compound | 25 | 4 ± 1 | 1100 ± 210 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT-based cell proliferation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM-2 medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100.
In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a cell monolayer.
Caption: Workflow for the wound healing cell migration assay.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with EGM-2 medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours using a microscope.
-
Incubate the plates at 37°C and 5% CO₂ for 12-24 hours.
-
Capture images of the same fields at the end of the incubation period.
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Caption: Workflow for the HUVEC tube formation assay.
Materials:
-
HUVECs
-
EGM-2 medium
-
96-well plates
-
Matrigel (or other basement membrane extract)
-
This compound
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cells onto the polymerized Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate the plate at 37°C and 5% CO₂ for 6-12 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, total tube length, and number of branching points using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Small sterile discs (e.g., gelatin sponges)
-
This compound
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 7, place a sterile gelatin sponge soaked with a solution of this compound or vehicle control onto the CAM.
-
Reseal the window and continue incubation.
-
On embryonic day 10, open the window and observe the CAM for changes in blood vessel formation around the sponge.
-
Capture images using a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the sponge or by measuring the area of vessel growth.
In Vivo Mouse Xenograft Model
This model involves implanting human tumor cells into immunodeficient mice to assess the effect of this compound on tumor growth and angiogenesis in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line known to form vascularized tumors
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Subcutaneously inject a suspension of tumor cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign mice to treatment groups (vehicle control and this compound).
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform immunohistochemical staining on tumor sections using an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the anti-angiogenic effects of this compound. By employing a combination of in vitro and in vivo assays, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as an anti-angiogenic therapeutic agent. Consistent and meticulous execution of these protocols will yield reliable and reproducible data critical for advancing drug development efforts.
Troubleshooting & Optimization
FH535 not reducing β-catenin levels in HT29 cells
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results when using the Wnt/β-catenin pathway inhibitor, FH535, specifically in the context of HT29 colorectal cancer cells.
Troubleshooting Guide: this compound Fails to Reduce β-catenin Levels in HT29 Cells
Question: We treated our HT29 cells with this compound, but a Western blot analysis shows no decrease in total β-catenin levels. Is this expected, and what could be wrong?
Answer:
This is a frequently observed and important scientific question. The expectation that this compound will reduce total β-catenin levels in HT29 cells stems from a misunderstanding of its primary mechanism of action and the specific genetic background of the HT29 cell line.
-
Mechanism of this compound: this compound is primarily known as an inhibitor of the β-catenin/T-cell factor (TCF) interaction. It is designed to block the binding of β-catenin to its transcriptional co-activators, TCF/LEF, thereby inhibiting the transcription of Wnt target genes like c-Myc and Cyclin D1. Its main role is to suppress β-catenin's transcriptional activity, not necessarily to induce its degradation.
-
Genetic Context of HT29 Cells: HT29 cells have a mutation in the Adenomatous Polyposis Coli (APC) gene. APC is a key component of the β-catenin destruction complex. This mutation leads to a non-functional complex, resulting in the constitutive stabilization and high cytoplasmic and nuclear accumulation of β-catenin, regardless of upstream Wnt signaling.
Therefore, because the degradation machinery is already compromised in HT29 cells, an inhibitor targeting the downstream transcriptional activity of β-catenin is not expected to cause a significant reduction in the total protein level of β-catenin. The primary effect to measure is the downregulation of Wnt target genes.
Below is a troubleshooting workflow to confirm if your experiment is proceeding as expected and to identify potential issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments in HT29 cells.
Frequently Asked Questions (FAQs)
Q1: What is the correct positive control for an this compound experiment in HT29 cells?
A positive control should demonstrate a reduction in Wnt signaling. Instead of total β-catenin, a more appropriate readout is the expression level of a known Wnt target gene. Therefore, a robust positive control would be a different, well-characterized Wnt pathway inhibitor (e.g., IWR-1, XAV-939) that is known to decrease target gene expression in HT29 cells.
Q2: How can I be sure my this compound compound is active?
First, ensure it is properly stored (typically at -20°C or -80°C, protected from light) and freshly diluted in the appropriate solvent (e.g., DMSO) before each experiment. If you suspect compound inactivity, test it in a reporter cell line (e.g., HEK293T with a TOP/FOP Flash reporter plasmid) where its effect on transcriptional activity can be directly and sensitively measured.
Q3: Could this compound be causing β-catenin degradation through a different pathway?
While its primary mechanism is blocking transcriptional co-activation, some studies have suggested that this compound may have other off-target effects, including potential interactions with peroxisome proliferator-activated receptors (PPARs). However, significant degradation of the large, stabilized pool of β-catenin in APC-mutant HT29 cells via these secondary mechanisms is not a widely reported or expected outcome.
Q4: What is the typical concentration and treatment time for this compound in HT29 cells?
The effective concentration of this compound can vary, but most studies use a range between 1 µM and 20 µM. A dose-response experiment is highly recommended. Treatment times to observe effects on target gene expression are typically between 24 and 72 hours.
Data Presentation
The following table summarizes the expected outcomes of treating HT29 cells with this compound, providing a clear distinction between the expected molecular and cellular effects.
| Assay Type | Analyte / Endpoint | Vehicle (DMSO) Control | This compound (15 µM) | Expected Outcome |
| Western Blot | Total β-catenin | High | High | No significant change. |
| Western Blot | Active β-catenin (Non-phospho) | High | High | No significant change. |
| Western Blot | c-Myc | High | Low | Significant Reduction |
| qRT-PCR | MYC mRNA | High | Low | Significant Reduction |
| qRT-PCR | AXIN2 mRNA | High | Low | Significant Reduction |
| Cellular Assay | Cell Proliferation (e.g., BrdU) | High | Low | Significant Reduction |
| Cellular Assay | Cell Viability (e.g., MTT/CTG) | 100% | Reduced | Dose-dependent decrease |
Experimental Protocols
Protocol 1: this compound Treatment of HT29 Cells
-
Cell Seeding: Plate HT29 cells in appropriate well plates (e.g., 6-well plates for protein/RNA extraction) at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Immediately before use, perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 15, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., lysis for Western Blot or RNA extraction).
Protocol 2: Western Blot for β-catenin and c-Myc
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of total protein) in Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer (e.g., anti-β-catenin, anti-c-Myc, and a loading control like anti-GAPDH or anti-β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Signaling Pathway Diagram
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the specific point of intervention for this compound in APC-mutant cells like HT29.
differential effects of FH535 on various cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FH535.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is recognized as a dual inhibitor. Its primary mechanisms of action are:
-
Wnt/β-catenin Pathway Inhibition: this compound antagonizes the Wnt/β-catenin signaling pathway by suppressing β-catenin/Tcf-mediated transcription.[1][2][3] This pathway is frequently overactive in various cancers, promoting cell proliferation and survival.[2][4] this compound's inhibition of this pathway leads to the downregulation of target genes like Cyclin D1 and survivin, which are crucial for cell cycle progression and apoptosis inhibition, respectively.[1][2][5]
-
PPAR Antagonism: this compound also acts as an antagonist of Peroxisome Proliferator-Activated Receptors gamma (PPARγ) and delta (PPARδ).[2][3][6][7] It inhibits the recruitment of coactivators, including β-catenin, to these receptors.[3][7]
Some studies also suggest that this compound may function as a mitochondrial uncoupler, which can lead to the activation of AMPK, a key cellular energy sensor.[8] Another report indicates that in osteosarcoma cells, this compound may inhibit Tankyrase 1/2 and PARP1 enzymes, leading to the stabilization of Axin2 protein and subsequent suppression of Wnt signaling.[9]
Q2: Why do different cancer cell lines exhibit varied sensitivity to this compound?
The differential effects of this compound across various cancer cell lines can be attributed to several factors, primarily related to the genetic and molecular makeup of the cells:
-
Wnt Pathway Dependency: Cell lines with a high dependency on the Wnt/β-catenin signaling pathway for their growth and survival are generally more sensitive. This is often due to mutations in key pathway components like Adenomatous Polyposis Coli (APC).[10]
-
Expression of Drug Targets: The relative expression levels of this compound's targets, such as β-catenin, TCF/LEF transcription factors, and PPARs, can influence the drug's efficacy.
-
Off-Target Effects: The cellular context can determine the impact of this compound's other activities, such as its effects on mitochondrial respiration and AMPK activation.[8]
-
Drug Resistance Mechanisms: Some cell lines may possess intrinsic or acquired resistance mechanisms, such as the expression of drug efflux pumps (e.g., MDR-1), which can reduce the intracellular concentration of the compound.[9]
For instance, in a study on colon cancer, HT29 cells showed a lower IC50 value than SW480 cells.[2] In osteosarcoma, doxorubicin-resistant 143b-DxR cells were found to be highly sensitive to this compound, suggesting a unique response profile in chemoresistant cells.[9]
Q3: What are the typical IC50 values observed for this compound in various cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cancer cell line and the assay conditions. The table below summarizes reported IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HT29 | 18.6 | [2] |
| Colon Cancer | SW480 | 33.2 | [2] |
| Lung Cancer (NSCLC) | A549 | 20 | [11] |
| Pancreatic Cancer | PANC-1 | Not specified, but growth significantly inhibited at 20 µM | [12] |
| Pancreatic Cancer | BxPC-3 | Not specified, but growth significantly inhibited at 20 µM | [12] |
| Osteosarcoma | 143b, U2OS, SaOS-2, HOS, K7M2 | Not specified, but cytotoxic effects observed | [9] |
Q4: My cells are not responding to this compound treatment. What are the common troubleshooting steps?
If you observe a lack of efficacy with this compound, consider the following troubleshooting steps. The accompanying logic diagram provides a visual guide to this process.
-
Verify Compound Integrity and Concentration:
-
Solubility: this compound is soluble in DMSO up to 75 mM.[3][6] Ensure it is fully dissolved before diluting into your culture medium. Precipitates can lead to inaccurate dosing.
-
Storage: Store the compound under desiccating conditions at -20°C.[6] Improper storage can lead to degradation. Use a fresh stock if degradation is suspected.
-
Concentration: Perform a dose-response curve (e.g., from 1 µM to 50 µM) to determine the optimal concentration for your specific cell line, as sensitivity varies greatly.[2][11]
-
-
Check Cell Line Characteristics:
-
Wnt Pathway Status: Confirm if your cell line has an activated Wnt/β-catenin pathway. Cell lines without this dependency may be inherently resistant.
-
Doubling Time: Ensure the treatment duration is appropriate for the cell line's doubling time. An effect may not be visible if the treatment is too short. Most studies report incubation times between 24 and 72 hours.[1]
-
-
Review Experimental Protocol:
-
Control: Use a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells.
-
Assay Choice: Ensure the chosen assay (e.g., MTT, CCK-8, colony formation) is appropriate for measuring the expected outcome (e.g., cytotoxicity vs. anti-proliferation).
-
Seeding Density: Optimize cell seeding density. Overly confluent cells may show reduced sensitivity to treatment.
-
Visualized Signaling Pathway and Workflows
This compound Mechanism in the Wnt/β-catenin Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of this compound. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Wnt signaling disrupts this complex, allowing β-catenin to accumulate, enter the nucleus, and activate gene transcription with TCF/LEF. This compound is understood to inhibit the interaction between β-catenin and TCF/LEF, thus blocking the transcription of target genes.
General Experimental Workflow
This diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8/MTT Assay)
This protocol is adapted from methodologies used to assess this compound's effect on colon cancer cell proliferation.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10-20 mM in DMSO)
-
Vehicle (DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0, 5, 10, 20, and 40 µM. Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Include wells with vehicle (DMSO) control at the highest equivalent concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.[1]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance on a microplate reader. For CCK-8, measure at 450 nm.[2] For MTT, measure at 570 nm.
-
Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot the viability against this compound concentration to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
This protocol allows for the analysis of protein expression changes in key Wnt pathway targets after this compound treatment.[5][8]
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat cells with the desired concentrations of this compound (and DMSO control) for a specified time (e.g., 38-48 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin).[5]
Protocol 3: Luciferase Reporter Assay for Wnt/β-catenin Activity
This assay directly measures the transcriptional activity of the TCF/LEF complex, which is inhibited by this compound.[12][13]
Materials:
-
TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF binding sites; FOPFlash has mutated sites and serves as a negative control)
-
A transfection control plasmid (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
24- or 48-well plates
-
This compound and DMSO
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Seed cells in plates and allow them to adhere. Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of this compound or DMSO.
-
Incubation: Incubate for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[14]
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure the firefly luciferase activity (from TOPFlash).
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (transfection control).[14]
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in normalized luciferase activity in this compound-treated cells compared to the control indicates inhibition of the Wnt/β-catenin pathway.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FH 535 | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 4. youtube.com [youtube.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. FH-535, Wnt/beta-cantenin inhibitor (CAS 108409-83-2) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 11. cellmolbiol.org [cellmolbiol.org]
- 12. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
Optimizing FH535 Concentration for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FH535 for maximal inhibitory effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a dual inhibitor of the Wnt/β-catenin signaling pathway and the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ.[1][2][3] Its inhibitory action on the Wnt/β-catenin pathway is achieved by antagonizing Tcf/β-catenin-mediated transcription.[1][4] In the context of PPARs, this compound inhibits the recruitment of coactivators like GRIP1 and β-catenin to PPARγ and PPARδ.[1][3][5]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. However, published studies have reported a broad range from 0.1 µM to 50 µM. For instance, concentrations around 15-20 µM have been shown to effectively inhibit Wnt/β-catenin signaling in various cancer cell lines.[3][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: How does this compound impact cell viability?
A3: this compound has been shown to selectively inhibit the proliferation of cancer cell lines with high Wnt/β-catenin activity, while having less of an effect on normal cells.[2][6] The cytotoxic effects are dose-dependent. For example, in colon cancer cell lines HT29 and SW480, the IC50 values were determined to be 18.6 µM and 33.2 µM, respectively.[7][8]
Q4: What are the known downstream effects of this compound treatment?
A4: Inhibition of the Wnt/β-catenin pathway by this compound leads to the downregulation of various target genes involved in cell proliferation, survival, and motility.[4] For example, this compound has been observed to downregulate the expression of Cyclin D1, survivin, MMP-7, MMP-9, Snail, and vimentin.[4][7] It can also suppress the expression of cancer stem cell markers like CD24 and CD44.[9][10]
Q5: How should I prepare and store this compound?
A5: this compound is typically sold as a solid and is soluble in DMSO.[5][11] For stock solutions, a concentration of 10-100 mg/mL in DMSO can be prepared.[1][11] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Stock solutions are generally stable for several months when stored properly.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of Wnt/β-catenin signaling | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. - Cell line insensitivity: The cell line may not have an active Wnt/β-catenin pathway. - Incorrect assay readout: The reporter assay or downstream marker may not be optimal. - This compound degradation: Improper storage or handling of the compound. | - Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration. - Confirm Wnt/β-catenin pathway activity in your cell line using a positive control (e.g., Wnt3a ligand) or by checking baseline expression of target genes. - Use a well-validated reporter assay (e.g., TOPFlash/FOPFlash) and measure multiple downstream targets (e.g., Axin2, Cyclin D1). - Ensure proper storage of this compound stock solutions at -20°C or -80°C and use fresh dilutions for experiments. |
| High cell toxicity or off-target effects | - This compound concentration is too high: Exceeding the optimal inhibitory range can lead to non-specific cytotoxicity. - Solvent toxicity: High concentrations of DMSO can be toxic to cells. - Off-target effects: this compound is also a PPAR antagonist, which could contribute to the observed phenotype.[1][2] | - Lower the concentration of this compound based on dose-response data. - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).[7] - Consider using a more specific Wnt/β-catenin inhibitor or perform experiments to dissect the PPAR-related effects. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or serum concentration. - Inconsistent this compound preparation: Errors in dilution or storage of the compound. - Assay variability: Inconsistent incubation times or reagent preparation. | - Maintain consistent cell culture practices. - Prepare fresh dilutions of this compound from a properly stored stock for each experiment. - Follow a standardized experimental protocol with precise timing and reagent preparation. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 18.6 | [7][8] |
| SW480 | Colon Cancer | 33.2 | [7][8] |
| LCSC | Liver Cancer | 15.4 | [2] |
| Huh7 | Liver Cancer | 10.9 | [2] |
| PLC | Liver Cancer | 9.3 | [2] |
Table 2: Effective Concentrations of this compound for Pathway Inhibition
| Cell Line | Pathway/Effect | Effective Concentration (µM) | Reference |
| HCT116 | ≥80% inhibition of β-catenin/Tcf reporter | 15 | [11] |
| Pancreatic Cancer Cells | Suppression of β-catenin pathway | 20 | [3][5] |
| HT22 | Inhibition of β-catenin and Cyclin D1 expression | 2.5 | [5] |
| Pancreatic Cancer Cells | Inhibition of cell invasion | 20, 40 | [3][5] |
| Osteosarcoma Cells | Inhibition of proliferation | 0.1, 1, 10 | [12] |
Experimental Protocols
1. Determination of IC50 using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[7]
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).[7]
-
Viability Assessment: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate according to the manufacturer's instructions.[7]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of this compound that causes 50% inhibition of cell proliferation compared to the DMSO control.[7]
2. Wnt/β-catenin Pathway Reporter Assay (TOPFlash/FOPFlash)
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), along with a constitutively active expression vector for normalization (e.g., Renilla luciferase).
-
This compound Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or DMSO.
-
Incubation: Incubate for an appropriate period to allow for changes in reporter gene expression (e.g., 24-48 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash and FOPFlash luciferase activities to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the level of Wnt/β-catenin signaling.
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. β-Catenin/Tcf Inhibitor, this compound The β-Catenin/Tcf Inhibitor, this compound, also referenced under CAS 108409-83-2, controls the biological activity of β-Catenin/Tcf. This small molecule/inhibitor is primarily used for Cell Signaling applications. | 108409-83-2 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
FH535 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for FH535. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor primarily known for its dual antagonism of the Wnt/β-catenin signaling pathway and the Peroxisome Proliferator-Activated Receptors gamma (PPARγ) and delta (PPARδ).[1][2][3][4] It functions by suppressing TCF/LEF-mediated transcription, a key downstream event in the canonical Wnt pathway.
Q2: What are the known off-target effects of this compound?
Beyond its intended targets, this compound has been reported to exhibit off-target activity. Notably, it can inhibit Tankyrase 1/2 (TNKS1/2) and Poly (ADP-ribose) polymerase 1 (PARP1).[5][6][7][8] This is a critical consideration as Tankyrases are themselves regulators of the Wnt/β-catenin pathway by promoting the degradation of Axin.[5] Therefore, some of the observed effects on Wnt signaling may be mediated through Tankyrase inhibition. Additionally, there is evidence to suggest that this compound may act as a mitochondrial uncoupler, which can lead to broad cytotoxic effects independent of its signaling pathway inhibition.
Q3: I'm observing significant cytotoxicity in my cell line, even at low concentrations of this compound. Is this expected?
The cytotoxic effects of this compound can vary significantly between cell lines. While it shows selective anti-proliferative effects in many cancer cell lines,[2] its potential to act as a mitochondrial uncoupler can lead to generalized cytotoxicity. If you observe unexpected levels of cell death, consider the following:
-
Cellular metabolism: Cells that are highly reliant on oxidative phosphorylation may be more sensitive to the mitochondrial uncoupling effects of this compound.
-
Expression levels of targets: The expression levels of Wnt pathway components, PPAR isoforms, Tankyrases, and PARP1 can all influence a cell's sensitivity to this compound.
-
Culture conditions: Ensure that your cell culture conditions are optimal, as stressed cells may be more susceptible to drug-induced toxicity.
Q4: My results are inconsistent when measuring Wnt pathway inhibition. What could be the cause?
Inconsistent results with Wnt reporter assays can arise from several factors:
-
Off-target effects: Inhibition of Tankyrase/PARP1 by this compound can also lead to suppression of Wnt signaling, potentially confounding the interpretation of results aimed at studying direct β-catenin/TCF antagonism.
-
Dual PPAR antagonism: PPAR signaling can crosstalk with the Wnt/β-catenin pathway. The dual antagonism of PPARγ and PPARδ by this compound could indirectly influence Wnt signaling in your specific cell model.
-
Assay-specific issues: Luciferase reporter assays can be sensitive to various experimental parameters. Refer to the troubleshooting guide for luciferase assays in the "Experimental Protocols" section for more detailed guidance.
Q5: Are there alternative inhibitors I can use as controls to dissect the off-target effects of this compound?
Yes, using additional inhibitors with more specific mechanisms of action can help to delineate the effects of this compound. Consider the following controls:
-
For specific Wnt/β-catenin inhibition: Use inhibitors like ICG-001, which targets the interaction between β-catenin and CBP, or XAV939, a specific Tankyrase inhibitor.[9]
-
For PPARγ antagonism: GW9662 is a well-characterized and selective PPARγ antagonist.
-
For PARP inhibition: Use specific PARP inhibitors like Olaparib or Talazoparib to compare with the effects of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Note that specific IC50 values for PPAR, Tankyrase, and PARP1 inhibition by this compound are not consistently reported in the literature. The provided data primarily reflects the anti-proliferative effects in various cancer cell lines.
Table 1: this compound IC50 Values for Anti-Proliferative Effects in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 18.6 | [10] |
| SW480 | Colon Cancer | 33.2 | [10] |
| DLD-1 | Colon Cancer | 28 | [11][12] |
Experimental Protocols
Wnt/β-catenin Signaling Inhibition Assay (Dual-Luciferase Reporter Assay)
This protocol is adapted for determining the effect of this compound on TCF/LEF transcriptional activity.
Materials:
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase internal control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and the Renilla luciferase plasmid using your optimized transfection protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Troubleshooting:
-
High background in FOPFlash control: This could indicate non-specific activation of the reporter. Ensure the promoter in your FOPFlash plasmid is truly minimal and not leaky in your cell line.
-
Low signal-to-noise ratio: Optimize the amount of plasmid DNA used for transfection and the incubation time with this compound.
-
Variable results: Ensure consistent cell seeding density, transfection efficiency, and drug treatment times.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the desired time. Include both positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
overcoming FH535 solubility issues in aqueous solutions
Welcome to the technical support center for FH535. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that has been shown to suppress both the Wnt/β-catenin signaling pathway and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1][2][3][4] It functions as a dual antagonist of PPARγ and PPARδ.[1][3] Mechanistically, this compound blocks the recruitment of the coactivators β-catenin and GRIP1 to PPARγ and PPARδ.[1][5][6] This inhibitory action on these key signaling pathways makes it a valuable tool for research in areas such as cancer biology.[7][8]
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What could be the cause?
Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility.[4][5] this compound is sparingly soluble in aqueous buffers.[5] Storing aqueous solutions of this compound for extended periods is not recommended as it can lead to precipitation.[5] It is crucial to prepare fresh aqueous dilutions for each experiment.[5]
Q3: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] It is insoluble in water and ethanol.[4] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the standard practice.
Q4: How can I improve the solubility of this compound in my aqueous experimental solutions?
To maximize the solubility of this compound in aqueous buffers, it is recommended to first dissolve the compound in DMF.[5] From this DMF stock, you can then dilute it into your aqueous buffer of choice, such as PBS (pH 7.2).[5] Using this method, a solubility of approximately 0.5 mg/ml can be achieved in a 1:1 solution of DMF:PBS.[5]
Q5: What is the stability of this compound in storage?
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[5] Stock solutions in DMSO can be stored at -20°C for up to two months.[9] Aqueous solutions of this compound are not stable and it is not recommended to store them for more than one day.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous cell culture medium. | 1. The final concentration of the organic solvent (e.g., DMSO) in the medium is too low to maintain solubility. 2. The aqueous solution of this compound was stored for too long.[5] | 1. Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%), while still being sufficient to keep this compound in solution. It may be necessary to perform a dose-response curve to determine the optimal balance. 2. Prepare fresh dilutions of this compound in your aqueous buffer or medium for each experiment.[5] Do not store aqueous solutions for more than a day.[5] |
| Inconsistent experimental results when using this compound. | 1. Incomplete dissolution of the this compound stock solution. 2. Degradation of this compound in the stock solution over time. | 1. Ensure the this compound is completely dissolved in the organic solvent before further dilution. Gentle warming and vortexing can aid dissolution. The use of an ultrasonic bath may also be necessary.[10] 2. Prepare fresh stock solutions regularly, especially if they are stored for extended periods. For in vivo studies, prepare fresh formulations for each injection. |
| Observed cytotoxicity is higher than expected. | The solvent (e.g., DMSO, DMF) is causing toxicity at the concentration used. | Perform a vehicle control experiment with the same concentration of the solvent used to deliver this compound to determine the baseline level of cytotoxicity. Adjust the solvent concentration to a non-toxic level if necessary. |
| Lack of expected biological effect. | 1. The concentration of this compound is too low. 2. The compound has degraded. 3. The target pathway is not active in the experimental model. | 1. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay. 2. Use freshly prepared stock and working solutions. 3. Confirm the activity of the Wnt/β-catenin or PPAR pathway in your cells using appropriate positive controls and reporter assays. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/ml; 72 mg/mL (199.33 mM) | [4][5] |
| Dimethyl formamide (DMF) | ~25 mg/ml | [5] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/ml | [5] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound crystalline solid, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/ml or 72 mg/ml).[4][5] c. Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for up to two months.[9]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials: this compound stock solution (in DMSO), pre-warmed sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. c. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. It is recommended to add the this compound stock solution to the medium and mix immediately to prevent precipitation. d. Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically less than 0.5%). e. Use the freshly prepared working solution immediately. Do not store.
Protocol 3: Method for Enhancing Aqueous Solubility
-
Materials: this compound crystalline solid, anhydrous DMF, sterile PBS (pH 7.2).
-
Procedure: a. Dissolve this compound in anhydrous DMF to create a concentrated stock solution (e.g., 1 mg/ml).[5] b. For the final working solution, dilute the DMF stock solution with an equal volume of PBS (pH 7.2) to achieve a 1:1 DMF:PBS solution.[5] This will result in a final this compound concentration of 0.5 mg/ml.[5] c. Use this freshly prepared solution for your experiment immediately. Do not store for more than one day.[5]
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound antagonizes the PPAR signaling pathway.
Caption: A typical experimental workflow for using this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FH 535 | 108409-83-2 [amp.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results in FH535 experiments
Welcome to the technical support center for FH535, a dual inhibitor of the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure consistency in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that functions as a dual inhibitor of the Wnt/β-catenin and PPAR signaling pathways.[1][2] It antagonizes the ligand-dependent activation of PPARγ and PPARδ by inhibiting the recruitment of the coactivators GRIP1 and β-catenin.[3] In the Wnt/β-catenin pathway, this compound suppresses TCF-dependent transcription.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 10 mg/mL and 25 mg/mL, respectively.[5] It has poor solubility in aqueous buffers. For cell culture experiments, it is recommended to first dissolve this compound in DMSO to make a concentrated stock solution. Stock solutions in DMSO can be stored at -20°C for several months.[6] For aqueous-based assays, a working solution can be prepared by diluting the DMSO stock into the aqueous buffer, but it is not recommended to store the aqueous solution for more than one day.[5]
Q3: At what concentrations should I use this compound in my experiments?
A3: The effective concentration of this compound is highly cell-type dependent. IC50 values can range from low micromolar to over 30 µM in different cancer cell lines.[1][6] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration. For example, in pancreatic cancer cells, concentrations of 20-40 µM have been used to inhibit invasion and growth.[3]
Q4: Are there known off-target effects of this compound?
A4: While primarily known as a Wnt/β-catenin and PPAR inhibitor, some studies suggest potential off-target effects. For instance, this compound has been shown to inhibit Tankyrase 1/2 and PARP1 activity in osteosarcoma cells.[7] Researchers should be aware of these possibilities when interpreting results.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
-
Question: My cell viability results with this compound are not reproducible. What could be the cause?
-
Answer:
-
Solubility and Stability: Ensure your this compound stock solution is properly dissolved and has been stored correctly. This compound can precipitate in aqueous media, especially at higher concentrations. Prepare fresh dilutions from a DMSO stock for each experiment.[5]
-
Cell Density: The initial seeding density of your cells can significantly impact the results. Ensure consistent cell numbers across all wells and experiments.
-
Serum Effects: Components in fetal bovine serum (FBS) can interfere with the activity of this compound.[8] Consider reducing the serum concentration or using serum-free media for a defined period during treatment, though this may also affect cell health.
-
DMSO Control: Always include a vehicle control (DMSO) at the same concentration as in your highest this compound treatment group to account for any solvent-induced toxicity.
-
Issue 2: Variability in Western Blot results for β-catenin and its downstream targets.
-
Question: I am seeing inconsistent changes in β-catenin, Cyclin D1, or Survivin protein levels after this compound treatment. Why might this be happening?
-
Answer:
-
Cell-Type Specific Effects: The effect of this compound on total β-catenin levels can be cell-type dependent. For example, this compound was shown to downregulate total β-catenin in SW480 cells but not in HT29 cells.[9] It is essential to characterize the specific response in your cell line of interest.
-
Subcellular Localization: this compound may affect the nuclear localization of β-catenin more significantly than its total protein levels.[4] Consider performing subcellular fractionation and Western blotting on both nuclear and cytoplasmic extracts.
-
Treatment Duration and Concentration: The kinetics of protein expression changes can vary. Perform a time-course experiment to identify the optimal treatment duration for observing changes in your target proteins. Also, ensure you are using a concentration of this compound that is effective in your system, as determined by a dose-response assay.
-
Loading Controls: Inconsistent loading controls can lead to misinterpretation of results. Ensure your loading control is not affected by this compound treatment and that you are loading equal amounts of protein in each lane.
-
Issue 3: Unexpected or lack of effect in animal models.
-
Question: I am not observing the expected anti-tumor effect of this compound in my mouse xenograft model. What should I consider?
-
Answer:
-
Route of Administration and Formulation: this compound is poorly soluble in aqueous solutions, which can affect its bioavailability. For in vivo studies, this compound is often administered via intraperitoneal (i.p.) injection.[3] A common formulation involves preparing a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[2]
-
Dosage and Dosing Schedule: The dosage and frequency of administration are critical. A dose of 25 mg/kg via i.p. injection has been shown to have an anti-tumor effect in pancreatic cancer xenografts.[3] You may need to optimize the dosing regimen for your specific tumor model.
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. For example, this compound has been shown to repress angiogenesis, which may be a significant part of its in vivo anti-tumor activity.[10]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LCSC | Liver Cancer Stem Cell | 15.4 | 3H-thymidine incorporation | [6] |
| Huh7 | Hepatocellular Carcinoma | 10.9 | 3H-thymidine incorporation | [6] |
| PLC | Hepatocellular Carcinoma | 9.3 | 3H-thymidine incorporation | [6] |
| HT29 | Colon Cancer | 18.6 | CCK-8 | [1] |
| SW480 | Colon Cancer | 33.2 | CCK-8 | [1] |
| DLD-1 | Colon Cancer | 28 | MTT | [3] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blotting for β-catenin
-
Plate cells and treat with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
3. In Vivo Xenograft Study
-
Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Prepare the this compound formulation. For example, a suspension in 0.5% CMC-Na.
-
Administer this compound (e.g., 25 mg/kg) or the vehicle control via intraperitoneal injection according to the planned schedule (e.g., daily or every other day).[3]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Visualizations
Caption: this compound dual-inhibits Wnt/β-catenin and PPAR pathways.
Caption: General experimental workflow for in vitro and in vivo this compound studies.
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 10. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular viability assays [bio-protocol.org]
Technical Support Center: Understanding FH535 Efficacy in Pancreatic Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the variable efficacy of the Wnt/β-catenin pathway inhibitor, FH535, in PANC-1 and BxPC-3 pancreatic cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: Why does the efficacy of this compound differ between PANC-1 and BxPC-3 cells?
The differential response to this compound between PANC-1 and BxPC-3 cells is primarily attributed to their distinct molecular and genetic profiles, particularly within the Wnt/β-catenin signaling pathway. In PANC-1 cells, this compound treatment leads to a noticeable downregulation of both total and nuclear β-catenin.[1][2] In contrast, the same treatment does not alter β-catenin levels in BxPC-3 cells.[1][2] This suggests that the cytotoxic and anti-migratory effects of this compound in PANC-1 cells are, at least in part, mediated through the degradation of β-catenin. The lack of this effect in BxPC-3 cells contributes to their reduced sensitivity to this compound.
Furthermore, these cell lines have different basal levels of β-catenin expression, with BxPC-3 cells exhibiting significantly higher levels compared to PANC-1 cells.[3] The intrinsic molecular wiring of these cells, including mutations in key oncogenes, also plays a crucial role.
Q2: What are the key molecular differences between PANC-1 and BxPC-3 cells that could explain the differential response to this compound?
PANC-1 and BxPC-3 cells have distinct genetic backgrounds that influence their response to Wnt pathway inhibitors.
| Feature | PANC-1 | BxPC-3 |
| KRAS Mutation | Mutant (G12D) | Wild-Type |
| SMAD4/DPC4 | Wild-Type | Homozygous Deletion |
| Basal β-catenin Expression | Low | High[3] |
| Phenotype | More Mesenchymal-like[4] | Epithelial-like[4] |
| Wnt-11 mRNA Expression | High[5] | Low[5] |
The presence of a KRAS mutation in PANC-1 cells and the homozygous deletion of SMAD4 in BxPC-3 cells create different signaling landscapes that can impact the cellular response to this compound.[4] The more mesenchymal phenotype of PANC-1 cells may also contribute to a different dependency on the Wnt/β-catenin pathway for proliferation and migration compared to the epithelial-like BxPC-3 cells.
Q3: How does this compound inhibit the Wnt/β-catenin pathway?
This compound is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[2] While its precise mechanism of action is multifaceted, it has been shown to suppress TCF-dependent transcription.[2] In sensitive cells like PANC-1, it promotes the degradation of β-catenin, a key effector of the canonical Wnt pathway.[1] This prevents β-catenin from translocating to the nucleus and activating target genes involved in proliferation, migration, and survival.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected efficacy of this compound in our pancreatic cancer cell line experiments.
Possible Cause 1: Cell Line Identity and Integrity
-
Troubleshooting Step: Authenticate your PANC-1 and BxPC-3 cell lines using short tandem repeat (STR) profiling. Genetic drift and cross-contamination can significantly alter experimental outcomes.
-
Recommendation: Regularly check for mycoplasma contamination, as it can affect cellular signaling and drug response.
Possible Cause 2: Differences in Experimental Conditions
-
Troubleshooting Step: Review and standardize your cell culture and drug treatment protocols. Factors such as passage number, seeding density, and serum concentration in the media can influence cell behavior and drug sensitivity.
-
Recommendation: Refer to the detailed experimental protocols provided below for standardized procedures.
Possible Cause 3: Intrinsic Resistance of the Cell Line
-
Troubleshooting Step: If using BxPC-3 cells, the observed lower efficacy is consistent with published findings due to the lack of this compound-induced β-catenin degradation in this cell line.[1][2]
-
Recommendation: Consider using a positive control (a cell line known to be sensitive to this compound, such as PANC-1) in parallel to validate your experimental setup and the activity of your this compound compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: PANC-1 and BxPC-3 cells obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot for β-catenin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TCF/LEF Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment: After 24 hours, treat the transfected cells with this compound or vehicle control.
-
Lysis and Assay: After 24-48 hours of treatment, lyse the cells and measure both fire-fly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase units (RLU).
Visualizations
Caption: Differential effect of this compound on the Wnt/β-catenin pathway in PANC-1 and BxPC-3 cells.
Caption: Experimental workflow for comparing this compound efficacy in PANC-1 and BxPC-3 cells.
References
- 1. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis PMID: 27323403 | MCE [medchemexpress.cn]
- 2. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to FH535 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Wnt/β-catenin inhibitor, FH535, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a dual inhibitor of the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs).[1][2] In the context of cancer, its primary anti-tumor activity is attributed to the disruption of the canonical Wnt/β-catenin pathway. It prevents the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway. This leads to the downregulation of critical downstream target genes involved in cell proliferation, survival, and metastasis, such as cyclin D1, survivin, and c-Myc.[1][3][4]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative and anti-metastatic effects in a variety of cancer cell lines, including but not limited to:
-
Pancreatic Cancer: PANC-1, BxPC-3[6]
-
Breast Cancer
-
Lung Cancer
-
Hepatocellular Carcinoma [6]
-
Osteosarcoma: 143b, U2OS, SaOS-2, HOS, K7M2[7]
-
Gastric Cancer: MKN45[8]
Q3: What are the known IC50 values for this compound in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Reported values for sensitive cell lines are summarized in the table below.
Troubleshooting Guide: Investigating Resistance to this compound
Researchers may encounter either intrinsic (pre-existing) or acquired resistance to this compound. This guide provides a structured approach to troubleshooting and investigating potential resistance mechanisms.
Problem 1: Higher than expected IC50 value in a typically sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the stock concentration and dilution calculations. Ensure proper storage of this compound to prevent degradation. |
| Cell Line Authenticity/Contamination | Confirm the identity of your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
| Assay-Specific Issues | Optimize cell seeding density and assay duration. Refer to the detailed "Cell Viability Assay" protocol below for troubleshooting. |
| Intrinsic Resistance | The specific sub-clone of the cell line may have inherent resistance. Consider sequencing key genes in the Wnt pathway (e.g., APC, CTNNB1, FBXW7). |
Problem 2: Development of acquired resistance after prolonged this compound treatment.
| Potential Mechanism | Investigative Approach |
| Upregulation of Efflux Pumps | Assess the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1/P-glycoprotein), using Western blot or qPCR. Test for functional efflux using a fluorescent substrate assay (e.g., with rhodamine 123). |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative pro-survival pathways. Perform Western blot analysis for key phosphorylated proteins in pathways such as PI3K/Akt (p-Akt) and FAK (p-FAK). |
| Mutations in Wnt Pathway Components | Sequence key genes in the Wnt/β-catenin pathway, particularly FBXW7, as loss-of-function mutations can lead to β-catenin-independent tumor growth.[1][2][9][10][11] |
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound in sensitive cancer cell lines and provide a hypothetical example for a resistant cell line to illustrate the expected shift in IC50 values.
Table 1: Reported IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT29 | Colon Cancer | 18.6 | [1][3] |
| SW480 | Colon Cancer | 33.2 | [1][3] |
| MKN45 | Gastric Cancer | ~20 | [8] |
Table 2: Hypothetical IC50 Values in a Developed this compound-Resistant Cell Line
| Cell Line | Condition | IC50 (µM) | Fold Resistance |
| HT29 | Parental | 18.6 | 1 |
| HT29-FR | This compound-Resistant | >100 | >5.4 |
Note: Data for the this compound-resistant cell line is hypothetical and for illustrative purposes, as specific this compound-resistant cell lines have not been extensively characterized in the literature.
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol outlines the general steps for determining the IC50 of this compound.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, DMSO (vehicle control), CCK-8 or MTT reagent, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept constant and low (<0.1%).
-
Replace the medium with the this compound dilutions and vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for β-catenin and Downstream Targets
This protocol is for assessing the effect of this compound on protein expression.
-
Materials: Cancer cell lines, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-β-catenin, anti-cyclin D1, anti-c-Myc, anti-p-Akt, anti-Akt, anti-p-FAK, anti-FAK, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
3. TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Materials: Cancer cell lines, TCF/LEF luciferase reporter plasmid (e.g., TOPFlash), control plasmid (e.g., FOPFlash or a constitutively active Renilla luciferase plasmid), transfection reagent, this compound, luciferase assay reagent, luminometer.
-
Procedure:
-
Co-transfect cells with the TCF/LEF reporter plasmid and a control plasmid.
-
After 24 hours, treat the cells with this compound or vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the TCF/LEF reporter activity to the control plasmid activity.
-
4. Protocol for Generating an this compound-Resistant Cell Line
This protocol describes a general method for developing an acquired resistance model.[12][13]
-
Materials: Parental cancer cell line, complete culture medium, this compound, DMSO.
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by treating the cells with a low concentration of this compound (e.g., IC20).
-
Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
At each step, allow the cells to adapt and resume normal growth before increasing the dose.
-
This process can take several months.
-
Once a resistant population is established (e.g., tolerating a concentration >5-fold the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and investigating potential resistance mechanisms.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
-
Visualizations
References
- 1. Recurrent mutations in tumor suppressor FBXW7 bypass Wnt/β-catenin addiction in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor suppressor Fbxw7 antagonizes WNT signaling by targeting β-catenin for degradation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | FBXW7 attenuates tumor drug resistance and enhances the efficacy of immunotherapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FH535 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FH535, a dual inhibitor of the Wnt/β-catenin signaling pathway and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] Proper optimization of incubation time is critical for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that functions by antagonizing both the Wnt/β-catenin signaling pathway and the activity of PPARγ and PPARδ.[3][4] It has been shown to inhibit the recruitment of coactivators to PPARs and suppress TCF-dependent transcription in the Wnt pathway.[1][5] This dual activity makes it a potent agent for studying cellular processes regulated by these pathways, particularly in oncology research.[2][3]
Q2: What is a typical starting concentration and incubation time for this compound?
Based on published studies, a common starting concentration for in vitro experiments ranges from 10 µM to 40 µM.[1] The incubation time is highly dependent on the cell line and the biological endpoint being measured. For cell viability and proliferation assays, incubation times of 24 to 72 hours are frequently reported.[6][7] For assays measuring changes in protein levels or gene expression, shorter incubation times may be sufficient.[1]
Q3: How do I determine the optimal incubation time for my specific cell line and experiment?
The optimal incubation time for this compound treatment should be determined empirically for each cell line and experimental setup. A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours) to measure the desired effect.
Q4: I am not observing the expected inhibitory effect. What are some possible reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Incubation Time or Concentration: The duration of treatment or the concentration of this compound may be insufficient for your specific cell line. Consider performing a dose-response and a time-course experiment to determine the optimal conditions.
-
Cell Line Resistance: Not all cell lines are equally sensitive to this compound. The expression levels and activity of the Wnt/β-catenin and PPAR pathways can vary significantly between cell types.
-
Compound Stability: Ensure that the this compound stock solution is properly stored to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[1]
-
Experimental Assay: The sensitivity of your assay may not be sufficient to detect subtle changes.
Q5: Is this compound toxic to all cell types?
This compound has been shown to have cytotoxic effects on a variety of carcinoma cell lines, particularly those with an active Wnt/β-catenin pathway.[1] However, its toxicity can vary. For instance, one study found that this compound was highly toxic to osteosarcoma cell lines but well-tolerated by normal human osteoblast cells.[8] It is always recommended to assess the cytotoxic effects of this compound on your specific cell line of interest.
Troubleshooting Guide
This guide provides a structured approach to optimizing this compound incubation time for your experiments.
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Incubation time is not optimized. | Perform a time-course experiment to identify the optimal treatment duration for your specific endpoint (e.g., apoptosis, cell cycle arrest, target gene expression). |
| Cell confluence at the time of treatment varies. | Standardize the cell seeding density to ensure a consistent level of confluence at the start of each experiment. |
| This compound solution has degraded. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Problem: High levels of cell death in control (DMSO-treated) cells.
| Possible Cause | Suggested Solution |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that the same concentration is used in all wells, including the untreated control. |
| Extended incubation is leading to nutrient depletion or waste accumulation. | For long-term experiments (beyond 72 hours), it may be necessary to replenish the media with fresh this compound-containing media. |
Experimental Protocols & Data
Determining Optimal Incubation Time for Cell Viability (MTT Assay)
This protocol outlines a general procedure for conducting a time-course experiment to find the optimal incubation time for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth within the longest time point of your experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a predetermined concentration of this compound (based on literature or a prior dose-response experiment) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: At each time point, add MTT reagent to the wells and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm, with a reference wavelength of ~630 nm).
-
Analysis: Calculate the percentage of cell viability at each time point relative to the vehicle control. The optimal incubation time will be the point at which a significant and stable inhibitory effect is observed.
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HT29 | Colon Cancer | 48 | 18.6[2] |
| SW480 | Colon Cancer | 48 | 33.2[2] |
| DLD-1 | Colon Cancer | 72 | 28[1] |
| K562, HL60, THP1, Jurkat | Leukemia | Not Specified | 0.358 |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Visualizing Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the targeted signaling pathway and a general workflow for optimizing this compound incubation time.
Caption: this compound inhibits the Wnt/β-catenin and PPAR signaling pathways.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 7. e-century.us [e-century.us]
- 8. This compound Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
challenges in translating FH535 in vitro results to in vivo models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges when translating in vitro results of the Wnt/β-catenin inhibitor FH535 to in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo anti-tumor efficacy of this compound significantly lower than what my in vitro proliferation assays suggested?
A1: This is a common challenge when translating from a simplified, controlled in vitro environment to a complex biological system. Several factors can contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: In vitro, cells are exposed to a constant, uniform concentration of this compound. In vivo, the drug's absorption, distribution, metabolism, and excretion (ADME) profile determines the concentration and duration of exposure at the tumor site. Poor bioavailability or rapid metabolism can lead to sub-therapeutic concentrations in the tumor tissue.[1]
-
Tumor Microenvironment (TME): In vitro models often lack the complexity of the TME, which includes stromal cells, immune cells, and extracellular matrix components. These factors can influence drug penetration and cancer cell response.
-
Model Selection: The choice of the in vivo model is critical. Cell line-derived xenografts (CDXs), for example, have lower heterogeneity compared to the original tumor and are established in immune-deficient mice, which prevents the study of any potential immunomodulatory effects of the drug.[1]
-
Off-Target Effects: this compound is a dual inhibitor of peroxisome proliferator-activated receptors (PPARs) and may also function as a mitochondrial uncoupler.[2][3][4] These off-target activities could become dose-limiting in vivo due to systemic toxicity, preventing the administration of a high enough dose to replicate the anti-tumor effects seen in vitro.
Q2: I'm observing significant toxicity (e.g., weight loss, lethargy) in my animal models at doses I predicted would be therapeutic. What's going wrong?
A2: The maximum tolerated dose (MTD) in an in vivo model can be much lower than the effective dose observed in vitro due to systemic effects not captured in cell culture.
-
Mechanism of Toxicity: As mentioned, this compound has known off-target effects, including PPAR inhibition and mitochondrial uncoupling, which can contribute to systemic toxicity.[2][4]
-
Dose and Schedule: The dosing regimen is critical. An initial dose-finding study (dose escalation) is essential to determine the MTD in your specific model. Consider alternative dosing schedules (e.g., less frequent administration) or different routes of administration (e.g., oral gavage vs. intraperitoneal injection) to mitigate toxicity. One study noted monitoring mice for weight loss and impaired mobility, indicating that toxicity is a known concern.[2]
-
Vehicle Effects: The vehicle used to dissolve and administer this compound (e.g., DMSO) can also contribute to toxicity, especially with repeated injections. Ensure you are running a vehicle-only control group to assess these effects.
Q3: The downstream effects of this compound on Wnt/β-catenin target genes (like AXIN2, LEF1, Cyclin D1) are inconsistent between my in vitro and in vivo samples. How can I troubleshoot this?
A3: This discrepancy often points to issues with target engagement or differences in signaling dynamics in vivo.
-
Sub-optimal Tumor Exposure: The drug may not be reaching the tumor at a sufficient concentration to inhibit the pathway effectively. This can be verified by performing pharmacokinetic analysis on plasma and tumor tissue to measure this compound levels.
-
Pharmacodynamics (PD) Biomarkers: Measuring the modulation of target genes is a good pharmacodynamic marker. However, the timing of sample collection is crucial. The effect may be transient. A time-course experiment, where tumors are collected at different time points after this compound administration, can help identify the optimal window for observing target gene modulation.
-
Tumor Heterogeneity: In vivo tumors are more heterogeneous than cultured cells. It's possible that only a subset of cells within the tumor is responsive to this compound, leading to a diluted effect when the entire tumor is analyzed. Immunohistochemistry (IHC) for β-catenin localization or target gene proteins can provide spatial information that is lost in bulk tumor analysis.
Quantitative Data Summary
For researchers designing experiments, the following tables summarize quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| PANC-1 (Pancreatic) | Luciferase Reporter | ~15 µM (IC50) | Suppression of TCF-dependent transcription | [5] |
| PANC-1 (Pancreatic) | Western Blot | 20 µM | Downregulation of nuclear and total β-catenin | [5] |
| SW480 (Colon) | RT-qPCR | 20 µM | Downregulation of LEF1 and AXIN2 mRNA | [3] |
| HT29 (Colon) | RT-qPCR | 20 µM | Downregulation of Cyclin D1 and survivin mRNA | [3] |
| HUVEC | Tube Formation | Supernatant from 20µM-treated PANC-1 | Significant reduction in tube formation potency | [6] |
Table 2: In Vivo Experimental Parameters for this compound
| Cancer Type | Animal Model | This compound Dose & Route | Treatment Schedule | Observed Effect | Reference |
| Hepatocellular Carcinoma | Athymic Nude Mice (Huh7 xenograft) | 15 mg/Kg, Intraperitoneal (IP) | Every other day | 42% reduction in tumor weight vs. vehicle | [2] |
| Pancreatic Cancer | Nude Mice (PANC-1 xenograft) | 50 mg/Kg, IP | 5 days/week for 4 weeks | Significant repression of xenograft growth | [6] |
Key Experimental Protocols
Protocol 1: Nude Mice Tumor Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.[2][7]
-
Cell Culture: Culture human cancer cells (e.g., Huh7, PANC-1, SW480) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 6- to 7-week-old male BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells suspended in ~100-200 µL of serum-free medium or PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume regularly (e.g., every other day) using calipers. The volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=5 or more per group).
-
Drug Administration:
-
Treatment Group: Administer this compound dissolved in a suitable vehicle (e.g., DMSO) via intraperitoneal injection at the desired dose (e.g., 15 mg/Kg).
-
Control Group: Administer an equal volume of the vehicle alone.
-
-
Efficacy and Toxicity Monitoring: Continue treatment as per the defined schedule (e.g., every other day for 10 days). Monitor tumor volume and the body weight of the mice throughout the experiment as a measure of general toxicity.[2]
-
Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, RT-qPCR, IHC).
Protocol 2: In Vitro Angiogenesis (HUVEC Tube Formation) Assay
This assay assesses the effect of this compound on the secretion of pro-angiogenic factors from cancer cells.[6]
-
Conditioned Medium Preparation: Plate cancer cells (e.g., PANC-1) and treat them with this compound (e.g., 20 µM) or vehicle control for 24-48 hours. Collect the culture supernatant (conditioned medium) and centrifuge to remove cell debris.
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
HUVEC Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Add the conditioned medium from the cancer cells to the HUVEC wells.
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for the formation of capillary-like tube structures.
-
Analysis: Photograph the tube networks using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length or the number of branch points using image analysis software (e.g., ImageJ).
Visualized Guides and Pathways
The following diagrams illustrate key pathways, workflows, and troubleshooting logic to aid in experimental design and interpretation.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for translating this compound in vitro findings to in vivo models.
Caption: Troubleshooting logic for common this compound in vivo translation challenges.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
potential for FH535 to induce paradoxical effects
Welcome to the technical support center for FH535. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental challenges, including the observation of paradoxical effects.
Frequently Asked Questions (FAQs) on the Potential for Paradoxical Effects
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable sulfonamide compound that functions as a dual inhibitor of the Wnt/β-catenin signaling pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.[1][2] It antagonizes the transcriptional activity mediated by β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF).[1][3] Additionally, this compound acts as an antagonist of PPARγ and PPARδ.[1][4] Its inhibitory action on these pathways has led to its investigation as an anti-cancer agent in various cancer types, including colon, pancreatic, and liver cancer.[2][3][5]
Q2: What are "paradoxical effects," and could this compound exhibit them?
Paradoxical effects, in a pharmacological context, refer to outcomes that are opposite to the intended or expected effect of a drug. This can manifest as a biphasic dose-response (also known as hormesis), where a low dose of a compound stimulates a process that is inhibited at higher doses.[6] While there is no direct evidence in the reviewed literature explicitly labeling any effects of this compound as "paradoxical," the compound's complex pharmacology suggests the potential for unexpected results under certain experimental conditions.
Potential sources of paradoxical or unexpected effects with this compound could include:
-
Cell-Type Specificity: The cellular response to this compound can be highly dependent on the genetic background of the cell line used.[7] For example, the effect of this compound on β-catenin protein levels can differ between different pancreatic cancer cell lines.[3] A researcher focused on one cell type might observe unexpected results when switching to another.
-
Off-Target Effects: While this compound is known to target the Wnt/β-catenin and PPAR pathways, like any small molecule inhibitor, it may have unintended "off-target" effects that can lead to unexpected biological responses.[8][9]
-
Compensatory Signaling: Cells can adapt to the inhibition of a specific signaling pathway by upregulating compensatory pathways.[10] Inhibition of the Wnt/β-catenin pathway by this compound could potentially lead to the activation of other pro-survival pathways, which might be misinterpreted as a paradoxical effect.
Q3: I'm observing a slight increase in cell proliferation at very low concentrations of this compound, while higher concentrations are inhibitory. Is this a known phenomenon?
This is a classic example of a biphasic dose-response or hormesis.[6] While not specifically documented for this compound in the provided search results, it is a known phenomenon for some phytochemicals and other bioactive molecules.[6] Such an effect could be due to complex interactions with cellular signaling networks. It is crucial to perform a full dose-response curve to identify the optimal inhibitory concentration and to be aware of potential biphasic effects at the lower end of the concentration range.
Q4: Could the dual inhibition of Wnt/β-catenin and PPAR pathways by this compound lead to confounding or paradoxical results?
Yes, the dual nature of this compound's inhibitory activity can be a source of complex and potentially confounding results. The Wnt/β-catenin and PPAR pathways are involved in a wide range of cellular processes, including proliferation, metabolism, and differentiation.[5][11]
For example:
-
A researcher investigating the role of Wnt/β-catenin in cell proliferation might not initially consider the metabolic effects of PPAR inhibition. PPARγ activation, for instance, can induce cell cycle arrest in some cancer cells.[12] Inhibiting this effect with this compound while also inhibiting the Wnt pathway could lead to a complex net effect on cell proliferation that is difficult to interpret.
-
PPARs are known to have anti-inflammatory effects in some contexts.[12] Inhibition of PPARs by this compound could lead to unexpected pro-inflammatory responses in certain cellular models.
It is therefore essential to consider both aspects of this compound's activity when designing experiments and interpreting results.
Troubleshooting Guide
Q5: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure?
This compound has low solubility in aqueous buffers.[13] For cell culture experiments, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[13] The solubility in DMSO is approximately 72 mg/mL (199.33 mM) and in DMF is approximately 25 mg/ml.[4][13] This stock solution can then be diluted into your cell culture medium to the final desired concentration. To avoid precipitation, it is best to add the stock solution to the medium while vortexing. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[14] Aqueous solutions of this compound are not recommended for storage for more than one day.[13]
Q6: My experimental results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Stock Solution Stability: Ensure that your this compound stock solution is stored properly. When dissolved in DMSO, it is recommended to aliquot and store at -20°C for up to 3 months or -80°C for up to a year.[1][15] Avoid repeated freeze-thaw cycles.[14]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the medium can all affect the cellular response to this compound. Standardize these parameters as much as possible.
-
Assay Timing: The timing of this compound treatment and the subsequent assay can be critical. Ensure that the treatment duration is consistent across experiments.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO or DMF as the treated samples) to account for any effects of the solvent.
Below is a workflow diagram to help troubleshoot inconsistent results.
References
- 1. b-Catenin/Tcf Inhibitor, this compound [sigmaaldrich.com]
- 2. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Batch-to-Batch Variability of FH535
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating the batch-to-batch variability of FH535, a dual inhibitor of Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that has been shown to suppress the canonical Wnt/β-catenin signaling pathway and also modulate the activity of PPARs. It functions by competitively binding to the ligand-binding domains of PPARγ and PPARδ, and by disrupting the interaction between β-catenin and TCF/LEF transcription factors. This dual activity makes it a valuable tool for studying cellular processes regulated by these pathways, such as cell proliferation, differentiation, and metabolism.
Q2: What are the primary causes of batch-to-batch variability with this compound?
The primary causes of batch-to-batch variability in this compound include:
-
Purity Levels: Different batches may have varying levels of purity, with the presence of unreacted starting materials, intermediates, or byproducts of the synthesis process.
-
Isomeric Complexity: The synthesis of this compound can result in different isomers, which may have distinct biological activities. The ratio of these isomers can vary between batches.
-
Solubility Issues: Poor or inconsistent solubility of the compound in a chosen solvent can lead to significant variations in the effective concentration used in experiments.
-
Compound Stability: Degradation of the compound over time, especially if not stored correctly, can lead to reduced activity and inconsistent results.
Q3: How can I assess the quality of a new batch of this compound?
A thorough assessment of a new batch of this compound should involve reviewing the Certificate of Analysis (CoA) provided by the supplier and performing in-house validation experiments. The CoA should provide information on purity (typically determined by HPLC), identity (confirmed by ¹H NMR and Mass Spectrometry), and appearance. In-house validation should include solubility testing and a functional assay to confirm the expected biological activity.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound. The solid form of this compound should be stored at -20°C.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Purity/Activity | 1. Always perform a dose-response curve for each new batch of this compound. 2. Compare the IC50 value of the new batch to a previously validated "gold standard" batch. 3. If a significant deviation is observed, consider purchasing a new batch from a different supplier or performing further analytical characterization. |
| Incomplete Solubilization | 1. Ensure the this compound is completely dissolved in DMSO before preparing dilutions. 2. Gently warm the stock solution (e.g., to 37°C) and vortex to aid dissolution. 3. Visually inspect the stock solution for any precipitate. |
| Precipitation in Media | 1. When diluting the DMSO stock in aqueous media, ensure rapid mixing to prevent precipitation. 2. Avoid high final concentrations of DMSO in the cell culture media (typically <0.5%). 3. Visually inspect the media for any signs of precipitation after adding the compound. |
| Cell Line Instability | 1. Ensure the cell line used is at a consistent passage number. 2. Regularly perform mycoplasma testing. 3. Validate the expression of the target proteins (e.g., β-catenin, PPARs) in your cell line. |
Issue 2: Unexpected or off-target effects
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | 1. Review the CoA for the purity of the batch. If the purity is below 98%, consider that impurities may be contributing to the observed phenotype. 2. If possible, perform in-house analytical chemistry (e.g., HPLC-MS) to identify potential impurities. |
| Isomeric Ratio Differences | 1. Recognize that different isomers may have different off-target effects. This is difficult to control for without access to highly purified individual isomers. 2. Use multiple structurally distinct inhibitors targeting the same pathway to confirm that the observed phenotype is on-target. |
| Cellular Context-Dependent Effects | 1. The activity of this compound can vary depending on the cell type and the relative expression levels of Wnt/β-catenin and PPAR pathway components. 2. Characterize the expression of key pathway components in your model system. |
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Batches of this compound
| Parameter | Batch A | Batch B (Suspect) | Recommended Specification |
| Appearance | White to off-white solid | Yellowish solid | White to off-white solid |
| Purity (HPLC) | 99.2% | 95.8% | >98% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (Mass Spec) | 428.1 [M+H]⁺ | 428.1 [M+H]⁺ | Correct molecular weight |
| Solubility (in DMSO) | ≥ 20 mg/mL | ≥ 20 mg/mL | ≥ 10 mg/mL |
Table 2: Example Functional Assay Data for Two Batches of this compound
| Assay | Batch A | Batch B (Suspect) | Expected Result |
| Wnt/β-catenin Reporter Assay (IC50) | 1.5 µM | 5.8 µM | 1-2 µM |
| PPARγ Activity Assay (IC50) | 4.2 µM | 10.1 µM | 3-5 µM |
Experimental Protocols
Protocol for Assessing this compound Purity by HPLC
This protocol provides a general framework for High-Performance Liquid Chromatography (HPLC) analysis to determine the purity of an this compound batch.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in DMSO to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Analysis: Calculate the purity by integrating the area of the main peak corresponding to this compound and dividing it by the total area of all peaks. A purity of >98% is recommended for cell-based assays.
Protocol for a Wnt/β-catenin Reporter Assay
This protocol outlines a cell-based assay to functionally validate the inhibitory activity of this compound on the Wnt/β-catenin pathway.
-
Cell Line: Use a cell line stably expressing a TCF/LEF-driven luciferase reporter (e.g., HEK293T-TOPflash).
-
Seeding: Plate the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: The next day, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the pathway, along with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include appropriate controls (vehicle only, Wnt3a only).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized data against the this compound concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Dual inhibitory action of this compound on Wnt/β-catenin and PPAR signaling pathways.
Validation & Comparative
A Head-to-Head Comparison of Wnt Pathway Inhibitors: FH535 vs. XAV939
For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used Wnt pathway inhibitors, FH535 and XAV939, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
At a Glance: Key Differences
| Feature | This compound | XAV939 |
| Primary Mechanism | Dual inhibitor of β-catenin/TCF interaction and Peroxisome Proliferator-Activated Receptors (PPARs). Recent evidence also suggests potential Tankyrase inhibition. | Potent and specific inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). |
| Point of Pathway Intervention | Primarily nuclear, disrupting the final transcriptional activation step of the canonical Wnt pathway. May also act at the level of the β-catenin destruction complex. | Cytoplasmic, by stabilizing the β-catenin destruction complex. |
| Reported Off-Target Effects | Antagonism of PPARγ and PPARδ. | Cross-reactivity with PARP1 and PARP2. |
Mechanism of Action: A Tale of Two Strategies
The canonical Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of numerous cancers. Both this compound and XAV939 effectively inhibit this pathway, but through distinct mechanisms.
XAV939 acts upstream in the cytoplasm. It specifically targets Tankyrase-1 and -2, enzymes that PARsylate Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrases, XAV939 stabilizes Axin, leading to a more efficient degradation of β-catenin. This prevents β-catenin's translocation to the nucleus and subsequent activation of Wnt target genes.
This compound , on the other hand, was initially characterized as a downstream inhibitor. It was shown to disrupt the interaction between β-catenin and the TCF/LEF family of transcription factors in the nucleus, thereby preventing the transcription of Wnt target genes. However, more recent studies suggest that this compound may also function as a Tankyrase inhibitor, similar to XAV939, indicating a more complex mechanism of action than previously understood[1]. Furthermore, this compound is a known dual antagonist of PPARγ and PPARδ, which represents a significant off-target activity.
References
A Comparative Guide to PPAR Antagonists: FH535 vs. GW9662
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used peroxisome proliferator-activated receptor (PPAR) antagonists: FH535 and GW9662. We delve into their mechanisms of action, isoform selectivity, off-target effects, and present key experimental data and protocols to inform compound selection in a research setting.
Introduction to PPARs and Antagonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of a multitude of genes. The three main isoforms—PPARα, PPARβ/δ, and PPARγ—play crucial roles in lipid metabolism, inflammation, and cellular differentiation. While PPAR agonists have been successfully developed into drugs (e.g., fibrates and glitazones), antagonists are invaluable research tools for elucidating PPAR function and exploring their therapeutic potential in diseases like cancer.
GW9662 is recognized as a highly selective and irreversible antagonist for PPARγ. In contrast, this compound acts as a dual antagonist for both PPARγ and PPARδ, and critically, also exhibits potent, off-target inhibitory effects on the Wnt/β-catenin signaling pathway.
Quantitative Data: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for this compound and GW9662, derived from various cell-based and biochemical assays.
| Parameter | GW9662 | This compound | Source(s) |
| Primary Target(s) | PPARγ | PPARγ, PPARδ, β-catenin/CBP interaction | |
| Mechanism of Action | Irreversible, covalent binding | Competitive, reversible binding | |
| IC50 for PPARγ | ~3.3 nM | ~200 nM | |
| IC50 for PPARδ | > 1 µM (Inactive) | ~200 nM | |
| IC50 for PPARα | > 1 µM (Inactive) | ~1 µM | |
| Key Off-Target Effect | Generally considered highly selective for PPARγ | Potent inhibitor of the Wnt/β-catenin pathway by disrupting the β-catenin/CBP interaction. |
Mechanism of Action and Signaling Pathways
Both GW9662 and this compound function by binding to the ligand-binding domain (LBD) of PPARγ. This occupation prevents the recruitment of transcriptional coactivators (e.g., PGC-1α, SRC-1) that are necessary for gene activation. Instead, the antagonist-bound PPAR promotes the recruitment of corepressor complexes, such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid-hormone Receptors). These corepressors subsequently recruit histone deacetylases (HDACs), leading to chromatin condensation and active repression of target gene transcription. The primary distinction lies in their mode of binding; GW9662 forms a covalent, irreversible bond within the LBD, whereas this compound binds reversibly.
Caption: PPARγ antagonism pathway.
A critical distinguishing feature of this compound is its potent, PPAR-independent inhibition of the canonical Wnt signaling pathway. In this pathway, Wnt ligands promote the stabilization of β-catenin, allowing it to translocate to the nucleus. There, it partners with TCF/LEF transcription factors and recruits coactivators like CBP (CREB-binding protein) and p300 to activate target gene expression. This compound directly interferes with this final step by disrupting the protein-protein interaction between β-catenin and CBP/p300, thereby preventing gene transcription. This makes this compound a dual-pathway inhibitor.
Caption: this compound inhibition of Wnt/β-catenin signaling.
Experimental Protocols: Quantifying Antagonist Activity
A standard method to determine the IC50 of a PPAR antagonist is a cell-based reporter gene assay.
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates and culture overnight in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect cells with three plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPAR response elements (PPREs).
-
A control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing:
-
A fixed, stimulatory concentration of a PPARγ agonist (e.g., 1 µM Rosiglitazone).
-
Serial dilutions of the antagonist (GW9662 or this compound) ranging from 10⁻¹¹ M to 10⁻⁵ M. Include agonist-only (positive control) and vehicle-only (negative control) wells.
-
-
Incubation: Incubate the cells with the compounds for an additional 18-24 hours.
-
Cell Lysis & Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Measure the activity of the control reporter for normalization.
-
-
Data Analysis:
-
Normalize the luciferase readings to the control reporter readings.
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity.
-
A Comparative Analysis of FH535 and ICG-001 in Colon Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Wnt/β-catenin signaling pathway inhibitors, FH535 and ICG-001, in the context of colon cancer. This document outlines their mechanisms of action, summarizes key experimental data, provides detailed experimental protocols, and visualizes critical concepts through diagrams.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. This has led to the development of inhibitors targeting this pathway. This guide focuses on a comparative analysis of two such small molecule inhibitors: this compound, a dual inhibitor of β-catenin/TCF and peroxisome proliferator-activated receptors (PPARs), and ICG-001, an inhibitor of the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).
Mechanism of Action
This compound and ICG-001 target the Wnt/β-catenin pathway at different points, leading to distinct molecular consequences.
This compound acts downstream in the canonical Wnt pathway by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors. This complex is responsible for the transcription of Wnt target genes that drive cell proliferation and survival. Additionally, this compound exhibits inhibitory effects on PPARs, which can also contribute to its anti-cancer properties.
ICG-001 , on the other hand, functions by specifically binding to CBP, thereby preventing its interaction with β-catenin.[1] This selective inhibition blocks the transcription of a specific subset of Wnt target genes, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ICG-001 in two common colon cancer cell lines, HT29 and SW480. Lower IC50 values indicate greater potency.
| Inhibitor | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HT29 | 18.6 | [2] |
| SW480 | 33.2 | [2] | |
| ICG-001 | HT29 | Not Reported | |
| SW480 | ~264.66 | [1] |
Note: The IC50 value for ICG-001 in SW480 cells was converted from the reported pIC50 value. A specific IC50 value for ICG-001 in HT29 cells was not found in the reviewed literature, although studies have shown its inhibitory effect on the proliferation of this cell line.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed colon cancer cells (e.g., HT29, SW480) in a 96-well plate at a density of 3 x 10³ to 6 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound or ICG-001 in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of its clonogenic survival and proliferative potential.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or ICG-001.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form. The medium can be changed every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution of methanol and acetic acid (3:1) for 10-15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of this compound and ICG-001.
Conclusion
Both this compound and ICG-001 demonstrate inhibitory effects on colon cancer cell lines by targeting the Wnt/β-catenin pathway, albeit through different mechanisms. The available data suggests that this compound is a potent inhibitor in both HT29 and SW480 cell lines. While ICG-001 has shown efficacy, a direct quantitative comparison in HT29 cells requires further investigation. The choice between these inhibitors for research or therapeutic development may depend on the specific genetic background of the cancer, the desired molecular target, and the potential for off-target effects. The provided protocols and workflows offer a foundation for conducting rigorous comparative studies to further elucidate the therapeutic potential of these Wnt pathway inhibitors in colon cancer.
References
A Comparative Guide to FH535 and Other Small Molecule Inhibitors in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The complex and heterogeneous nature of PDAC, driven by a multitude of genetic and epigenetic alterations, necessitates the development of targeted therapies. Small molecule inhibitors offer a promising avenue for intervention by selectively targeting key signaling pathways implicated in pancreatic tumorigenesis. This guide provides a comparative overview of FH535, a dual inhibitor of the Wnt/β-catenin and peroxisome proliferator-activated receptor (PPAR) pathways, and other prominent small molecule inhibitors targeting critical pathways in pancreatic cancer.
Overview of Targeted Signaling Pathways
Pancreatic cancer development and progression are driven by several key signaling pathways. Understanding these pathways is crucial for appreciating the mechanism of action of various small molecule inhibitors.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In pancreatic cancer, aberrant activation of this pathway, often characterized by the nuclear accumulation of β-catenin, is associated with a poor prognosis. This compound is a small molecule inhibitor that targets this pathway, leading to the suppression of cancer cell growth and the induction of apoptosis.
Validating the Downstream Targets of FH535: A Comparative Guide to siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, validating the downstream targets of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of the small molecule inhibitor FH535 and siRNA-mediated knockdown for validating the downstream targets of the Wnt/β-catenin and PPAR signaling pathways in cancer research.
This compound is a small molecule inhibitor that dually targets the Wnt/β-catenin and peroxisome proliferator-activated receptor (PPAR) signaling pathways. It has demonstrated anti-proliferative effects in various cancer cell lines, making it a compound of interest for cancer therapy. However, to rigorously validate its mechanism of action and on-target effects, a comparison with a genetic approach like RNA interference (RNAi) is essential. Small interfering RNA (siRNA) offers a highly specific method to silence the expression of target genes, providing a complementary tool to assess the phenotypic consequences of inhibiting these pathways.
This guide presents a comparative analysis of using this compound versus siRNA to target β-catenin (a key effector of the Wnt pathway), PPARγ, and PPARδ. We provide a summary of available quantitative data, detailed experimental protocols for key validation assays, and visualizations of the signaling pathways and experimental workflows.
Data Presentation: this compound vs. siRNA in Colon Cancer Cell Lines
The following tables summarize quantitative data from studies on the effects of this compound and siRNA targeting β-catenin and PPARδ in human colon cancer cell lines. This allows for a comparative view of their impact on cell viability and target gene expression.
Table 1: Comparison of the Effects of this compound and β-catenin siRNA on Colon Cancer Cell Viability
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HT29 | CCK-8 | IC50 (48h) | 18.6 µM | [1][2] |
| This compound | SW480 | CCK-8 | IC50 (48h) | 33.2 µM | [1][2] |
| β-catenin siRNA | SW480 | MTT | % Inhibition (48h) | ~40% | [3] |
Table 2: Comparison of the Effects of this compound and β-catenin siRNA on Downstream Target Gene Expression in Colon Cancer Cell Lines
| Treatment | Cell Line | Target Gene | Assay | Result | Reference |
| This compound (20 µM) | SW480 | LEF1 | RT-qPCR | Significant decrease | [1] |
| This compound (20 µM) | SW480 | AXIN2 | RT-qPCR | Significant decrease | [1] |
| This compound (20 µM) | HT29 | Cyclin D1 | RT-qPCR | Significant decrease | [1] |
| This compound (20 µM) | HT29 | Survivin | RT-qPCR | Significant decrease | [1] |
| β-catenin siRNA | HepG2 | Cyclin D1 | Western Blot | Decrease | [3] |
Table 3: Effects of PPARδ siRNA on Colon Cancer Cell Proliferation
| Treatment | Cell Line | Assay | Result | Reference |
| PPARδ shRNA | HCT-116 | MTT | Increased proliferation | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound or siRNA knockdown on the viability of colon cancer cell lines.[5][6][7][8]
Materials:
-
Colon cancer cell lines (e.g., HT29, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
siRNA targeting β-catenin, PPARγ, PPARδ, or non-targeting control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
This compound: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
siRNA Transfection:
-
In a sterile tube, dilute siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells in each well.
-
-
-
Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated or vehicle-treated) cells.
Western Blot Analysis
This protocol is for detecting the protein levels of β-catenin, PPARγ, PPARδ, and downstream targets like Cyclin D1.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for β-catenin, PPARγ, PPARδ, Cyclin D1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Dual-Luciferase Reporter Assay (TOPFlash/FOPFlash Assay)
This assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.[3][9]
Materials:
-
Colon cancer cell lines
-
24-well plates
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound or siRNAs
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound or transfect with the desired siRNAs.
-
Cell Lysis: After another 24-48 hours, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement:
-
Add the Luciferase Assay Reagent II to a luminometer tube containing the cell lysate and measure the firefly luciferase activity.
-
Add the Stop & Glo Reagent to the same tube to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow for validating this compound's downstream targets using siRNA.
Caption: Wnt/β-catenin signaling pathway and points of intervention by this compound and siRNA.
Caption: PPAR signaling pathway and points of intervention by this compound and siRNA.
Caption: General experimental workflow for comparing this compound and siRNA effects.
Discussion and Comparison of Methodologies
Specificity and Off-Target Effects:
-
This compound: As a small molecule inhibitor, this compound has the potential for off-target effects by binding to unintended proteins. Its dual-inhibitor nature, targeting both Wnt/β-catenin and PPAR pathways, is a known characteristic, but further unbiased screening would be necessary to identify other potential off-targets.
-
siRNA: While designed to be highly specific, siRNAs can also have off-target effects, primarily through "seed region" homology to unintended mRNAs, leading to their degradation.[10][11] Using multiple siRNAs targeting different regions of the same mRNA and performing rescue experiments can help mitigate and validate off-target effects.
Mechanism of Inhibition:
-
This compound: This inhibitor acts by interfering with protein-protein interactions, specifically the recruitment of coactivators to transcription factors. This is a functional inhibition that does not necessarily reduce the total protein levels of its targets.
-
siRNA: This method leads to the degradation of the target mRNA, resulting in a decrease in the total protein level. This difference in the mechanism of action is a crucial consideration when interpreting results.
Experimental Considerations:
-
Dosage and Concentration: For this compound, it is critical to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity. For siRNA, optimizing the concentration and transfection conditions is necessary to achieve efficient knockdown without inducing cellular stress.
-
Temporal Effects: The kinetics of inhibition differ between the two methods. Small molecules like this compound can have rapid and reversible effects, while siRNA-mediated knockdown is slower to manifest (typically 24-72 hours) and is transient, lasting for a few days.
Conclusion
Validating the downstream targets of this compound requires a multi-pronged approach, and the use of siRNA is an indispensable tool in this process. While this compound offers the advantage of a pharmacologically relevant tool, siRNA provides a genetic approach to confirm that the observed phenotypes are indeed a consequence of inhibiting the intended targets.
The data presented in this guide, compiled from various studies, suggests that both this compound and siRNA-mediated knockdown of β-catenin can effectively inhibit the proliferation of colon cancer cells. However, the lack of direct comparative studies highlights a gap in the current literature. Future studies should aim to directly compare the effects of this compound with siRNAs against β-catenin, PPARγ, and PPARδ in the same experimental systems to provide a more definitive validation of its on-target effects and to better understand the contributions of each pathway to its overall anti-cancer activity. By combining the strengths of both small molecule inhibitors and genetic tools, researchers can build a more robust and comprehensive understanding of the therapeutic potential of compounds like this compound.
References
- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcancer.org [jcancer.org]
- 4. scispace.com [scispace.com]
- 5. MTT cell viability assay [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vivo Efficacy of FH535 Compared to Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of FH535, a dual inhibitor of the Wnt/β-catenin and PPAR signaling pathways, against standard-of-care chemotherapy agents in preclinical cancer models. The data presented is compiled from various studies to offer a side-by-side perspective on their anti-tumor activities.
Colorectal Cancer
Quantitative Efficacy Data
| Treatment Group | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Study Reference |
| This compound | HT29 human colon cancer xenograft | 100 mg/kg, intraperitoneal injection, daily | Statistically significant reduction in tumor volume and weight compared to control. At the end of the experiment, the tumor size and weight of the this compound-treated group was significantly smaller than the control group.[1] | Chen et al., 2017[1] |
| 5-FU/Oxaliplatin | MC38 mouse colon cancer xenograft | 5-FU: 50 mg/kg; Oxaliplatin: 10 mg/kg, intraperitoneal injection | Significantly reduced tumor growth rate compared to the PBS group.[2] | Wang et al., 2018[2] |
| 5-FU/Oxaliplatin | HCT116 human colon cancer xenograft | Oxaliplatin: 8 mg/kg, single dose | 70% growth inhibition on-chip, comparable to 60% average growth inhibition in xenografts.[3] | van der Meer et al., 2022[3] |
Note: The data presented for this compound and standard chemotherapy are from separate studies and not from a head-to-head comparison.
Experimental Protocols
This compound in HT29 Xenograft Model [1]
-
Cell Line: HT29 human colon cancer cells.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: 5 x 10^6 HT29 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into two groups: control (vehicle) and this compound. This compound was administered via intraperitoneal injection at a dose of 100 mg/kg daily.
-
Efficacy Evaluation: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²)/2. At the end of the study, tumors were excised and weighed.
5-FU/Oxaliplatin in MC38 Xenograft Model [2]
-
Cell Line: MC38 mouse colon cancer cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of MC38 cells.
-
Treatment: Intraperitoneal injection of 5-FU (50 mg/kg) and oxaliplatin (10 mg/kg).
-
Efficacy Evaluation: Tumor growth rate and survival time were recorded.
Pancreatic Cancer
Quantitative Efficacy Data
| Treatment Group | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Study Reference |
| This compound | Pancreatic cancer xenograft | Not specified in abstract | Repressed pancreatic cancer xenograft growth in vivo.[4][5][6] | Liu et al., 2016[4][5][6] |
| Gemcitabine | Murine pancreatic tumor | Clinically comparable low doses | Moderately suppressed pancreatic tumor development. Combination with losartan showed marked inhibitory effect.[7] | Nakai et al., 2007[7] |
| FOLFIRINOX | Advanced pancreatic adenocarcinoma (clinical study) | Standard regimen | Median overall survival of 11.1 months vs. 6.8 months for gemcitabine.[8] | Conroy et al., 2011[8] |
Note: The data for this compound is from a preclinical xenograft model, while the FOLFIRINOX data is from a clinical trial. Gemcitabine data is from a preclinical model. These are not direct comparisons.
Experimental Protocols
This compound in Pancreatic Cancer Xenograft Model [4][5][6]
-
Animal Model: Pancreatic cancer xenografts were established in mice.
-
Treatment: this compound was administered to the treatment group. The specific dosage and route of administration were not detailed in the abstract.
-
Efficacy Evaluation: Tumor growth was monitored. On day 13 after the initiation of this compound administration, the tumor volume of the this compound-treated group reached statistical significance as compared to the control group.[4]
Gemcitabine in Murine Pancreatic Tumor Model [7]
-
Animal Model: Murine pancreatic tumor model.
-
Treatment: Gemcitabine was administered at clinically comparable low doses.
-
Efficacy Evaluation: Tumor development was monitored.
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine - Chinese Journal of Cancer Research [cjcrcn.org]
- 3. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ginmu.naramed-u.ac.jp [ginmu.naramed-u.ac.jp]
- 8. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling FH535's Potential: A Comparative Guide to its Anti-Metastatic Properties
For Immediate Release
A deep dive into the anti-metastatic capabilities of the dual Wnt/β-catenin and PPAR inhibitor, FH535, reveals significant potential in preclinical models of various cancers, including pancreatic, colon, and breast cancer. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a small molecule inhibitor, has demonstrated notable efficacy in curbing the metastatic spread of cancer cells in multiple preclinical studies. Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling pathway, a critical driver of cancer progression and metastasis.[1][2] Furthermore, this compound is known to antagonize Peroxisome Proliferator-Activated Receptors (PPARs), suggesting a multi-faceted approach to combating cancer. This guide synthesizes the available data on this compound's anti-metastatic properties, offering a clear comparison across different cancer models and experimental setups.
Efficacy of this compound in Preclinical Models: A Tabular Summary
The anti-metastatic potential of this compound has been evaluated in various cancer cell lines and animal models. The following tables summarize the key quantitative findings from these studies, highlighting the concentration-dependent inhibitory effects of this compound on cancer cell migration and invasion.
Table 1: In Vitro Anti-Metastatic Effects of this compound
| Cancer Type | Cell Line | Assay | This compound Concentration (µM) | % Inhibition | Reference |
| Pancreatic Cancer | PANC-1 | Wound Healing | 20 | Significant inhibition | [1] |
| Pancreatic Cancer | PANC-1 | Transwell Invasion | 20 | Significant inhibition | [1] |
| Colon Cancer | SW480 | Wound Healing | 10, 20 | Dose-dependent inhibition | [3][4] |
| Colon Cancer | SW480 | Transwell Invasion | 10, 20 | Dose-dependent inhibition | [3][4] |
| Breast Cancer | MDA-MB-231 | Migration | 0.1 - 10 | Statistically significant inhibition even at 0.1 µM | [5] |
| Breast Cancer | HCC38 | Migration | 0.1 - 10 | Statistically significant inhibition even at 0.1 µM | [5] |
| Breast Cancer | MDA-MB-231 | Invasion | 0.1 - 10 | Concentration-dependent inhibition | [5] |
| Breast Cancer | HCC38 | Invasion | 0.1 - 10 | Concentration-dependent inhibition | [5] |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Effects of this compound
| Cancer Type | Animal Model | This compound Administration | Key Findings | Reference |
| Hepatocellular Carcinoma | Athymic nude mice with Huh7 xenografts | 15 mg/kg, intraperitoneal injection every other day | 42 ± 8% reduction in tumor weight compared to vehicle | [6] |
| Pancreatic Cancer | Pancreatic cancer xenografts | Not specified | Significantly suppressed tumor formation | [7] |
| Colon Cancer | Colon cancer xenografts | Not specified | Inhibited colon cancer xenograft growth | [3][4] |
Deciphering the Mechanism: Wnt/β-catenin and Beyond
This compound's anti-metastatic effects are primarily attributed to its role as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway, when aberrantly activated in cancer, leads to the transcription of genes that promote cell proliferation, migration, and invasion. This compound has been shown to downregulate the expression of key downstream targets of this pathway, including matrix metalloproteinases (MMPs) such as MMP-7 and MMP-9, which are crucial for the degradation of the extracellular matrix, a critical step in metastasis.[3][4]
Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
While the inhibition of the Wnt/β-catenin pathway is a key aspect of this compound's function, its role as a PPAR antagonist may also contribute to its anti-cancer effects. However, the specific contribution of PPAR inhibition to its anti-metastatic properties requires further investigation.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are crucial. Below are the methodologies for the key in vitro assays used to assess the anti-metastatic properties of this compound.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.[8][9]
-
Cell Seeding: Cells are seeded in a 6-well or 12-well plate and cultured until they form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip (e.g., p200) is used to create a "scratch" or a cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing various concentrations of this compound or a vehicle control is added.
-
Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: The width of the scratch at different time points is measured, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.
Figure 2: Workflow for a typical wound healing (scratch) assay.
Transwell Invasion Assay
The Transwell invasion assay, also known as the Boyden chamber assay, is used to assess the invasive potential of cancer cells.[10][11][12][13][14]
-
Chamber Preparation: The upper chamber of a Transwell insert (with a porous membrane) is coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells, serum-starved overnight, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant and Treatment: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum) to stimulate cell invasion. Various concentrations of this compound are added to the upper and/or lower chambers.
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow the cells to invade through the matrix and the porous membrane.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Figure 3: Step-by-step workflow for a Transwell invasion assay.
Comparative Analysis and Future Directions
While the existing data strongly supports the anti-metastatic potential of this compound, a direct comparative analysis with other Wnt/β-catenin inhibitors or standard-of-care chemotherapies in metastatic models is still needed to fully delineate its therapeutic advantages. For instance, head-to-head studies comparing this compound with other well-known Wnt inhibitors like ICG-001 or XAV-939 in metastasis assays would provide valuable insights into its relative potency and specificity. Similarly, comparing its efficacy to standard chemotherapeutic agents, such as gemcitabine for pancreatic cancer, in in vivo metastasis models would be crucial for its clinical translation.
Future research should also focus on elucidating the precise role of PPAR antagonism in this compound's anti-metastatic activity. Investigating whether selective PPAR antagonists can replicate the anti-metastatic effects of this compound would help to dissect its complex mechanism of action. Furthermore, more in-depth in vivo studies that quantify the reduction in metastatic nodules in various organs are necessary to provide a more robust assessment of its therapeutic potential.
References
- 1. This compound inhibited metastasis and growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibited metastasis and growth of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway [jcancer.org]
- 4. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibited Migration and Growth of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Transwell migration and invasion assays [bio-protocol.org]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Transwell migration and invasion assays [bio-protocol.org]
- 14. clyte.tech [clyte.tech]
Comparative Proteomics of Cells Treated with FH535: A Guide to Experimental Design and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a comparative proteomics approach to understanding the cellular effects of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. While extensive research has elucidated the impact of this compound on specific protein targets, global proteomic analyses are crucial for a broader understanding of its mechanism of action, identifying off-target effects, and discovering novel biomarkers. This document outlines a standard experimental workflow, presents potential proteomic findings based on existing literature, and visualizes key pathways and processes.
Introduction to this compound
This compound is a synthetic small molecule that has been shown to inhibit the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, migration, and apoptosis.[1][3] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, including colorectal, pancreatic, and liver cancer, making it a prime target for therapeutic intervention.[4][5][6] this compound is understood to exert its effects by interfering with the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[4] This inhibition prevents the transcription of Wnt target genes, leading to decreased cancer cell growth and motility.[4][5]
Experimental Protocols
A robust comparative proteomics study is essential to comprehensively map the cellular response to this compound. Below is a detailed protocol for a typical quantitative proteomics experiment using Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines with known Wnt/β-catenin pathway activation (e.g., SW480 or HT29 for colon cancer, PANC-1 for pancreatic cancer).[3][4]
-
Culture Conditions: Culture cells in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Treat cells with an appropriate concentration of this compound (e.g., 15-30 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours). The optimal concentration and duration should be determined by preliminary dose-response and time-course experiments.
Protein Extraction and Digestion
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: Take equal amounts of protein from each sample, reduce with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest overnight with sequencing-grade trypsin.
iTRAQ Labeling and Sample Pooling
-
Labeling: Label the resulting peptide mixtures from control and this compound-treated samples with different iTRAQ reagents according to the manufacturer's protocol.
-
Pooling: Combine the labeled peptide samples into a single mixture.
LC-MS/MS Analysis
-
Fractionation: For complex samples, fractionate the pooled peptides using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
-
Mass Spectrometry: Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap). The instrument should be operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
Data Analysis
-
Database Searching: Search the raw mass spectrometry data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Mascot or Sequest.
-
Protein Identification and Quantification: Identify peptides and quantify the relative abundance of proteins based on the reporter ion intensities from the iTRAQ labels.
-
Bioinformatics Analysis: Perform bioinformatics analysis on the differentially expressed proteins to identify enriched biological pathways, molecular functions, and cellular components using tools like DAVID or PANTHER.
Quantitative Proteomics Data Summary
The following table represents a hypothetical summary of differentially expressed proteins in cancer cells treated with this compound, based on its known mechanism of action and reported effects in the literature. A fold change of >1.5 or <0.67 with a p-value <0.05 is typically considered significant.
| Protein Name | Gene Name | Cellular Function | Predicted Change with this compound | Supporting Rationale |
| β-catenin | CTNNB1 | Key mediator of Wnt signaling | Downregulated | This compound inhibits β-catenin/TCF interaction, leading to β-catenin degradation.[4] |
| Cyclin D1 | CCND1 | Cell cycle progression (G1/S transition) | Downregulated | A known transcriptional target of the Wnt/β-catenin pathway.[4][5] |
| c-Myc | MYC | Transcription factor, cell proliferation | Downregulated | A well-established downstream target of Wnt/β-catenin signaling.[7] |
| Survivin | BIRC5 | Inhibition of apoptosis | Downregulated | Its expression is often regulated by the Wnt/β-catenin pathway.[4][5] |
| Matrix Metalloproteinase-7 | MMP7 | Extracellular matrix degradation, invasion | Downregulated | A Wnt target gene involved in cancer cell motility.[4] |
| Matrix Metalloproteinase-9 | MMP9 | Extracellular matrix degradation, invasion | Downregulated | Its expression can be controlled by the Wnt/β-catenin pathway.[4] |
| CD44 | CD44 | Cell adhesion, cancer stem cell marker | Downregulated | This compound has been shown to reduce the population of CD44+ cancer stem cells.[3][4] |
| Vimentin | VIM | Intermediate filament, epithelial-mesenchymal transition (EMT) | Downregulated | A marker of EMT, which can be regulated by Wnt signaling.[4] |
| E-cadherin | CDH1 | Cell-cell adhesion | Upregulated | Wnt signaling activation often leads to E-cadherin repression. |
| Axin-2 | AXIN2 | Negative regulator of Wnt signaling | Upregulated | A target of Wnt signaling that forms a negative feedback loop.[4] |
| Cleaved Caspase-3 | CASP3 | Executioner of apoptosis | Upregulated | Inhibition of pro-survival Wnt signaling can lead to apoptosis.[8] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) < Proteomics [medicine.yale.edu]
- 4. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 8. iTRAQ-Based Proteome Profiling of Differentially Expressed Proteins in Insulin-Resistant Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of FH535 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule FH535, a potent inhibitor of the Wnt/β-catenin signaling pathway, has demonstrated significant anti-cancer properties across various malignancies. Emerging research now highlights its potential in combination therapies, where it can act synergistically with existing cancer drugs to enhance their efficacy. This guide provides a comparative analysis of the synergistic effects of this compound with two distinct classes of anti-cancer agents: the chemotherapeutic drug docetaxel in non-small cell lung cancer (NSCLC) and the targeted therapy sorafenib in hepatocellular carcinoma (HCC).
This compound and Docetaxel in Non-Small Cell Lung Cancer
The combination of this compound and docetaxel has been shown to have a synergistic anti-proliferative effect on NSCLC cells. This synergy is particularly relevant as the Wnt signaling pathway is often overactive in this cancer type.
Quantitative Data Summary
| Cancer Type | Cell Line | Drug Combination | Key Finding | Combination Index (CI) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | This compound + Docetaxel | Synergistic anti-proliferative effect, induction of mitotic catastrophism. | 0.37505 | [1] |
Experimental Protocols
1. Cell Viability and Synergy Assessment (Real-Time Cell Analysis):
-
Cell Seeding: A549 (NSCLC) and BEAS-2B (normal lung) cells are seeded in 16-well E-plates at a density of 8x10³ and 5x10³ cells/ml, respectively.[1]
-
Drug Treatment: Cells are treated with varying concentrations of this compound, docetaxel, or a combination of both.
-
Data Acquisition: Cell proliferation is monitored in real-time every 15 minutes for 100 hours using the xCELLigence Real-Time Cell Analysis (RTCA) system.[1]
-
Synergy Analysis: The combination index (CI) is calculated to determine the nature of the drug interaction (synergism, additivity, or antagonism). A CI value < 1 indicates synergy.
2. Mitotic Activity Assay:
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 15x10⁴ cells/ml and incubated for 24 hours.[1]
-
Drug Treatment: Cells are treated with the drug combination for 24, 48, and 72 hours.[1]
-
Analysis: A colorimetric or chemiluminescent mitotic assay kit is used to quantify the number of cells undergoing mitosis, following the manufacturer's protocol.[1]
3. BrdU Cell Proliferation Assay:
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 15x10⁴ cells/ml and incubated for 24 hours.[1]
-
Drug Treatment: Cells are treated with the drug combination for 24, 48, and 72 hours.[1]
-
BrdU Labeling and Detection: A BrdU assay kit is used to measure DNA synthesis. Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells, and then detected with an anti-BrdU antibody.[1]
4. Caspase 3/7 Activity Assay:
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 15x10⁴ cells/ml and incubated for 24 hours.[1]
-
Drug Treatment: Cells are treated with the drug combination for 24, 48, and 72 hours.[1]
-
Analysis: A CaspaTag™ Caspase-3,7 In Situ Assay Kit is used to measure the activity of executioner caspases 3 and 7, key mediators of apoptosis, according to the manufacturer's instructions.[1]
Visualizations
This compound and Sorafenib in Hepatocellular Carcinoma
The combination of this compound with the multi-kinase inhibitor sorafenib demonstrates a synergistic effect in HCC by concurrently targeting two critical cellular processes: Wnt/β-catenin signaling and cellular bioenergetics.
Quantitative Data Summary
| Cancer Type | Cell Lines | Drug Combination | Key Finding | Combination Index (CI) | Reference |
| Hepatocellular Carcinoma (HCC) | Huh7, PLC/PRF/5 | This compound + Sorafenib | Synergistic inhibition of cell proliferation by disrupting mitochondrial respiration and glycolysis. | < 1 | [2] |
Experimental Protocols
1. Cell Viability and Synergy Assessment (³H-Thymidine Incorporation Assay):
-
Cell Culture: Huh7 and PLC/PRF/5 (HCC) cells are cultured in appropriate media.
-
Drug Treatment: Cells are treated with various concentrations of this compound, sorafenib, or a combination of both.
-
³H-Thymidine Incorporation: Cells are incubated with ³H-thymidine, which is incorporated into the DNA of proliferating cells.
-
Measurement: The amount of incorporated radioactivity is measured to determine the rate of cell proliferation.
-
Synergy Analysis: The CalcuSyn software is used to calculate the combination index (CI), where a value below 1 indicates synergy.[2]
2. Mitochondrial Respiration and Glycolysis Measurement:
-
Cell Treatment: HCC cells are treated with single agents or the drug combination.
-
Seahorse XF Analyzer: A Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.
-
Analysis: Changes in OCR and ECAR are analyzed to determine the impact of the drugs on cellular bioenergetics.
3. Apoptosis Analysis (Western Blot):
-
Protein Extraction: Following drug treatment, total protein is extracted from the HCC cells.
-
Western Blotting: Western blot analysis is performed to detect the levels of key apoptosis-related proteins such as cleaved poly (ADP-ribose) polymerase (PARP), cyclin D1, Bcl-2, and survivin.[2] An increase in cleaved PARP and a decrease in the other proteins are indicative of apoptosis.
Visualizations
Conclusion
The combination of this compound with other anti-cancer agents presents a promising strategy to enhance therapeutic efficacy. In NSCLC, its synergy with docetaxel leads to increased cell death through mitotic catastrophism. In HCC, its combination with sorafenib results in a potent anti-proliferative effect by crippling the cancer cells' energy production machinery. These findings underscore the importance of exploring rational drug combinations to overcome drug resistance and improve patient outcomes. Further in-vivo studies and clinical trials are warranted to validate these promising preclinical results.
References
Unraveling the Anticancer Mechanism of FH535: A Comparative Guide to the Role of PPAR Inhibition
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a potential anticancer compound is paramount. FH535, a synthetic small molecule, has demonstrated significant anticancer activity in various preclinical models. It is recognized as a dual inhibitor, targeting both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs). This guide provides a comprehensive comparison to validate the contribution of PPAR inhibition to this compound's overall anticancer efficacy, supported by experimental data and detailed protocols.
Introduction to this compound: A Dual-Action Inhibitor
This compound was initially identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.[1][2][3] Subsequent studies revealed its ability to also antagonize PPARγ and PPARδ, nuclear receptors that play complex and sometimes contradictory roles in cancer progression.[4][5][6] This dual activity raises a critical question: to what extent does PPAR inhibition contribute to the anticancer effects of this compound, and is it a critical component of its mechanism of action? This guide will delve into the experimental evidence that helps to decouple these two inhibitory functions.
Comparative Analysis of this compound and Alternative Inhibitors
To dissect the contribution of PPAR inhibition to this compound's anticancer activity, it is essential to compare its effects with those of more selective inhibitors. Here, we compare this compound with GW9662, a selective PPARγ antagonist, and ICG-001, a specific inhibitor of Wnt/β-catenin signaling that acts via a different mechanism.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with alternative inhibitors in different cancer cell lines.
| Inhibitor | Target(s) | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Wnt/β-catenin, PPARγ, PPARδ | HT29 (Colon) | Cell Viability (CCK-8) | 18.6 µM | [3] |
| This compound | Wnt/β-catenin, PPARγ, PPARδ | SW480 (Colon) | Cell Viability (CCK-8) | 33.2 µM | [3] |
| This compound | Wnt/β-catenin, PPARγ, PPARδ | LCSC, Huh7, PLC (Liver) | Cell Proliferation | IC50s: 15.4µM, 10.9µM, 9.3µM | |
| This compound | Wnt/β-catenin, PPARγ, PPARδ | MKN45 (Gastric) | Cell Viability (MTT) | Significant decrease vs. control | [7] |
| This compound | Wnt/β-catenin, PPARγ, PPARδ | HCT116 (Colon, WT PPARδ) | Luciferase Reporter (TOPFlash) | ~80% inhibition at 15 µM | [4][6] |
| This compound | Wnt/β-catenin, PPARγ, PPARδ | HCT116 (Colon, PPARδ-/-) | Luciferase Reporter (TOPFlash) | Reduced inhibition vs. WT | [4][6] |
| GW9662 | PPARγ (selective) | HCT116 (Colon) | Luciferase Reporter (TOPFlash) | No significant inhibition | [4][8] |
| ICG-001 | Wnt/β-catenin (CBP/β-catenin interaction) | SW480 (Colon) | Apoptosis | Induces apoptosis | [1] |
| ICG-001 | Wnt/β-catenin (CBP/β-catenin interaction) | Pancreatic Cancer Cell Lines | Cell Growth | Significant inhibition | [9] |
| ICG-001 | Wnt/β-catenin (CBP/β-catenin interaction) | Osteosarcoma Cell Lines | Cell Viability | IC50s: 0.83 µM - 1.24 µM at 72h | [10] |
| Inhibitor | Cancer Cell Line | Target Gene/Protein | Effect | Reference |
| This compound | HT29, SW480 (Colon) | Cyclin D1, Survivin | Dose-dependent downregulation (mRNA & protein) | [3] |
| This compound | Huh7 (Liver) | Cyclin D1 | 28% and 64% protein reduction at 5 and 10 µM | [11][12] |
| This compound | Huh7 (Liver) | Survivin | 24% and 48% protein reduction at 5 and 10 µM | [11][12] |
| This compound | SW480 (Colon) | β-catenin | Downregulation of total β-catenin | [3] |
| This compound | HT29 (Colon) | β-catenin | No significant change in total β-catenin | [3] |
| ICG-001 | SW480 (Colon) | Survivin, Cyclin D1 | Reduction in RNA and protein levels | [1] |
| ICG-001 | Pancreatic Cancer Cell Lines | Survivin (BIRC5) | Decreased transcript and protein levels | [9] |
Experimental Evidence: Validating the Role of PPAR Inhibition
The central evidence for the involvement of PPAR inhibition in this compound's anticancer activity comes from studies that have dissected its dual mechanism. A pivotal study by Handeli and Simon (2008) demonstrated that the inhibitory effect of this compound on Wnt/β-catenin signaling is partially dependent on the presence of PPARδ.[4][5][6]
In HCT116 colon cancer cells, this compound effectively inhibits the Tcf/β-catenin-responsive luciferase reporter (TOPFlash). However, in HCT116 cells with a homozygous deletion of the PPARδ gene, the inhibitory effect of this compound on the Wnt/β-catenin pathway is significantly reduced.[4][6] This strongly suggests a functional link between PPARδ and the Wnt/β-catenin inhibitory activity of this compound.
In contrast, GW9662, a selective PPARγ antagonist that is structurally similar to this compound, fails to inhibit Wnt/β-catenin signaling in either wild-type or PPARδ-deficient cells.[4][8] This indicates that simple PPARγ antagonism is not sufficient to replicate the Wnt-inhibitory effect of this compound and highlights the unique capability of this compound, which involves both PPARγ and PPARδ antagonism.[4][5]
Mechanistically, this compound has been shown to inhibit the recruitment of the coactivators β-catenin and GRIP1 to both PPARγ and PPARδ.[4][5][6] This action is distinct from GW9662 and is linked to this compound's ability to suppress the Wnt/β-catenin pathway.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Wnt/β-Catenin Signaling Pathway in Liver Cancer Stem Cells and Hepatocellular Carcinoma Cell Lines with this compound | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for FH535: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of FH535, a dual inhibitor of the Wnt/β-catenin and PPAR signaling pathways. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and compliance with environmental regulations.
Core Principle: Regulatory Compliance
The paramount principle for the disposal of this compound is strict adherence to local, state, and federal regulations.[1] Waste disposal procedures are governed by a comprehensive framework designed to protect human health and the environment. It is the responsibility of the waste generator to ensure that all disposal activities comply with these legal requirements.
Pre-Disposal and Handling
Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on the chemical's properties, hazards, and safe handling practices.
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE must be worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation: To prevent accidental chemical reactions and ensure proper disposal, this compound waste must be segregated from other chemical waste streams. Do not mix this compound with incompatible materials.
Step-by-Step Disposal Protocol
-
Consult a Licensed Waste Disposal Service: The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[2] These services are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.
-
Containerization:
-
Collect waste this compound, including any contaminated materials such as absorbent pads or disposable labware, in a suitable and clearly labeled container.
-
The container must be compatible with the chemical properties of this compound.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide)".
-
Include the approximate quantity of waste in the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
-
Spill Management
In the event of an this compound spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal by a licensed professional service.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 108409-83-2 | [1][3][4][5][6] |
| Molecular Formula | C13H10Cl2N2O4S | [1][7] |
| Molecular Weight | 361.20 g/mol | [1][6][7] |
| Appearance | Crystalline solid | [7] |
| Storage Temperature | -20°C | [7] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard and accepted protocol is to follow the guidelines for chemical waste disposal as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States. The key steps involve characterization, segregation, containment, labeling, and transfer to a licensed disposal facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
